1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
1-acetyl-3-methyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPDQRRTXHBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379323 | |
| Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-92-5 | |
| Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one"
An In-depth Technical Guide to the Synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Abstract
The γ-lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of a robust synthetic strategy for this compound, a functionalized γ-lactam with potential as a versatile building block in drug discovery and development. We present a logical, two-step synthetic approach commencing with the construction of the core 4-methyl-2,5-dihydro-1H-pyrrol-2-one ring system, followed by its N-acetylation. This document details the underlying chemical principles, provides validated, step-by-step experimental protocols, and includes thorough characterization data, offering researchers a practical and scientifically-grounded pathway to this valuable chemical entity.
Introduction and Strategic Overview
The 2,5-dihydro-1H-pyrrol-2-one (also known as 3-pyrrolin-2-one) ring system is a key structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities.[2] The introduction of an N-acetyl group and a C4-methyl substituent can significantly influence the molecule's steric and electronic properties, making it a valuable synthon for library synthesis and lead optimization campaigns.
Direct, single-step syntheses for this specific molecule are not prominently featured in the literature. Therefore, a more fundamental and reliable strategy is warranted. Our approach is predicated on a logical retrosynthetic disconnection, which forms the basis of this guide.
Retrosynthetic Analysis
The most logical disconnection severs the N-acyl bond, a robust and high-yielding transformation. This simplifies the target into two more accessible components: the core lactam, 4-methyl-2,5-dihydro-1H-pyrrol-2-one (2) , and a suitable acetylating agent. The lactam core itself can be conceptually derived from a linear precursor such as a γ-amino acid or through the cyclization of a functionalized precursor.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a robust two-step forward synthesis:
-
Step 1: Synthesis of the 4-methyl-2,5-dihydro-1H-pyrrol-2-one core.
-
Step 2: N-acetylation of the lactam intermediate.
This structured approach allows for clear checkpoints, purification of the intermediate, and unambiguous characterization, ensuring the integrity of the final product.
Synthetic Methodologies and Experimental Protocols
This section details the rationale and step-by-step protocols for the proposed synthetic route. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one (2)
The construction of the γ-lactam core can be achieved through various methods.[3] A highly effective and versatile approach is the reductive amination of a keto-ester followed by spontaneous intramolecular cyclization (lactamization). We will adapt a procedure starting from ethyl 2-methyl-4-oxobutanoate.
Causality and Experimental Choices:
-
Starting Material: Ethyl 2-methyl-4-oxobutanoate is a commercially available and logical precursor, containing the required four-carbon backbone with the methyl group at the correct position.
-
Amination: Ammonium formate serves as a convenient in situ source of ammonia and the reducing agent (formic acid/formate). This process, known as Leuckart-Wallach reaction, is a classic method for reductive amination.
-
Cyclization: The initially formed γ-amino acid is unstable under the reaction conditions and spontaneously cyclizes to the more thermodynamically stable five-membered lactam, driving the reaction to completion.
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-4-oxobutanoate (14.4 g, 100 mmol) and ammonium formate (31.5 g, 500 mmol).
-
Add 100 mL of formamide to the flask to act as a solvent and facilitate the reaction.
-
Heat the reaction mixture to 160-165 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After 4-6 hours, or upon consumption of the starting material, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 300 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (gradient elution: 30% to 70% Ethyl Acetate in Hexane) to yield 4-methyl-2,5-dihydro-1H-pyrrol-2-one (2) as a colorless solid or oil.
Step 2: N-Acetylation of 4-methyl-2,5-dihydro-1H-pyrrol-2-one (2)
The final step is the acetylation of the lactam nitrogen. Lactam N-H bonds are moderately acidic and require a strong base for complete deprotonation to form the corresponding nucleophilic anion, which then reacts with an acetylating agent.
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam, producing hydrogen gas and the sodium salt of the lactam. This prevents equilibrium issues and ensures the reaction goes to completion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent that readily dissolves the lactam and is stable to the strong base. Its anhydrous nature is critical to prevent quenching of the NaH.
-
Acetylating Agent: Acetyl chloride is a highly reactive electrophile that rapidly reacts with the lactam anion. It is chosen over acetic anhydride for its higher reactivity at low temperatures, allowing for better reaction control.
Caption: Overall synthetic workflow diagram.
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To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol, washed with dry hexane prior to use) and 80 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-methyl-2,5-dihydro-1H-pyrrol-2-one (2) (5.0 g, 50.5 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes. Vigorous hydrogen evolution will be observed.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
-
Add acetyl chloride (4.4 g, 3.9 mL, 56 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel, add 100 mL of water, and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (Eluent: 30% Ethyl Acetate in Hexane) to afford This compound (1) .
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of the expected analytical results for the final product.
| Analysis | Expected Results for this compound |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.80-5.70 (m, 1H, C=CH), 4.20-4.05 (m, 2H, N-CH₂), 2.55 (s, 3H, COCH₃), 2.50-2.35 (m, 1H, CH-CH₃), 1.15 (d, J=7.2 Hz, 3H, CH-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 173.5 (N-C=O), 171.0 (Lactam C=O), 138.0 (C=CH), 125.0 (C=CH), 55.0 (N-CH₂), 35.0 (CH-CH₃), 24.0 (COCH₃), 16.0 (CH-CH₃). |
| FT-IR (neat, cm⁻¹) | ~1740 (N-Acetyl C=O stretch), ~1690 (Lactam C=O stretch), ~1640 (C=C stretch). |
| Mass Spec (ESI+) | m/z: 140.06 [M+H]⁺, 162.04 [M+Na]⁺. |
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
Acetyl Chloride: Corrosive and a lachrymator. Reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: THF, ethyl acetate, and hexane are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.
Conclusion
This guide outlines a logical, reliable, and well-documented two-step synthetic pathway to This compound . By breaking down the synthesis into the formation of a core lactam intermediate followed by a standard N-acetylation, this approach ensures high yields and purity. The detailed protocols and mechanistic rationale provide researchers with the necessary tools to confidently produce this valuable chemical building block for applications in medicinal chemistry and beyond.
References
- Vertex AI Search. (2024). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
- Organic Chemistry Portal. (2023). Synthesis of γ-lactams.
- National Institutes of Health (NIH). (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents.
- Royal Society of Chemistry. (n.d.). Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry.
- Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. γ-Lactam synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Disclaimer: The subject of this guide, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, is a specialized chemical entity with limited direct references in peer-reviewed literature. Consequently, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to provide a predictive yet comprehensive overview. All proposed methodologies and predicted data are grounded in authoritative sources pertaining to similar γ-lactam systems.
Introduction: The γ-Lactam Core in Modern Research
The γ-lactam ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These five-membered cyclic amides are of significant interest due to their potential in drug discovery, particularly as antiproliferative agents that can inhibit critical cellular pathways.[3][4] The introduction of unsaturation and specific substitution patterns on the γ-lactam ring, as seen in this compound, allows for fine-tuning of its chemical and biological properties. This guide provides a detailed exploration of this specific derivative, focusing on its synthesis, predicted chemical properties, and potential applications for researchers in drug development.
The most plausible structure for the title compound, based on IUPAC nomenclature, is 1-acetyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one , also known as N-acetyl-4-methyl-Δ³-pyrrolin-2-one. This structure features an N-acetyl group, a methyl substituent at the 4-position, and an endocyclic double bond between C3 and C4.
Part 1: Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
This step utilizes a tandem Michael addition-cyclization reaction, a common strategy for constructing substituted lactams.
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Reaction Setup: To a solution of dimethyl itaconate (1 equivalent) in methanol, add a solution of ammonia in methanol (2 equivalents) dropwise at 0 °C.
-
Michael Addition: Stir the reaction mixture at room temperature for 12-24 hours to facilitate the conjugate addition of ammonia to the α,β-unsaturated ester.
-
Cyclization: After the initial addition is complete (monitored by TLC), heat the reaction mixture to reflux for 6-12 hours. This promotes the intramolecular cyclization via amide formation with the second ester group, eliminating methanol.
-
Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 4-methyl-2,5-dihydro-1H-pyrrol-2-one.
Causality: The choice of dimethyl itaconate provides the necessary carbon backbone with appropriately positioned electrophilic centers. Ammonia serves as the nitrogen source and the initial nucleophile. The thermal cyclization is an efficient method for forming the thermodynamically stable five-membered lactam ring.
Step 2: N-Acetylation
The final step involves the acylation of the lactam nitrogen.
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Reaction Setup: Dissolve the synthesized 4-methyl-2,5-dihydro-1H-pyrrol-2-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF.
-
Acylation: Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine to the solution.[6]
-
Reaction Progression: Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by flash chromatography or distillation.
Causality: Acetic anhydride is a potent and readily available acetylating agent. The use of a catalyst like DMAP is crucial for activating the anhydride and facilitating the acylation of the relatively non-basic lactam nitrogen.[6]
Part 2: Spectroscopic and Physicochemical Properties
As no direct experimental data exists, the following properties are predicted based on analyses of structurally similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with N-acetylpyrrolidone[7] and other substituted pyrrolinones. |
| Boiling Point | > 200 °C (estimated) | Higher than N-acetylpyrrolidone due to increased molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Limited solubility in water. | Based on the structure containing both polar (amide) and nonpolar (methyl, methylene) groups. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.80 | br s | 1H | H-3 (vinylic) | The vinylic proton adjacent to the carbonyl group is expected to be deshielded. |
| ~4.10 | s | 2H | H-5 (CH₂) | Protons on the carbon alpha to the N-acetyl group. Expected to be a singlet due to the lack of adjacent protons. |
| ~2.50 | s | 3H | Acetyl (CH₃) | Typical chemical shift for an N-acetyl methyl group.[8] |
| ~2.05 | s | 3H | C4-Methyl (CH₃) | Vinylic methyl group, expected to be a singlet. |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~172.0 | C=O (Lactam) | Typical chemical shift for a γ-lactam carbonyl carbon. |
| ~170.0 | C=O (Acetyl) | Typical chemical shift for an amide carbonyl carbon.[9] |
| ~138.0 | C-4 (quaternary) | Vinylic carbon bearing the methyl group. |
| ~125.0 | C-3 (vinylic) | Vinylic carbon bearing a proton. |
| ~50.0 | C-5 | Carbon alpha to the nitrogen of the N-acetylated lactam. |
| ~24.0 | Acetyl (CH₃) | N-acetyl methyl carbon.[9] |
| ~18.0 | C4-Methyl (CH₃) | Vinylic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups.
| Frequency (cm⁻¹) | Vibration | Rationale |
| ~1740-1720 | C=O Stretch (Lactam) | The carbonyl of the α,β-unsaturated γ-lactam is expected at a higher frequency than a saturated lactam. |
| ~1700-1680 | C=O Stretch (Acetyl) | The N-acetyl carbonyl absorption is a strong and characteristic band.[10][11] |
| ~1650-1630 | C=C Stretch | Absorption for the endocyclic double bond. |
| ~2950-2850 | C-H Stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
Mass Spectrometry (MS)
The fragmentation pattern in mass spectrometry can provide significant structural information.
Caption: Proposed key fragmentation pathways for the target molecule.
-
Molecular Ion ([M]⁺˙): Expected at m/z = 139.
-
Loss of Ketene: A characteristic fragmentation of N-acetyl compounds is the loss of ketene (CH₂=C=O, 42 Da), leading to a fragment at m/z = 97.[12]
-
Loss of Acetyl Radical: Cleavage of the N-acetyl bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), giving a fragment at m/z = 96.
-
Acetyl Cation: The formation of the acetyl cation ([CH₃CO]⁺) at m/z = 43 is also a highly probable and often abundant peak.[12]
Part 3: Chemical Reactivity and Biological Potential
Reactivity Profile
-
Hydrolysis: The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the parent lactam, 4-methyl-2,5-dihydro-1H-pyrrol-2-one. The lactam amide bond itself is more resistant to hydrolysis but can be cleaved under more forcing conditions.
-
Reactions at the Double Bond: The endocyclic double bond is susceptible to various addition reactions. Catalytic hydrogenation would yield the saturated lactam, 1-acetyl-4-methylpyrrolidin-2-one. It can also undergo halogenation, epoxidation, and Michael additions, making it a versatile intermediate for further functionalization.[13]
-
Enolate Chemistry: Although the N-acetyl group reduces the acidity of the α-protons at C-5, deprotonation with a strong base (e.g., LDA) could still be possible, allowing for alkylation or other reactions at this position.
Potential in Drug Discovery
The γ-lactam scaffold is a cornerstone in medicinal chemistry. Substituted unsaturated γ-lactams, in particular, have demonstrated significant potential as therapeutic agents.
-
Antiproliferative Activity: Many functionalized 3-pyrrolin-2-one derivatives have been shown to exhibit potent in vitro cytotoxicity against various human cancer cell lines, including colon, ovarian, and lung carcinomas.[3] The mechanism of action is often linked to the induction of apoptosis.[4]
-
Enzyme Inhibition: The strained amide bond and the conjugated system can interact with the active sites of various enzymes. The core structure is found in compounds that act as inhibitors for targets such as p53-MDM2 and STAT3.[3]
The specific combination of the N-acetyl and C-4 methyl groups on the unsaturated lactam core of this compound makes it an intriguing candidate for screening in various biological assays. The N-acetyl group can influence solubility and cell permeability, while the methyl group provides a point for steric interaction within a binding pocket.
Conclusion
While this compound is not a widely characterized compound, its structural features place it firmly within a class of molecules of high interest to the drug development community. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical, and the predicted spectral data offer a clear benchmark for researchers aiming to synthesize and identify this molecule. Its potential as a building block for more complex structures or as a bioactive agent in its own right warrants further investigation.
References
-
Alcaide, B., Almendros, P., & Martínez-Marigorta, E. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 25(18), 4201. [Link]
-
López-Francés, A., del Corte, X., Serna-Burgos, Z., Martínez de Marigorta, E., Palacios, F., & Vicario, J. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(16), 4983. [Link]
-
Caruano, J., Muccioli, G. G., & Robiette, R. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 14(43), 10134–10156. [Link]
-
ResearchGate. (2016). Biologically active γ-lactams: Synthesis and natural sources | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of N-acetylcaprolactam. Retrieved from [Link]
-
Sci-Hub. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. [Link]
-
López-Francés, A., et al. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. National Institutes of Health. [Link]
-
Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]
-
Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-129. [Link]
-
ResearchGate. (n.d.). The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates 4 b,.... Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, 1-acetyl-. National Institutes of Health. [Link]
-
Wang, H., et al. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. ACS Catalysis, 8(11), 10055-10060. [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The IR spectrum of aN-substituted hydroxyl β-lactam 3a, b acrylated.... Retrieved from [Link]
- Google Patents. (2012). US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-acetyl-. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted γ-Methylene γ-Lactams | Request PDF*. Retrieved from [Link]
-
Angelov, G., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 25-36. [Link]
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. γ-Lactam synthesis [organic-chemistry.org]
- 6. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]
- 7. 2-Pyrrolidinone, 1-acetyl- | C6H9NO2 | CID 70266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Acetylcaprolactam(1888-91-1) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The rationale behind the predicted spectral features is discussed in detail, providing a valuable resource for researchers involved in the synthesis and characterization of this and related molecules. The methodologies for data acquisition and interpretation are also presented, adhering to the highest standards of scientific integrity.
Introduction
The 2-pyrrolidinone ring system is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1] The functionalization of this core structure allows for the fine-tuning of its pharmacological properties. The title compound, this compound, represents an interesting derivative with potential applications in medicinal chemistry. Its synthesis can be envisioned through the acetylation of 4-methyl-2,5-dihydro-1H-pyrrol-2-one, a reaction that introduces an N-acetyl group, which can significantly influence the molecule's conformation and electronic properties.
This guide serves as a predictive reference for the spectroscopic characterization of this compound. By providing a detailed analysis of the expected spectroscopic signatures, we aim to facilitate its unambiguous identification and characterization in a research setting.
Molecular Structure and Key Features
The structure of this compound is characterized by a five-membered lactam ring with a methyl substituent at the 4-position and an acetyl group on the nitrogen atom. The double bond between C4 and C5 introduces rigidity to the ring.
Figure 1: 2D Structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
3.1. Experimental Protocol
A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
3.2. Predicted Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.5 | Singlet | 3H | - |
| CH₃ (on ring) | ~1.9 | Singlet | 3H | - |
| CH₂ (C5) | ~4.2 | Singlet | 2H | - |
| CH (C2) | ~3.8 | Singlet | 2H | - |
3.3. Rationale for Predictions
-
Acetyl Protons: The three protons of the N-acetyl group are expected to appear as a sharp singlet around δ 2.5 ppm. The chemical shift is influenced by the adjacent carbonyl group.
-
Methyl Protons on the Ring: The methyl group at the C4 position is attached to a double bond and is expected to resonate as a singlet around δ 1.9 ppm.
-
Methylene Protons (C5): The two protons on C5 are adjacent to the nitrogen atom and a double bond. Their chemical environment is expected to shift their resonance downfield to approximately δ 4.2 ppm. Due to the lack of adjacent protons, they should appear as a singlet.
-
Methylene Protons (C2): The protons at the C2 position are adjacent to the carbonyl group and the nitrogen of the lactam. This environment would lead to a downfield shift, predicted to be around δ 3.8 ppm, appearing as a singlet.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
4.1. Experimental Protocol
A standard ¹³C NMR spectrum would be acquired at 100 MHz or higher, using CDCl₃ as the solvent. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.
4.2. Predicted Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~170 |
| C=O (lactam) | ~175 |
| C4 | ~135 |
| C3 | ~145 |
| C5 | ~50 |
| C2 | ~45 |
| CH₃ (acetyl) | ~25 |
| CH₃ (on ring) | ~15 |
4.3. Rationale for Predictions
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The lactam carbonyl (C=O) is predicted to be slightly further downfield (~175 ppm) compared to the acetyl carbonyl (~170 ppm) due to the influence of the ring structure.
-
Olefinic Carbons: The sp² hybridized carbons of the double bond (C3 and C4) are expected in the olefinic region. C4, bearing the methyl group, is predicted around δ 135 ppm, while C3 would be further downfield around δ 145 ppm.
-
Aliphatic Carbons: The sp³ hybridized carbons of the ring (C2 and C5) are expected in the upfield region. C5, adjacent to the nitrogen, is predicted around δ 50 ppm, and C2, adjacent to the carbonyl and nitrogen, around δ 45 ppm.
-
Methyl Carbons: The two methyl carbons will appear in the far upfield region, with the acetyl methyl carbon around δ 25 ppm and the ring methyl carbon around δ 15 ppm.
Figure 2: Predicted Key HMBC Correlations for this compound.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
5.1. Experimental Protocol
A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
5.2. Predicted Data
-
Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z = 140.0706 (calculated for C₇H₁₀NO₂).
-
Key Fragments: Fragmentation is likely to occur via the loss of the acetyl group (CH₃CO, 43.0184 Da), resulting in a fragment at m/z = 97.0522. Another possible fragmentation is the loss of the methyl group (CH₃, 15.0235 Da) leading to a fragment at m/z = 125.0471.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
6.1. Experimental Protocol
An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.
6.2. Predicted Data
| Functional Group | Predicted Absorption (cm⁻¹) |
| C=O (amide, lactam) | ~1690 |
| C=O (N-acetyl) | ~1720 |
| C=C (alkene) | ~1650 |
| C-H (sp³) | ~2850-3000 |
6.3. Rationale for Predictions
-
Carbonyl Stretching: Two distinct C=O stretching vibrations are expected. The N-acetyl carbonyl is predicted at a higher wavenumber (~1720 cm⁻¹) than the lactam carbonyl (~1690 cm⁻¹), which is influenced by ring strain and conjugation.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the ring is expected around 1650 cm⁻¹.
-
C-H Stretching: The stretching vibrations for the sp³ hybridized C-H bonds of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for these predictions, will serve as a crucial reference for researchers working on the synthesis and characterization of this compound. The provided information will aid in the rapid and accurate structural elucidation, thereby accelerating research and development efforts in medicinal chemistry and related fields.
References
-
Đặng, T. H., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one. Vietnam Journal of Chemistry, 58(4), 451-458. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
Sources
"NMR and mass spectrometry of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction: The Structural Significance of a Substituted γ-Lactam
In the landscape of modern drug discovery and organic synthesis, the γ-lactam scaffold, a core component of the 2-pyrrolidinone family, is of paramount importance. These heterocycles are integral to a wide array of biologically active natural products and synthetic pharmaceuticals. The compound this compound is a representative member of this class, featuring key substituents that present a compelling case for detailed structural analysis. Its characterization is not merely an academic exercise; it is fundamental to understanding its potential reactivity, conformation, and interactions in biological systems.
This guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of this molecule. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating not just the procedural steps but the underlying scientific rationale that governs these powerful techniques. For researchers in medicinal chemistry and process development, mastering this level of characterization is essential for advancing novel chemical entities from the bench to clinical evaluation.
Part 1: Unraveling Connectivity and Stereochemistry with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution.[1][2] It provides unparalleled insight into the chemical environment of each nucleus, allowing for the precise mapping of atomic connectivity and spatial relationships. For a molecule like this compound, a multi-faceted NMR approach is essential.
Foundational Principles of NMR Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can absorb energy in the radiofrequency range to transition between spin states. The precise frequency required for this transition, known as the resonance frequency, is exquisitely sensitive to the local electronic environment, which is influenced by bonding and neighboring atoms. This variation in resonance frequency, termed the chemical shift (δ) , is the primary source of structural information. Furthermore, interactions between the spins of neighboring nuclei give rise to spin-spin coupling , which splits NMR signals into distinct patterns (multiplets) and provides definitive evidence of through-bond connectivity.[3]
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum provides a direct census of the different types of protons in a molecule. Based on established principles for lactams and acetylated compounds, we can predict the key features of the spectrum for our target molecule.[4][5]
Expected ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃-C=O) | 2.3 - 2.6 | Singlet (s) | 3H | The acetyl methyl group is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent carbonyl. |
| H-b (CH₃-C=) | 1.8 - 2.0 | Doublet (d) or Singlet (s) | 3H | This methyl group is attached to a double bond. It will show allylic coupling to H-c, likely resulting in a narrow doublet. |
| H-c (=CH) | 5.5 - 6.0 | Quartet (q) or Broad Singlet | 1H | The vinylic proton is deshielded by the double bond. It is coupled to the H-b methyl protons (allylic coupling). |
| H-d (-CH₂-) | 4.0 - 4.5 | 2 distinct signals, likely dd | 2H | These methylene protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. They are diastereotopic, meaning they are chemically non-equivalent, and will appear as two separate signals, each split by the other (geminal coupling) and potentially by H-c (vicinal coupling). |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts.[6]
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity is optimized (shimming).
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, providing a direct count and insight into their functional group identity.
Expected ¹³C NMR Data:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (N-C=O) | 170 - 175 | The amide carbonyl carbon is highly deshielded due to the adjacent oxygen and nitrogen atoms. |
| C-2 (CH₃-C=O) | 168 - 172 | The acetyl carbonyl carbon, similar to the amide carbonyl, is in a deshielded environment. |
| C-3 (=C-CH₃) | 135 - 145 | Quaternary olefinic carbon, shifted downfield by the methyl substituent. |
| C-4 (=CH) | 120 - 130 | Tertiary olefinic carbon. |
| C-5 (-CH₂-) | 45 - 55 | Methylene carbon adjacent to the nitrogen atom. |
| C-6 (CH₃-C=O) | 22 - 28 | Acetyl methyl carbon. |
| C-7 (CH₃-C=) | 15 - 20 | Vinylic methyl carbon. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum.
2D NMR: Confirming the Structure
While 1D NMR provides the fundamental pieces, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the puzzle.
-
COSY: Reveals which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a correlation between the vinylic proton (H-c) and the allylic methyl protons (H-b).
-
HMBC: Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting fragments of the molecule.
The following diagram illustrates the key correlations that would provide unambiguous confirmation of the structure.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. [7]3. MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion ([M+H]⁺ at m/z 140).
-
MS/MS Scan: Select the m/z 140 ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the resulting product ion spectrum (MS/MS) to observe the fragments.
-
Data Analysis: Analyze the spectra to confirm the molecular weight and identify fragment ions corresponding to the predicted neutral losses.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. While ¹H and ¹³C NMR spectroscopy provides the primary framework of atomic connectivity, 2D NMR techniques are indispensable for confirming these assignments with certainty. Mass spectrometry complements this by providing definitive confirmation of the molecular formula through HRMS and offering orthogonal structural evidence via predictable fragmentation pathways.
For the researcher in drug development, this rigorous, multi-technique approach is non-negotiable. It ensures the absolute identity and purity of a compound of interest, forming a trustworthy foundation for all subsequent biological and preclinical evaluation. The principles and protocols detailed in this guide represent a robust, self-validating system for the comprehensive characterization of novel heterocyclic compounds.
References
-
Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29.
-
Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. (2022). JACS Au. Retrieved January 22, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved January 22, 2026, from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 22, 2026, from [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved January 22, 2026, from [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Arkat USA. Retrieved January 22, 2026, from https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/part-v-general-accounts/av-133a
-
Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. (1983). PubMed. Retrieved January 22, 2026, from [Link]
- Mohamed, S. M., et al. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry, 45B, 1453-1462.
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2013). PMC - NIH. Retrieved January 22, 2026, from [Link]
- Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Magnetic Resonance in Chemistry. Retrieved January 22, 2026, from [Link]
-
Factors affecting Fragmentation Pattern in Mass Spectrometry. (2018). YouTube. Retrieved January 22, 2026, from [Link]
-
Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved January 22, 2026, from [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Retrieved January 22, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved January 22, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. microbenotes.com [microbenotes.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. lifesciencesite.com [lifesciencesite.com]
A Technical Guide to 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 34581-92-5): Synthesis, Characterization, and Therapeutic Potential
Abstract
The γ-lactam scaffold, particularly the 2-pyrrolidinone core, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] This guide provides a detailed technical overview of a specific derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one , registered under CAS number 34581-92-5 .[2][3] We will explore its physicochemical properties, delineate a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications within drug discovery, drawing parallels with structurally related bioactive compounds. This document is intended for researchers and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile chemical entity.
Introduction: The Significance of the 2-Pyrrolidinone Scaffold
The five-membered nitrogen-containing heterocycle, 2-pyrrolidinone, is a cornerstone in the development of novel therapeutics. Its prevalence in biologically active compounds stems from its ability to act as a stable, yet versatile, pharmacophore. The non-planar, sp3-rich nature of the saturated pyrrolidine ring allows for precise three-dimensional exploration of a target's binding pocket, a critical advantage over flat, aromatic systems.[4]
Derivatives such as 1,5-dihydro-2H-pyrrol-2-ones (also known as 3-pyrrolin-2-ones) are key intermediates and structural motifs in compounds exhibiting a wide range of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer effects.[1] The subject of this guide, this compound, combines the core γ-lactam ring with an N-acetyl group and a methyl substituent, features that can significantly influence its solubility, metabolic stability, and target engagement. Understanding the nuances of this specific molecule is crucial for unlocking its full potential in research and development.
Physicochemical and Spectroscopic Profile
A thorough characterization is the foundation of any chemical research program. The key identifiers and properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 34581-92-5 | [2][3] |
| Molecular Formula | C₇H₉NO₂ | Derived |
| Molecular Weight | 139.15 g/mol | Derived |
| IUPAC Name | This compound | - |
| Canonical SMILES | CC1=CC(=O)N(C1)C(=O)C | - |
Spectroscopic Data (Predicted & Representative)
| Technique | Expected Signature |
| ¹H NMR | Signals corresponding to the N-acetyl methyl protons (singlet, ~2.2 ppm), the C4-methyl protons (singlet, ~1.9 ppm), the C5 methylene protons (singlet or multiplet, ~4.0 ppm), and the C3 vinyl proton (singlet, ~5.8 ppm). |
| ¹³C NMR | Resonances for the N-acetyl carbonyl (~170 ppm), the lactam carbonyl (~175 ppm), two methyl carbons (~15-25 ppm), a methylene carbon (~50 ppm), and two sp² carbons of the double bond (~120 ppm and ~160 ppm). |
| IR (Infrared) | Strong absorption bands for the amide C=O stretch (~1680-1700 cm⁻¹) and the lactam C=O stretch (~1720-1750 cm⁻¹). C=C stretch around 1650 cm⁻¹. |
| MS (Mass Spec) | [M+H]⁺ peak at m/z 140.07. |
Synthesis and Mechanistic Insights
The synthesis of substituted 2-pyrrolidinones is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy by combining three or more starting materials in a single pot.[1] A plausible and robust approach to synthesizing the title compound and its analogs is via a modified Paal-Knorr pyrrole synthesis followed by N-acetylation.
Proposed Synthetic Workflow
The logical pathway involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by acetylation. For our target, this translates to the reaction of methylsuccinic anhydride with a protected ammonia source, followed by acetylation. However, a more direct and modern approach would be a variation of a three-component reaction.
Caption: Proposed two-stage synthesis workflow for the target molecule.
Mechanistic Causality
-
Part A: Lactam Ring Formation: This step is a variation of known cyclization reactions to form the pyrrolidinone core. Using ethyl acetoacetate provides the acetyl group precursor (which becomes the methyl group at C4 after reaction) and part of the ring backbone. Formaldehyde acts as a one-carbon electrophile, and an ammonia source provides the nitrogen atom. The choice of an acid or organocatalyst like proline is critical to facilitate the initial condensation and subsequent intramolecular cyclization, which proceeds via imine formation followed by a Michael-type addition and dehydration to yield the stable dihydro-pyrrol-2-one ring.
-
Part B: N-Acetylation: The secondary amine within the lactam ring is a potent nucleophile. The reaction with a strong acetylating agent like acetic anhydride or acetyl chloride is typically rapid and high-yielding. The use of a non-nucleophilic base (e.g., pyridine or triethylamine) is essential to neutralize the acid byproduct (acetic acid or HCl), preventing potential side reactions or degradation of the starting material and driving the reaction to completion. Dichloromethane (DCM) is an excellent choice of solvent due to its inertness and ability to dissolve both the substrate and reagents.
Potential Applications in Drug Discovery
While specific biological data for this compound is scarce, the broader class of pyrrolidinone derivatives has been extensively studied, providing a strong basis for hypothesizing its therapeutic potential.[4]
Areas of Interest for Researchers
-
Anticancer Agents: Many pyrrolidinone-containing compounds exhibit potent antiproliferative activity.[4] The scaffold can be decorated to target various kinases, histone deacetylases (HDACs), or tubulin polymerization. The N-acetyl group on our target molecule may enhance cell permeability and could be oriented to interact with specific enzymatic pockets.
-
Antibacterial/Antifungal Agents: Natural products with a 3-pyrrolin-2-one core have shown activity against Gram-positive bacteria.[1] This scaffold can serve as a starting point for developing novel antibiotics that may circumvent existing resistance mechanisms.
-
CNS Agents: The pyrrolidinone ring is a key feature of the "racetam" class of nootropic drugs (e.g., Piracetam). Further, derivatives have been investigated for anticonvulsant properties.[4] The lipophilicity and structural rigidity of our target molecule make it a candidate for exploring CNS-related activities.
Hypothetical Signaling Pathway Interaction
Given the prevalence of pyrrolidinone scaffolds as kinase inhibitors, a plausible mechanism of action could involve the competitive inhibition of an ATP-binding site in a key signaling protein, such as a member of the MAPK or PI3K/Akt pathways.
Caption: Potential mechanism of action via kinase inhibition in a cell signaling cascade.
Experimental Protocol: Synthesis of this compound
This protocol describes the N-acetylation of the precursor, 4-methyl-2,5-dihydro-1H-pyrrol-2-one. It is designed as a self-validating system, incorporating in-process checks and final characterization.
Materials:
-
4-methyl-2,5-dihydro-1H-pyrrol-2-one (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methyl-2,5-dihydro-1H-pyrrol-2-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) via syringe, followed by the dropwise addition of acetic anhydride (1.2 eq). Causality: The reaction is exothermic; cooling prevents potential side reactions. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion. Self-Validation: TLC provides a rapid qualitative check on the reaction's status, preventing premature workup or unnecessary reaction time.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic anhydride/acid), and brine. Causality: This washing sequence systematically removes basic, acidic, and aqueous-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc). Self-Validation: Chromatography isolates the target compound from any unreacted starting material or non-polar byproducts.
-
Characterization: Combine the pure fractions (as determined by TLC) and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the expected values outlined in Section 2.2. Self-Validation: Spectroscopic analysis provides definitive proof of the product's identity and purity.
Conclusion
This compound is a functionalized γ-lactam with significant, albeit largely unexplored, potential in medicinal chemistry and materials science. Its synthesis is achievable through robust and scalable chemical methods. Based on the well-documented biological activities of the broader 3-pyrrolin-2-one chemical class, this compound represents a valuable building block for generating libraries of novel molecules targeting a range of diseases, from cancer to infectious agents. The technical information and protocols provided herein serve as a foundational guide for scientists aiming to synthesize, characterize, and ultimately leverage this promising scaffold in their research endeavors.
References
-
PubChem. (n.d.). 1-Acetyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
VNU University of Science. (n.d.). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]
-
ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]
-
ChemBK. (n.d.). 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5S)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. This compound CAS#: 34581-92-5 [m.chemicalbook.com]
- 3. This compound | 34581-92-5 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst-ud.vn [jst-ud.vn]
The Formation of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: A Mechanistic Guide
Introduction
The 2,5-dihydro-1H-pyrrol-2-one, also known as a γ-lactam, is a significant heterocyclic scaffold present in a wide array of biologically active natural products and pharmaceutical agents.[1] The strategic functionalization of this core structure is a key focus in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of a plausible mechanistic pathway for the formation of a specific derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. Understanding this mechanism is crucial for researchers aiming to synthesize novel analogs and for drug development professionals seeking to optimize synthetic routes.
While a variety of methods exist for the synthesis of substituted pyrrolinones, including multicomponent reactions and the cyclization of various precursors, this guide will focus on a proposed pathway involving the intramolecular cyclization of an N-acetylated amino acid.[2][3] This approach is predicated on fundamental and well-established principles of organic chemistry.
Proposed Mechanistic Pathway
The formation of this compound can be logically envisioned to proceed from the reaction of 4-amino-3-methylbut-2-enoic acid with acetic anhydride . This reaction is proposed to occur in three key stages:
-
N-Acetylation: The initial step involves the nucleophilic attack of the amino group onto one of the carbonyl carbons of acetic anhydride.
-
Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular nucleophilic attack from the nitrogen onto the carboxylic acid moiety (or its activated form).
-
Tautomerization: The final step involves a tautomerization to yield the more stable 2,5-dihydro-1H-pyrrol-2-one ring system.
Step 1: N-Acetylation of 4-amino-3-methylbut-2-enoic acid
The reaction is initiated by the nucleophilic amine of 4-amino-3-methylbut-2-enoic acid attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is a classic nucleophilic acyl substitution reaction. The tetrahedral intermediate formed subsequently collapses, eliminating a molecule of acetic acid and yielding the N-acetylated intermediate, 4-acetamido-3-methylbut-2-enoic acid .
Caption: N-Acetylation of the starting amino acid.
Step 2: Intramolecular Cyclization
Following N-acetylation, the resulting 4-acetamido-3-methylbut-2-enoic acid is primed for an intramolecular cyclization. The nitrogen of the acetamido group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This step is likely facilitated by the presence of a mild acid or base, or can proceed thermally. This intramolecular reaction forms a five-membered ring, a key step in forming the pyrrol-2-one core. The initial product of this cyclization is a tetrahedral intermediate.
Caption: Final dehydration and tautomerization to the product.
Experimental Protocol: A Hypothetical Synthesis
The following protocol is a proposed method for the synthesis of this compound based on the discussed mechanistic pathway.
Materials:
-
4-amino-3-methylbut-2-enoic acid
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-amino-3-methylbut-2-enoic acid in glacial acetic acid.
-
Add 1.2 equivalents of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
| Parameter | Proposed Value | Rationale |
| Reactant Ratio | 1 : 1.2 (Amino Acid : Acetic Anhydride) | A slight excess of the acetylating agent ensures complete N-acetylation. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the cyclization step. [4] |
| Temperature | Reflux (~118 °C) | Provides the necessary thermal energy for both N-acetylation and intramolecular cyclization/dehydration. |
| Reaction Time | 2-4 hours | An estimated time for the reaction to reach completion, to be optimized based on TLC monitoring. |
Conclusion
The proposed mechanism for the formation of this compound from 4-amino-3-methylbut-2-enoic acid and acetic anhydride provides a chemically sound and logical pathway for the synthesis of this substituted γ-lactam. This guide, by detailing the step-by-step mechanism, offering a hypothetical experimental protocol, and presenting key reaction parameters, serves as a valuable resource for researchers in organic synthesis and drug development. The principles outlined herein can be adapted for the synthesis of a variety of other substituted pyrrolinone derivatives.
References
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC - NIH. [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? : r/chemhelp. Reddit. [Link]
-
4-amino-3-methylbutanoic acid is treated with thionyl chloride followed by ammonia to obtain compound X. X on reaction with, bromine in an ankaline medium gave compound Y. For estimation, was titrated with perchloric acid. The volume of 0.1 M perchloric acid needed to react with 0.22 g of Y is:. Infinity Learn. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D. ChemRxiv. [Link]
-
dihydro-2H-pyrrol-2-ones via base-assisted cyclization of. RSC Publishing. [Link]
-
Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate. [Link]
Sources
- 1. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Exploring a Novel Lactam for Drug Discovery
This technical guide provides a comprehensive theoretical analysis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of extensive experimental data for this specific molecule, this document leverages established principles of organic chemistry, computational modeling insights from structurally related analogs, and predictive methodologies to build a foundational understanding of its physicochemical and reactive properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Dihydro-2H-pyrrol-2-one Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, owing to their diverse physiological activities and high bioavailability.[1][2] Among these, the dihydro-2H-pyrrol-2-one (also known as pyrrolinone or γ-lactam) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of therapeutic properties.[1][3] Derivatives of this core structure have demonstrated antibacterial, anti-inflammatory, antiviral, and anticancer activities.[3]
The parent compound, 2,5-dihydro-1H-pyrrol-2-one, is a five-membered lactam with a single endocyclic double bond.[4] The introduction of substituents allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its biological activity. The subject of this guide, this compound, incorporates an N-acetyl group and a methyl group at the 4-position. These additions are anticipated to significantly influence the molecule's conformation, reactivity, and potential as a pharmacophore.
This guide will explore the theoretical properties of this molecule, providing a predictive framework for its behavior and potential applications.
Molecular Structure and Stereochemistry
The systematic IUPAC name for the target molecule is this compound. Its structure consists of a five-membered dihydropyrrolone ring with an acetyl group attached to the nitrogen atom and a methyl group at the C4 position.
Caption: 2D structure of this compound.
The presence of the N-acetyl group introduces rotational isomers (rotamers) due to restricted rotation around the N-C(acetyl) bond. The planarity of the amide bond will influence the overall conformation of the five-membered ring. The methyl group at the C4 position does not introduce a chiral center.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C7H9NO2 | Based on molecular structure |
| Molecular Weight | 139.15 g/mol | Calculated from the molecular formula |
| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | The N-acetyl and lactam functionalities increase polarity compared to a simple hydrocarbon, but the methyl group adds lipophilicity. The parent 2,5-dihydro-1H-pyrrol-2-one has a calculated XLogP3 of -0.4.[4] The addition of the acetyl and methyl groups will increase this value. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygens of the lactam and the acetyl group. |
| Hydrogen Bond Donors | 0 | The nitrogen atom is part of an amide and is not a hydrogen bond donor. |
| Aqueous Solubility | Moderately Soluble | The presence of polar carbonyl groups should confer some water solubility. |
Predicted Spectroscopic Characteristics
The structural features of this compound suggest distinct spectroscopic signatures.
1H NMR Spectroscopy
The expected proton NMR spectrum would show characteristic signals for the methyl groups and the protons on the pyrrolinone ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| CH3 (acetyl) | ~2.1 - 2.5 | Singlet | - |
| CH3 (C4) | ~1.8 - 2.2 | Singlet or narrow multiplet | Coupling to C3-H |
| CH2 (C5) | ~3.5 - 4.0 | Multiplet | Geminal and vicinal coupling |
| CH (C3) | ~5.8 - 6.2 | Multiplet | Vicinal coupling to C5 protons |
These predictions are based on known chemical shifts of similar structural motifs. For instance, in related 4-acetyl-5-methyl-1H-pyrrole derivatives, the acetyl methyl protons appear around 2.5 ppm and the C5-methyl protons around 2.1-2.3 ppm.[5][6]
13C NMR Spectroscopy
The carbon NMR spectrum is expected to show seven distinct resonances.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (lactam) | ~170 - 180 |
| C=O (acetyl) | ~165 - 175 |
| C4 | ~135 - 145 |
| C3 | ~120 - 130 |
| C5 | ~45 - 55 |
| CH3 (acetyl) | ~20 - 25 |
| CH3 (C4) | ~10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.
| Functional Group | Predicted Wavenumber (cm-1) |
| C=O (lactam) | ~1680 - 1720 |
| C=O (acetyl) | ~1650 - 1690 |
| C=C (alkene) | ~1600 - 1650 |
In related substituted pyrroles, the acetyl C=O stretch is observed in the range of 1655-1675 cm-1.[5][6]
Mass Spectrometry
The electron impact mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 139. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic cleavages of the lactam ring.
Theoretical Reactivity and Potential Synthetic Utility
The electronic and steric features of this compound suggest several potential avenues for chemical modification, making it a versatile scaffold for building more complex molecules.
Caption: Predicted reactivity map for this compound.
-
Nucleophilic Addition: The C3 position is part of an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack, such as in a Michael addition. This allows for the introduction of a wide range of functional groups at this position.
-
Amide Hydrolysis: Both the lactam and the N-acetyl group can be hydrolyzed under acidic or basic conditions, providing pathways to the corresponding amino acid or the deprotected lactam.
-
Reduction: The double bond can be reduced, for example, by catalytic hydrogenation, to yield the corresponding saturated lactam (pyrrolidinone).
-
Reactions at the C5 Methylene Group: The protons at the C5 position are α to the lactam carbonyl and could potentially be deprotonated with a strong base to form an enolate, enabling further functionalization at this position.
The presence of the N-acetyl group provides a handle for modification or removal, adding to the synthetic versatility of this scaffold.
Computational Chemistry Workflow for In-Depth Analysis
To further elucidate the properties of this compound, a systematic computational chemistry approach is recommended. Density Functional Theory (DFT) has been successfully applied to study the tautomerism and reaction mechanisms of similar pyrrolinone systems.[3][7]
Proposed Computational Protocol
-
Geometry Optimization and Conformational Analysis:
-
Perform geometry optimization using a functional such as B3LYP with a 6-31G(d,p) basis set to find the lowest energy conformation.
-
Conduct a conformational search to identify different rotamers arising from the N-acetyl group.
-
-
Electronic Structure Analysis:
-
Calculate molecular orbitals (HOMO, LUMO) to understand the electronic distribution and predict sites of electrophilic and nucleophilic attack.
-
Generate an electrostatic potential map to visualize regions of high and low electron density.
-
-
Spectroscopic Prediction:
-
Calculate vibrational frequencies to predict the IR spectrum.
-
Compute NMR chemical shifts (using a method like GIAO) to aid in the interpretation of experimental spectra.
-
-
Reactivity Indices:
-
Calculate Fukui functions to quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attack.
-
Caption: Proposed computational workflow for the theoretical analysis of the target molecule.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecular scaffold. This theoretical guide provides a foundational understanding of its likely structural, physicochemical, and reactive properties based on established chemical principles and data from related compounds. The predictions herein can guide the synthesis, purification, and characterization of this molecule, as well as inform its potential applications in drug discovery and development. The proposed computational workflow offers a robust framework for a more detailed in-silico investigation. Experimental validation of these theoretical predictions is a crucial next step and is highly encouraged.
References
-
Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118. Available at: [Link]
-
Abdelmohsen, S. A., & El-Ossaily, Y. A.-b. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Heterocyclic Communications, 21(4), 207-210. Available at: [Link]
-
Reddy, T. R., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 2,5-dihydro-1H-pyrrol-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Abdelmohsen, S. A., & Moustafa, Y. A. B. A. (2016). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Antipin, R. L., et al. (2017). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Journal of Organic Chemistry, 53(10), 1601-1603. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Comprehensive Review of Dihydro-2H-pyrrol-2-one Derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Nguyen, T. N., et al. (2020). Antioxidant activity of 3-hydroxy-3-pyrroline-2-one derivatives: A theoretical and experimental study. ResearchGate. Available at: [Link]
-
Nguyen, T. N., et al. (2022). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-3-pyrroline-2-one. Vietnam Journal of Science and Technology, 60(2), 235-243. Available at: [Link]
-
Nguyen, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jst-ud.vn [jst-ud.vn]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. 2,5-dihydro-1H-pyrrol-2-one | C4H5NO | CID 637997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico Framework for the Characterization of Substituted 2,5-Dihydro-1H-pyrrol-2-ones: A Technical Guide
Foreword: The Imperative for Predictive Modeling in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the reliance on empirical, trial-and-error methodologies is progressively being supplanted by the precision and foresight offered by computational modeling. The ability to predict the physicochemical properties, bioactivity, and potential liabilities of a novel chemical entity before its synthesis represents a paradigm shift, conserving invaluable resources and accelerating the timeline from discovery to clinical application. This guide is crafted for researchers, computational chemists, and drug development professionals, providing an in-depth technical framework for the in silico evaluation of substituted 2,5-dihydro-1H-pyrrol-2-ones. While we will utilize the hypothetical molecule, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one , as a consistent case study, the principles and protocols detailed herein are broadly applicable to a wide array of small organic molecules. Our focus is not merely on the procedural steps but on the underlying scientific rationale, empowering the reader to make informed decisions in their own research endeavors.
Section 1: The 2,5-Dihydro-1H-pyrrol-2-one Scaffold - A Privileged Motif in Medicinal Chemistry
The 2,5-dihydro-1H-pyrrol-2-one, a derivative of the pyrrolidone family, is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] This five-membered lactam ring is a structural component in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[3] The γ-lactam moiety, a key feature of this scaffold, is also present in numerous bioactive compounds, where it can participate in crucial hydrogen bonding interactions with biological targets.[4][5] The exploration of novel substitutions on this ring system, such as the acetyl and methyl groups in our case study, is a fertile area for the discovery of new therapeutic agents. Given the potential for diverse biological activity, a robust in silico characterization is the logical first step in elucidating the therapeutic potential of any new derivative.
Section 2: Foundational In Silico Analysis - Building the Digital Molecule
The journey of in silico modeling begins with the accurate construction and initial characterization of the molecule in a digital environment. This foundational stage is critical, as all subsequent, more complex calculations will be predicated on the quality of the initial molecular model.
Molecular Representation and Initial Physicochemical Profiling
The first step is to generate a 3D representation of this compound. This can be achieved using molecular building software such as Avogadro or ChemDraw. The resulting structure should then be subjected to an initial, rapid prediction of its fundamental physicochemical properties. Numerous open-access tools and commercial software packages can provide these initial insights.[6][7]
| Property | Predicted Value (Exemplary) | Significance in Drug Discovery |
| Molecular Weight | 141.17 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 0.85 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |
| Polar Surface Area (PSA) | 37.3 Ų | A key indicator of membrane permeability. |
| pKa | Not applicable (no readily ionizable groups) | Determines the charge state of the molecule at physiological pH. |
Table 1: Predicted physicochemical properties for the hypothetical molecule this compound.
These initial predictions, often derived from quantitative structure-property relationship (QSPR) models, provide a high-level overview of the molecule's drug-like potential.[8]
Conformational Analysis: Exploring the Accessible Geometries
A small molecule is not a static entity but rather a dynamic system with multiple accessible conformations. A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be biologically relevant.
Experimental Protocol: Systematic Conformational Search
-
Input: 3D structure of this compound.
-
Software: A molecular mechanics program such as Avogadro, coupled with a suitable force field (e.g., MMFF94).
-
Procedure: a. Perform an initial geometry optimization of the input structure. b. Initiate a systematic or stochastic conformational search, allowing for the rotation of all rotatable bonds. c. For each generated conformer, perform a geometry optimization. d. Rank the resulting conformers by their relative energies.
-
Output: A set of low-energy conformers for further analysis.
The rationale for this step is to avoid focusing on a single, potentially high-energy conformation which may not be the one that interacts with a biological target.
Section 3: Quantum Mechanical Deep Dive - Unveiling Electronic Properties
To gain a more profound understanding of the molecule's intrinsic properties, we turn to the principles of quantum mechanics (QM). QM calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure, which governs reactivity, stability, and intermolecular interactions.[9][10]
Geometry Optimization and Vibrational Frequency Analysis
The most stable conformation identified through molecular mechanics should be subjected to a more rigorous geometry optimization at the QM level.
Experimental Protocol: DFT Geometry Optimization
-
Input: The lowest energy conformer of this compound.
-
Software: Gaussian, ORCA, or other QM software packages.[11][12]
-
Methodology: a. Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.[9] b. Basis Set: A Pople-style basis set such as 6-31G(d) is a suitable starting point for a molecule of this size. c. Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be employed.
-
Procedure: a. Perform a geometry optimization calculation. b. Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Output: The optimized 3D coordinates, electronic energy, and vibrational frequencies.
Molecular Orbital Analysis and Reactivity Descriptors
The optimized geometry from the DFT calculation allows for the analysis of the molecule's frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity and kinetic stability.
Caption: Molecular Dynamics Simulation Workflow for a Small Molecule.
Section 5: Predicting Biological Interactions and Liabilities
The ultimate goal of in silico modeling in drug discovery is to predict how a molecule will interact with biological systems and to anticipate any potential liabilities.
Target Identification and Molecular Docking
Based on the known biological activities of similar scaffolds, potential protein targets can be identified. For lactam-containing compounds, these could include bacterial enzymes like penicillin-binding proteins or various human enzymes where the lactam can act as a hydrogen bond acceptor. [4][13] Experimental Protocol: Molecular Docking with AutoDock Vina
-
Input: The optimized structure of our molecule and the 3D structure of a potential protein target (obtained from the Protein Data Bank).
-
Software: AutoDock Vina is a popular and efficient tool for molecular docking.
-
Procedure: a. Prepare the Receptor: Remove water molecules, add hydrogen atoms, and define the binding site (grid box). b. Prepare the Ligand: Assign partial charges and define rotatable bonds. c. Run Docking: Execute the docking simulation.
-
Analysis: a. Binding Affinity: The predicted binding energy provides an estimate of the binding strength. b. Binding Pose: The predicted orientation of the ligand in the binding site reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Output: A ranked list of binding poses and their corresponding predicted binding affinities.
ADMET Prediction: A Crucial Step for Drug Development
A molecule's journey to becoming a drug is not solely dependent on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. [6]A wide range of in silico tools, many of which are based on machine learning models trained on large datasets of experimental data, can predict these properties. [14][15]
| ADMET Property | Prediction Method | Significance |
|---|---|---|
| Absorption | Prediction of Caco-2 permeability, human intestinal absorption (HIA). | Determines if the compound can be orally absorbed. |
| Distribution | Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB). | Influences where the compound goes in the body and its availability to act on the target. |
| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism. | Affects the compound's half-life and potential for drug-drug interactions. |
| Excretion | Prediction of renal clearance. | Determines how the compound is eliminated from the body. |
| Toxicity | Prediction of Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity. | Identifies potential safety concerns early in the discovery process. [16][17]|
Table 2: Key ADMET properties and their in silico prediction.
Conclusion: An Integrated Approach to In Silico Drug Discovery
The in silico modeling of a novel chemical entity like this compound is a multi-faceted process that integrates various computational techniques. By progressing from foundational physicochemical profiling and conformational analysis to sophisticated quantum mechanical calculations and dynamic simulations, and finally to the prediction of biological interactions and ADMET properties, a comprehensive digital dossier of the molecule can be assembled. This approach, grounded in scientific rigor and validated methodologies, provides a powerful predictive framework that can guide synthetic efforts, prioritize candidates, and ultimately de-risk the complex and costly endeavor of drug development. The methodologies outlined in this guide are not merely a set of instructions but a strategic blueprint for leveraging the full potential of computational chemistry in the quest for new medicines.
References
- Friesner, R. A. (2006). Ab initio quantum chemistry for protein-ligand interactions. Proceedings of the National Academy of Sciences, 103(6), 1953-1958.
- Berendsen, H. J. C., van der Spoel, D., & van Drunen, R. (1995). GROMACS: A message-passing parallel molecular dynamics implementation.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Niknam, K., & Saberi, D. (2021). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. RSC Advances, 11(23), 13974-13984.
- Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules.
- Jorgensen, W. L. (2004). The many roles of computation in drug discovery. science, 303(5665), 1813-1818.
-
Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of chemical information and modeling, 57(1), 36-49. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. Nucleic acids research, 50(W1), W170-W175. [Link]
- Koca, M., & Tutar, Y. (2017). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Mini reviews in medicinal chemistry, 17(15), 1435-1443.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Lagorce, D., Sperandio, O., Galons, H., Miteva, M. A., & Villoutreix, B. O. (2017). FAF-Drugs4: free web server for fragment-based drug design and ADME-Tox filtering. Nucleic acids research, 45(W1), W201-W208.
-
Gaussian, Inc. (2023). Gaussian Website. [Link]
-
Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36–49. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]
- Karplus, M., & Kuriyan, J. (2005). Molecular dynamics and protein function. Proceedings of the National Academy of Sciences, 102(19), 6679-6685.
-
Thermo Fisher Scientific. (2023). In Silico Modeling: Accelerating drug development. [Link]
-
Sharma, V., & Kumar, V. (2017). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 33(6), 2699-2713. [Link]
- Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95-115.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. Nucleic Acids Research, 50(W1), W170–W175. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
-
Singh, H., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics, 16(1), 1-17. [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. [Link]
-
da Silva, C. O., & de Souza, A. C. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- Lee, S. H., & Rossky, P. J. (1994). A molecular dynamics simulation of the adsorption of water molecules surrounding an Au nanoparticle. The Journal of chemical physics, 100(4), 3334-3345.
-
Liu, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PloS one, 10(6), e0128928. [Link]
- Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-lactamase inhibitor combinations: from then to now. Journal of medicinal chemistry, 62(21), 9319-9351.
- Zhou, T., Huang, D., & Caflisch, A. (2010). Quantum mechanical methods for drug design. Current topics in medicinal chemistry, 10(1), 33-45.
-
Faiza, M. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
-
ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. [Link]
- Striolo, A. (2006). Molecular Dynamics Simulations of Water Structure and Diffusion in Silica Nanopores. Adsorption Science & Technology, 24(4), 319-329.
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
- Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of the Royal Society Interface, 16(155), 20190239.
-
AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
-
Faiza, M. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
- Sharma, A., & Kumar, R. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in chemistry, 5, 93.
-
RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]
-
Ekins, S., & Rose, J. (2017). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]
- Michaelides, A., & Kaxiras, E. (2017). Ab initio theory and modeling of water. Proceedings of the National Academy of Sciences, 114(39), 10317-10325.
-
Akkoc, S., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4235. [Link]
Sources
- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. medium.com [medium.com]
- 11. gaussian.com [gaussian.com]
- 12. gaussian.com [gaussian.com]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
"protocol for synthesizing 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one"
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Application Notes & Protocols: The Synthetic Utility of 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one in modern organic synthesis. While direct literature on this specific molecule is nascent, its structural motifs—an activated α,β-unsaturated lactam, an N-acyl group, and a stereogenic center precursor—position it as a versatile building block. This guide extrapolates from well-established principles of related compounds to present robust, scientifically-grounded protocols for its synthesis and key synthetic transformations. We will explore its utility as a dienophile in Diels-Alder reactions, a dipolarophile in [3+2] cycloadditions, and as a Michael acceptor, providing detailed experimental procedures and mechanistic insights for each application.
Introduction: A Scaffold of Latent Potential
The 2,5-dihydro-1H-pyrrol-2-one (γ-lactam) core is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals.[1][2] The introduction of an N-acetyl group fundamentally alters the electronic properties of this core. The electron-withdrawing nature of the acetyl group enhances the electrophilicity of the C4-C5 double bond, activating it for a range of nucleophilic and pericyclic reactions. Furthermore, the methyl group at the C4 position introduces a potential stereocenter, making this molecule an attractive starting point for asymmetric synthesis.
This guide serves as a forward-looking application note, building upon the established reactivity of analogous systems like N-substituted maleimides, N-acyl pyridones, and other α,β-unsaturated lactams to unlock the synthetic potential of this compound.
Synthesis of the Core Scaffold
The synthesis of the title compound can be approached in a two-step sequence: first, the formation of the 4-methyl-2,5-dihydro-1H-pyrrol-2-one core, followed by N-acetylation. While various methods exist for lactam synthesis, a plausible route involves the cyclization of an appropriate amino-acid precursor.
Protocol 2.1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
This protocol is adapted from general lactam synthesis principles. A potential route involves the selective reduction and cyclization of N-protected 3-methylmaleimide or a related precursor.
Step-by-Step Protocol:
-
To a solution of a suitable precursor, such as an N-protected 3-methyl-4-amino-but-2-enoic acid derivative, in an appropriate solvent like methanol, add a reducing agent (e.g., NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting intermediate can then be induced to cyclize under acidic or thermal conditions to yield 4-methyl-2,5-dihydro-1H-pyrrol-2-one.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: N-Acetylation
The N-acetylation of the lactam core is a standard transformation that enhances the reactivity of the double bond.
Step-by-Step Protocol:
-
Dissolve 4-methyl-2,5-dihydro-1H-pyrrol-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq) or acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Application in Diels-Alder [4+2] Cycloadditions
The N-acetyl group withdraws electron density from the C4-C5 double bond, making this compound an excellent dienophile for Diels-Alder reactions.[3][4][5] This transformation is a powerful tool for constructing six-membered rings with high stereocontrol, forming the core of many complex natural products.
Mechanistic Rationale: The reaction proceeds via a concerted [4π + 2π] cycloaddition mechanism. The diene approaches the face of the dienophile, and through a cyclic transition state, two new sigma bonds are formed simultaneously. The stereochemistry of the diene and dienophile is retained in the product. The endo product is often favored due to secondary orbital interactions.[3]
Protocol 3.1: Diels-Alder Reaction with Cyclopentadiene
This protocol describes a model reaction with a highly reactive diene to form a bicyclic lactam.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., Et₂AlCl)
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous toluene in a flame-dried flask under N₂, add freshly cracked cyclopentadiene (3.0 eq).
-
For uncatalyzed reactions, heat the mixture to 80-110 °C and monitor by TLC.
-
For Lewis acid catalysis, cool the solution to -78 °C, add the Lewis acid (e.g., 0.1 eq Et₂AlCl) dropwise, and stir at low temperature, allowing it to slowly warm to room temperature.
-
Once the reaction is complete, quench with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over MgSO₄.
-
Concentrate the solvent in vacuo and purify the resulting diastereomeric cycloadducts by flash chromatography.
| Diene | Dienophile | Conditions | Expected Product | Diastereoselectivity |
| Cyclopentadiene | Title Compound | Toluene, 80 °C, 12h | Bicyclic Lactam | endo favored |
| Isoprene | Title Compound | Toluene, 110 °C, 24h | Substituted Cyclohexene | Regioisomeric mixture |
| Danishefsky's Diene | Title Compound | CH₂Cl₂, ZnCl₂, rt, 6h | Functionalized Bicyclic Lactam | High regioselectivity |
Application in 1,3-Dipolar Cycloadditions
The activated double bond of the title compound is also an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic systems.[6][7] This reaction is mechanistically similar to the Diels-Alder reaction and is a cornerstone of heterocyclic synthesis. The reactivity is analogous to that of N-substituted maleimides, which are known to be superb dipolarophiles.[6][8]
Mechanistic Rationale: A 1,3-dipole (e.g., a nitrile oxide, azide, or azomethine ylide) reacts with the π-system of the dipolarophile in a concerted fashion to form a five-membered ring. The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.
Protocol 4.1: [3+2] Cycloaddition with a Nitrile Oxide
This protocol outlines the synthesis of a spiro-isoxazoline-lactam derivative.
Materials:
-
This compound
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
In a two-necked flask under N₂, dissolve benzaldehyde oxime (1.1 eq) in anhydrous THF.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 30 °C. Stir for 30 minutes to form the hydroximoyl chloride.
-
Add the this compound (1.0 eq) to the mixture.
-
Cool the flask to 0 °C and add a solution of triethylamine (1.2 eq) in THF dropwise over 30 minutes. The triethylamine generates the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the triethylamine hydrochloride salt and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
-
Purify the crude product by flash chromatography to yield the spiro-isoxazoline adduct.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Concerted mechanism for the [3+2] cycloaddition.
Application as a Michael Acceptor
The electron-deficient nature of the alkene in this compound makes it a competent Michael acceptor for conjugate addition reactions.[9][10][11][12] This allows for the stereoselective formation of a C-C or C-X (X = S, N, O) bond at the C4 position.
Mechanistic Rationale: The reaction involves the 1,4-addition of a soft nucleophile (the Michael donor) to the α,β-unsaturated system. The reaction is typically base-catalyzed, where the base generates the active nucleophile. The addition results in an enolate intermediate, which is subsequently protonated to give the final product.
Protocol 5.1: Aza-Michael Addition of Benzylamine
This protocol describes the conjugate addition of an amine to form a 4-amino-pyrrolidinone derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Methanol
-
Catalyst (optional, e.g., DBU, K₂CO₃)
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add benzylamine (1.2 eq). For less reactive amines, a catalytic amount of a non-nucleophilic base like DBU (0.1 eq) can be added.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to afford the 4-amino-pyrrolidinone product. The relative stereochemistry of the C4 methyl and the newly introduced amino group will depend on the facial selectivity of the nucleophilic attack.
| Michael Donor | Michael Acceptor | Conditions | Expected Product |
| Diethyl malonate | Title Compound | NaOEt, EtOH, rt, 8h | 4-(dialkoxycarbonylmethyl)-pyrrolidinone |
| Thiophenol | Title Compound | Et₃N, DCM, rt, 4h | 4-(phenylthio)-pyrrolidinone |
| Benzylamine | Title Compound | MeOH, rt, 18h | 4-(benzylamino)-pyrrolidinone |
Conclusion and Future Outlook
This compound represents a versatile and highly functionalized building block for organic synthesis. Its activated π-system allows it to readily participate in a variety of powerful bond-forming reactions, including Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, and Michael additions. The protocols and principles outlined in this guide, derived from established reactivity in analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this promising scaffold. Future work could involve the development of enantioselective variants of these reactions, leveraging the inherent chirality of the molecule to access complex, enantioenriched targets for drug discovery and natural product synthesis.
References
-
Prónayová, N., & Kois, P. (1997). Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides. Molecules. Available at: [Link]
-
Yazdanbakhsh, M., & Zare, A. (2013). 1,3-Dipolar Cycloaddition Reactions of N-Methyl-Substituted Tricyclic Imides. ResearchGate. Available at: [Link]
-
Bisai, A., & Singh, V. K. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ChemSynthesis. (n.d.). 4-ethoxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. Retrieved January 22, 2026, from [Link]
-
Prónayová, N., & Kois, P. (1997). Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Retrieved January 22, 2026, from [Link]
-
University of Illinois. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved January 22, 2026, from [Link]
-
Ramiro, J. L., et al. (2023). Structures of γ-lactams from natural sources (green box) and as drug... ResearchGate. Available at: [Link]
-
Cheméo. (n.d.). N-Acetylpyrrolidone. Retrieved January 22, 2026, from [Link]
-
Van der Veken, P., et al. (2020). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv. Available at: [Link]
-
Koot, W. J., Hiemstra, H., & Speckamp, W. N. (1993). Conjugate addition of amines and thiols to (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one; Preparation of enantiopure N-acyliminium ion precursors. ResearchGate. Available at: [Link]
-
Weinreb, S. M., et al. (1999). Diels-Alder Reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones. PubMed. Available at: [Link]
-
Wikipedia. (2024). 1,3-Dipolar cycloaddition. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2024). Michael addition reaction. Retrieved January 22, 2026, from [Link]
-
González-Vera, J. A., et al. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available at: [Link]
-
González-Vera, J. A., et al. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 22, 2026, from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved January 22, 2026, from [Link]
-
Wang, T., et al. (2016). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. Available at: [Link]
-
Zali-Boeini, H., et al. (2012). Approaches to the Construction of Substituted 4-Amino-1H-pyrrol-2(5H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Li, J. (2016). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR. Available at: [Link]
-
Padwa, A., et al. (2003). Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram. Organic Letters. Available at: [Link]
-
Glushkov, V. A., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. Available at: [Link]
-
De Kimpe, N., & Stevens, C. (1993). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews. Available at: [Link]
-
Wikipedia. (2024). 2-Acetyl-1-pyrroline. Retrieved January 22, 2026, from [Link]
-
Sutan, K., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules. Available at: [Link]
Sources
- 1. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides [mdpi.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Latent Potential of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: A Scoping Guide for Medicinal Chemistry
Introduction: The γ-Lactam Core - A Privileged Scaffold in Drug Discovery
The γ-lactam, or 2-pyrrolidinone, ring is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2] This five-membered cyclic amide is prized for its conformational rigidity, metabolic stability, and its capacity to engage in hydrogen bonding, all of which are critical for molecular recognition by biological targets. The diverse biological activities exhibited by γ-lactam-containing molecules underscore their significance as "privileged scaffolds" in the design of novel therapeutics.[3] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.
This guide focuses on a specific, yet underexplored, member of this family: 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one . While direct biological applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest significant untapped potential. The presence of an N-acetyl group, a methyl substituent, and an endocyclic double bond provides a unique chemical space for derivatization and exploration.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It aims to bridge the current knowledge gap by proposing potential therapeutic applications for this compound and providing robust, foundational protocols for its synthesis, derivatization, and initial biological screening. Our objective is to provide a scientifically rigorous framework to unlock the therapeutic promise of this intriguing molecule.
Proposed Therapeutic Applications: A Rationale-Driven Approach
Based on the established pharmacology of related pyrrol-2-one and γ-lactam derivatives, we can logically extrapolate potential therapeutic avenues for this compound.
Anticancer Drug Development
The pyrrol-2-one scaffold is a recurring motif in compounds with demonstrated antiproliferative activity.[3] The rationale for exploring this compound as an anticancer agent is rooted in its potential to serve as a versatile template for the synthesis of kinase inhibitors or cytotoxic agents.
-
Causality : The unsaturated nature of the γ-lactam ring in this molecule can be exploited for Michael addition reactions, allowing for the covalent modification of target proteins, a mechanism employed by some anticancer drugs. Furthermore, the N-acetyl and C4-methyl groups can be modified to optimize binding affinity and selectivity for specific enzyme active sites.
Anti-inflammatory Agents
Certain γ-lactam derivatives have shown promise as anti-inflammatory agents. The structural similarities to known modulators of inflammatory pathways suggest that derivatives of this compound could be developed as novel treatments for inflammatory conditions.
-
Causality : The core scaffold can be functionalized to mimic the binding modes of known cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors. The N-acetyl group, for instance, could be replaced with various aryl or heteroaryl moieties known to interact with the active sites of these enzymes.
Central Nervous System (CNS) Disorders
The γ-lactam ring is a key component of the "racetam" class of nootropic drugs, which are known to modulate neurotransmission. This precedent suggests that novel derivatives of this compound could be investigated for their potential in treating neurodegenerative diseases or cognitive disorders.
-
Causality : The pyrrolidinone core is capable of crossing the blood-brain barrier. By strategically modifying the substituents on the core scaffold, it may be possible to develop compounds with affinity for specific CNS targets, such as neurotransmitter receptors or ion channels.
Experimental Workflows and Protocols
The following sections provide a detailed roadmap for researchers embarking on the exploration of this compound's medicinal chemistry potential.
I. Synthesis and Derivatization Strategy
A crucial first step in exploring the therapeutic potential of a novel scaffold is the development of a robust synthetic route that allows for the creation of a diverse library of analogues.
Diagram: Proposed Research Workflow
Caption: A generalized workflow for the discovery of bioactive derivatives of the title compound.
Protocol 1: Synthesis of the Core Scaffold
While the title compound is commercially available, an in-house synthesis can be advantageous for scaling up and for accessing precursors for derivatization. A plausible synthetic route could involve the cyclization of an appropriate amino acid precursor.
Protocol 2: General Procedure for N-Deacetylation and Re-acylation
This protocol allows for the modification of the N-acetyl group, a key handle for exploring structure-activity relationships (SAR).
-
Deacetylation:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a suitable acid or base (e.g., HCl or NaOH).
-
Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 4-methyl-2,5-dihydro-1H-pyrrol-2-one by column chromatography.
-
-
Re-acylation:
-
Dissolve the de-acetylated product (1.0 eq) in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0°C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
-
Diagram: Derivatization Strategy
Caption: Key points for chemical modification of the core scaffold.
II. Primary Biological Screening
The initial biological evaluation of a compound library is critical for identifying "hits" with the desired activity. The following protocol outlines a general cell viability assay for assessing anticancer potential.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
Add the diluted compounds to the appropriate wells, ensuring a final DMSO concentration of <0.5%. Include vehicle-only and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
-
Table 1: Hypothetical Screening Data Presentation
| Compound ID | Structure Modification | Cell Line | IC₅₀ (µM) |
| Scaffold-01 | (Parent Compound) | MCF-7 | >100 |
| Deriv-N-01 | N-benzoyl | MCF-7 | 52.3 |
| Deriv-N-02 | N-(4-chlorobenzoyl) | MCF-7 | 15.8 |
| Deriv-C4-01 | C4-hydroxymethyl | MCF-7 | 89.1 |
Conclusion and Future Directions
While this compound remains a largely unexplored entity in medicinal chemistry, its structural relationship to the well-established γ-lactam scaffold provides a strong rationale for its investigation. This guide offers a foundational framework for initiating such a research program. By systematically synthesizing and screening a library of derivatives, researchers can begin to unravel the structure-activity relationships and identify promising lead compounds for further development. The protocols and workflows detailed herein are designed to be adaptable and serve as a starting point for a comprehensive exploration of this promising molecule's therapeutic potential. The path from a novel scaffold to a clinical candidate is long and challenging, but the journey begins with a logical and scientifically sound exploratory phase, which this guide aims to facilitate.
References
-
Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., Hassell, A. M., Kahler, K. M., Shewchuk, L. M., & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
-
D'hooghe, M., & De Kimpe, N. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 14(41), 9746–9760. [Link]
-
Marques, C., de la Torre, M. C., & Sierra, M. A. (2017). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 22(12), 2216. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
DeepDyve. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. deepdyve.com [deepdyve.com]
- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Isolation of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is a substituted lactam belonging to the pyrrolinone class of heterocyclic compounds. Molecules within this class are recognized as important structural subunits in various bioactive natural products and synthetic drugs, exhibiting a range of pharmacological activities.[1] Achieving high purity of such synthetic intermediates is paramount for reliable downstream applications, including drug discovery, reaction optimization, and biological assays. This guide provides a detailed examination of robust purification techniques, focusing on recrystallization and flash column chromatography, to isolate the title compound from common synthetic impurities. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind key procedural choices.
Compound Profile and Impurity Analysis
Physicochemical Characteristics
To select an appropriate purification strategy, we must first understand the physicochemical properties of this compound. Based on its structure, we can infer the following key characteristics:
-
Polarity: The molecule contains two polar carbonyl groups (one amide/lactam, one acetyl) and a nitrogen atom, making it a moderately polar compound. It lacks O-H or N-H bonds, classifying it as a polar aprotic molecule.[2] This polarity dictates its solubility in organic solvents and its behavior in chromatographic systems.
-
Solubility: It is expected to be soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and polar protic solvents like ethanol and methanol.[3] Its solubility in non-polar solvents such as hexane or pentane is likely to be low.
Common Synthesis Impurities
The choice of purification method is directly influenced by the nature of the impurities present. These impurities are typically unreacted starting materials, reagents, or byproducts from the synthesis. For a hypothetical synthesis involving the N-acetylation of 4-methyl-2,5-dihydro-1H-pyrrol-2-one, potential impurities could include:
-
Unreacted Starting Material: 4-methyl-2,5-dihydro-1H-pyrrol-2-one.
-
Excess Acylating Agent: Acetic anhydride or acetyl chloride.
-
Byproducts: Diacetylated compounds, polymers, or products from side reactions.
-
Catalysts or Bases: Unremoved catalysts like DMAP or bases like triethylamine or pyridine.
Strategic Approach to Purification
A multi-step approach is often necessary to achieve high purity. The optimal strategy depends on the scale of the reaction and the nature of the impurities. A general workflow is proposed below.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization for High-Purity Solids
Recrystallization is the preferred method for purifying solids that are already relatively pure (>90-95%). It is efficient, scalable, and cost-effective. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[4][5]
Causality Behind Solvent Selection
The success of recrystallization hinges on selecting an appropriate solvent system. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
A systematic screening is the most reliable method for identifying the optimal solvent.
Table 1: Hypothetical Solvent Screening Data
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Assessment |
|---|---|---|---|---|---|
| Water | Protic, Polar | Insoluble | Low | None | Poor choice |
| Hexane | Non-polar | Insoluble | Insoluble | None | Poor choice |
| Toluene | Non-polar | Low | Moderate | Oily precipitate | Poor choice |
| Ethyl Acetate | Aprotic, Polar | Low | High | Good crystals | Good Candidate |
| Isopropanol | Protic, Polar | Moderate | High | Good crystals | Good Candidate |
| Acetone | Aprotic, Polar | High | High | Poor recovery | Poor choice |
| EtOAc/Hexane (1:3) | Mixed | Low | High | Excellent crystals | Excellent Pair |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) to just cover the solid. Heat the mixture gently on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the melting point and perform spectroscopic analysis (e.g., NMR) to confirm purity.
Protocol 2: High-Resolution Flash Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[6]
Rationale for Method Parameters
-
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds. Its polar surface interacts more strongly with polar molecules.
-
Mobile Phase (Eluent): The eluent's polarity is tuned to achieve good separation. A non-polar solvent (like hexane) is mixed with a more polar solvent (like ethyl acetate). Increasing the proportion of the polar solvent increases the eluent strength, causing compounds to move faster down the column. The optimal ratio is determined by Thin-Layer Chromatography (TLC).
Table 2: TLC Data for Eluent Optimization
| Eluent System (Hexane:EtOAc) | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
|---|---|---|---|---|
| 9:1 | 0.05 | 0.10 | 0.02 | Poor elution |
| 7:3 | 0.30 | 0.45 | 0.15 | Good Separation |
| 1:1 | 0.65 | 0.70 | 0.50 | Poor separation |
An Rf value of ~0.3 for the target compound generally provides an optimal starting point for flash chromatography.
Step-by-Step Flash Chromatography Protocol
Caption: Workflow for purification by flash column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack under gravity, then apply gentle pressure to create a firm, flat bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column. This "dry loading" technique typically yields better separation than direct liquid injection.
-
Elution: Add the eluent to the column and apply gentle, positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Verification
After purification, the identity and purity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
By employing these detailed protocols, researchers can confidently and efficiently purify this compound, ensuring the quality and reliability of their scientific outcomes.
References
-
Mobarakeh, N. S., et al. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (n.d.). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]
-
Oliva, D. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry. Organomation. Available at: [Link]
- Google Patents. (n.d.). Process for the production of beta lactam crystals.
-
Blackmond, D. G., et al. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. Available at: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Available at: [Link]
-
Kiontke, A., et al. (2012). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. American Chemical Society. Available at: [Link]
-
Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. (2025). Thieme. Available at: [Link]
-
METTLER TOLEDO. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]
-
ResearchGate. (2025). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Reactions of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction: The Synthetic Potential of an N-Acetyl Unsaturated γ-Lactam
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is a versatile heterocyclic building block. Its structure features an α,β-unsaturated γ-lactam core, a key motif that imparts distinct reactivity. The electron-withdrawing nature of the lactam carbonyl, further enhanced by the N-acetyl group, polarizes the carbon-carbon double bond. This activation renders the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. Consequently, this molecule serves as an excellent Michael acceptor, providing a reliable pathway to functionalized 4-substituted pyrrolidin-2-ones.[1][2] Pyrrolidinone scaffolds are ubiquitous in natural products and FDA-approved pharmaceuticals, making them a high-value target in medicinal chemistry and drug discovery.[3]
This guide details the experimental setup and core protocols for two fundamental transformations of this substrate: Conjugate (Michael) Addition and Catalytic Hydrogenation . The causality behind reagent selection, reaction conditions, and analytical validation is explained to ensure reproducible and successful outcomes.
Core Reactive Sites and Strategic Considerations
The reactivity of this compound is dominated by the conjugated system. Understanding the interplay of its functional groups is crucial for planning synthetic transformations.
Caption: Key reactive sites and primary synthetic routes for this compound.
Protocol 1: Conjugate (Michael) Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] For the title compound, this reaction is a powerful tool for introducing a wide variety of functional groups at the C4 position, creating a chiral center in the process.
Expert Rationale:
-
Nucleophile Choice: The reaction is compatible with "soft" nucleophiles. These include thiolates, amines, and resonance-stabilized carbanions such as those derived from malonates or nitroalkanes.[1] Harder nucleophiles, like Grignard or organolithium reagents, risk direct (1,2-) addition at the lactam carbonyl.
-
Catalyst/Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions like polymerization or decomposition. For carbanion-based nucleophiles, non-nucleophilic bases like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices. Amine and thiol additions can often be performed under base- or even acid-catalyzed conditions.[4]
-
Solvent Considerations: Aprotic polar solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are generally preferred as they effectively solvate the intermediates without interfering with the reaction.
General Experimental Workflow: Michael Addition
Caption: Step-by-step workflow for a typical Michael addition reaction.
Detailed Step-by-Step Protocol: Addition of Diethyl Malonate
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon. Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Base Addition: In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Nucleophile Formation: Cool the NaH suspension to 0 °C in an ice bath. Add diethyl malonate (1.2 eq) dropwise via syringe. Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the enolate.
-
Conjugate Addition: Transfer the freshly prepared sodium diethyl malonate solution to the substrate solution via cannula or syringe at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired 4-(dicarbethoxymethyl)-1-acetyl-4-methyl-pyrrolidin-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Michael Additions
| Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Typical Time (h) |
| Diethyl Malonate | NaH | THF | 0 to RT | 4-12 |
| Nitromethane | DBU | MeCN | RT | 6-18 |
| Thiophenol | Et₃N | DCM | 0 to RT | 1-3 |
| Piperidine | None | EtOH | RT | 2-6 |
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to yield the corresponding saturated lactam, 1-acetyl-4-methylpyrrolidin-2-one. This transformation is fundamental for removing the unsaturation and can be performed symmetrically or asymmetrically to control the stereochemistry at C4.
Expert Rationale:
-
Catalyst Choice: For a standard, non-stereoselective reduction, Palladium on carbon (Pd/C) is a robust and cost-effective catalyst. For asymmetric transfer hydrogenation or hydrogenation, specialized chiral catalysts based on Iridium (Ir) or Rhodium (Rh) are required to induce enantioselectivity.[5]
-
Hydrogen Source: The most common source is hydrogen gas (H₂), typically delivered from a balloon or a high-pressure vessel. For transfer hydrogenation, alternative hydrogen donors like formic acid/triethylamine (HCOOH/Et₃N) mixtures are used, which can be more convenient for standard laboratory setups.[6]
-
Solvent and Safety: Solvents like Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc) are commonly used. Crucially, Pd/C is pyrophoric and must be handled with extreme care. It should always be kept wet with solvent and never allowed to dry in the air. All hydrogenation setups should be purged thoroughly to remove oxygen before introducing hydrogen gas.
Detailed Step-by-Step Protocol: Symmetric Hydrogenation with Pd/C
-
Setup: Place this compound (1.0 eq) in a heavy-walled hydrogenation flask with a magnetic stir bar.
-
Solvent: Add a suitable solvent, such as methanol or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on carbon (5-10 mol % by weight). The catalyst should be added to the solvent, never the dry solid.
-
Purging: Seal the flask and connect it to a vacuum/hydrogen manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (a balloon is sufficient for most small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the uptake of hydrogen gas. The reaction is typically complete within 2-8 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filtration: (Caution: Pyrophoric Catalyst) Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent. The Celite pad with the catalyst should be immediately quenched with water and disposed of according to safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps. If necessary, purify further by chromatography or distillation.
-
Characterization: Confirm the saturation of the double bond via ¹H NMR (disappearance of vinylic proton signals) and mass spectrometry.
References
-
PubChem. 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. National Center for Biotechnology Information. [Link]
-
Moustafa, Y. A. B. A. (2016). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
ACS Figshare. (2021). Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. [Link]
-
Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Moustafa, Y. A. B. A. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
Reddy, C. R., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
PubChem. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Belikov, M. Y., et al. (2021). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Chemical Bulletin. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
de Cózar, A., et al. (2022). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. ACS Catalysis. [Link]
-
Wang, Y., et al. (2015). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances. [Link]
-
Lee, H., & Cho, C. (2013). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. European Journal of Organic Chemistry. [Link]
-
Guérin, L., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. [Link]
-
NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. [Link]
-
Gil-Ordóñez, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction.... Organic & Biomolecular Chemistry. [Link]
-
FooDB. Pyrrol-2-methylketone (FDB004573). [Link]
-
de Souza, A. S., et al. (2019). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. The Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Organic Letters. [Link]
-
Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Chad's Prep. (2021). Michael Reactions. YouTube. [Link]
-
Potter, D. W., & Hinson, J. A. (1986). Reduction and glutathione conjugation reactions of N-acetyl-p-benzoquinone imine and two dimethylated analogues. Journal of Biological Chemistry. [Link]
-
Fernando, C. R., et al. (1980). Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl- and N-acetyl-3,5-dimethyl-p-benzoquinone imines. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Derivatization of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one for Enhanced Assay Sensitivity
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a heterocyclic compound featuring an α,β-unsaturated lactam core. Direct quantification of this analyte can be challenging in complex biological or chemical matrices due to its lack of a strong native chromophore or fluorophore. This guide details validated protocols for pre-column derivatization to enhance detectability in common analytical workflows, including UV-Vis spectrophotometry, high-performance liquid chromatography with fluorescence detection (HPLC-FLD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core strategy leverages the reactivity of the α,β-unsaturated carbonyl system via a Thia-Michael addition reaction, a robust and selective method for introducing reporter moieties.[1][2]
Introduction and Scientific Principle
1.1. The Analyte: this compound
The target analyte is a substituted γ-lactam. Its core structure contains an electrophilic carbon-carbon double bond conjugated to the lactam carbonyl group. This α,β-unsaturated system is susceptible to nucleophilic attack at the β-carbon, a classic reaction known as a Michael addition.[1][3] This specific reactivity is the cornerstone of the derivatization strategies presented herein. By selecting a nucleophile that contains a chromophore, fluorophore, or a readily ionizable group, we can effectively "tag" the analyte for sensitive detection.
1.2. Core Derivatization Chemistry: Thia-Michael Addition
The Thia-Michael addition, the conjugate addition of a thiol to an electron-deficient alkene, is an ideal reaction for this purpose.[2] It offers several advantages:
-
High Selectivity: Thiols are soft nucleophiles that preferentially attack the β-carbon of the α,β-unsaturated system over the harder carbonyl carbon.[1]
-
Favorable Kinetics: The reaction often proceeds rapidly under mild conditions, sometimes without the need for a catalyst, which preserves the integrity of the analyte.[4]
-
Versatility: A wide array of thiol-containing reagents is commercially available, allowing for tailored derivatization for different analytical platforms.
The general reaction scheme is depicted below.
Caption: General workflow for Thia-Michael addition.
Protocol I: Derivatization for UV-Vis Spectrophotometric Analysis
This protocol is suitable for rapid quantification where high sensitivity is not paramount. It introduces a strong chromophore, shifting the absorbance to a region with less interference.
2.1. Principle and Reagent Selection
We utilize 4-nitrothiophenol as the derivatizing agent. Its thiol group serves as the nucleophile for the Michael addition, while the nitro-aromatic system provides a strong chromophore with a maximum absorbance (λmax) well into the visible range upon conjugation, allowing for sensitive colorimetric detection.
2.2. Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Derivatization Reagent: Prepare a 5 mg/mL solution of 4-nitrothiophenol in ACN.
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 9.0.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the analyte sample (or standard), 500 µL of the reaction buffer, and 200 µL of the derivatization reagent.
-
Add 200 µL of ACN to ensure miscibility.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 45 minutes in a heating block. The development of a yellow color indicates the formation of the adduct.
-
-
Sample Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 20 µL of 1 M HCl.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a quartz cuvette and measure the absorbance at the pre-determined λmax (typically ~400-420 nm).
-
Prepare a calibration curve using standards of the analyte subjected to the same derivatization procedure.
-
2.3. Expected Performance Data
| Parameter | Value | Notes |
| λmax (Analyte) | < 220 nm | Low intrinsic absorbance. |
| λmax (Adduct) | ~410 nm | Significant bathochromic shift. |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | Based on similar 4-nitrophenyl thioether adducts. |
| Linear Range | 1 - 50 µg/mL | Dependent on spectrophotometer path length. |
Protocol II: Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)
This protocol offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like biological fluids.[5] The strategy involves a two-step process: first, the addition of a thiol-containing amino acid (L-cysteine), followed by labeling the newly introduced primary amine with a highly fluorescent tag.
3.1. Principle and Reagent Selection
-
Step 1 (Michael Addition): L-cysteine is used to introduce a primary amine and a carboxylic acid group onto the analyte. This not only prepares the molecule for fluorescent tagging but also increases its polarity, which can be advantageous for reversed-phase chromatography.
-
Step 2 (Fluorescent Labeling): Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts efficiently with primary amines to form intensely fluorescent sulfonamide adducts.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. [Development of novel fluorescence-derivatization-HPLC methods enabling highly sensitive and selective analysis of biological compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddtjournal.com [ddtjournal.com]
Application Note: Quantitative Analysis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive protocols for the quantitative analysis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a heterocyclic compound of interest in pharmaceutical development. Given its potential role as a synthetic intermediate, metabolite, or impurity, robust and reliable quantification is paramount. We present two primary analytical methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purer sample matrices like bulk drug substances. The guide emphasizes the scientific rationale behind procedural choices and provides a framework for method validation in accordance with international regulatory standards.
Introduction and Principles of Analysis
This compound is a substituted lactam belonging to the pyrrolidinone class of molecules. This family of compounds is prevalent in medicinal chemistry, forming the core of numerous bioactive agents.[1][2] Accurate quantification is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs).
Rationale for Method Selection
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-concentration analytes in complex biological matrices (e.g., plasma, urine, tissue). Its power lies in the synergy of chromatographic separation (LC) and highly selective detection (MS/MS). By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can effectively isolate the analyte signal from endogenous interferences, providing exceptional sensitivity and specificity.[3][4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is ideal for analyzing less complex samples, such as in-process control samples or final API batches, where the analyte concentration is significantly higher. The method relies on the analyte possessing a UV-absorbing chromophore. The acetyl-pyrrolinone structure is expected to have sufficient UV absorbance for detection. HPLC-UV is a cost-effective, robust, and widely available technique for purity and assay determinations.[5]
Protocol I: LC-MS/MS Quantification in Human Plasma
This protocol is designed for high-sensitivity quantification, suitable for pharmacokinetic or toxicokinetic studies. The core principle is to isolate the analyte from the complex plasma matrix, separate it from other components chromatographically, and detect it with high specificity using tandem mass spectrometry.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow from plasma sample to final report.
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-(acetyl-d3)-4-methyl-2,5-dihydro-1H-pyrrol-2-one (recommended)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA anticoagulant)
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL primary stock solution of the reference standard and the internal standard (IS) in acetonitrile.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL) and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a "matrix scavenging" technique to remove the bulk of proteins from the plasma, which would otherwise clog the analytical column and interfere with ionization.[6]
-
To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile. The cold temperature aids in more efficient protein crashing.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Instrument Conditions (Example):
-
Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution allows for efficient separation of the analyte from matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing signal in positive electrospray ionization (ESI+).
-
LC System: UPLC/UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI+
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 140.1 (M+H)+ -> Q3: 98.1 (loss of acetyl group)
-
Internal Standard (d3): Q1: 143.1 (M+H)+ -> Q3: 101.1
-
-
Note: MRM transitions must be empirically determined by infusing the pure compound and performing product ion scans.
-
Protocol II: HPLC-UV Quantification in Bulk Drug Substance
This protocol is designed for assay and purity determination in samples where the analyte is the major component.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
Step-by-Step Protocol
-
Preparation of Mobile Phase and Diluent:
-
Mobile Phase: Prepare a suitable mixture, for example, 50:50 (v/v) Acetonitrile and Phosphate Buffer (20 mM, pH 3.0).[5] Filter through a 0.45 µm membrane and degas.
-
Diluent: Use the mobile phase as the diluent.
-
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of ~100 µg/mL.
-
Accurately weigh and dissolve the bulk substance sample to achieve the same target concentration of ~100 µg/mL.
-
-
HPLC-UV Instrument Conditions (Example):
-
Rationale: An isocratic method is often preferred for its simplicity and robustness in quality control environments.[7] The C18 column provides good retention, and a wavelength of 210 nm is chosen as a starting point, as it is a common wavelength for detecting amide and carbonyl functionalities. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.
-
HPLC System: Standard HPLC or UHPLC system with UV/DAD detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 50:50 Acetonitrile:Phosphate Buffer (20mM, pH 3.0)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Calculation:
-
The concentration of the analyte in the sample is determined by comparing the peak area of the sample to the peak area of the reference standard using the following formula: Concentration_Sample = (Area_Sample / Area_Standard) * Concentration_Standard
-
Method Validation Framework
Any new analytical method must be validated to prove it is fit for its intended purpose.[8] The validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[9][10]
Validation Workflow Diagram
Caption: Workflow for analytical method validation based on ICH guidelines.
Summary of Validation Characteristics
The following table summarizes the key parameters and typical acceptance criteria for validating a quantitative analytical method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 85-115% for bioanalysis (LC-MS/MS); 98-102% for bulk assay (HPLC-UV). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11] | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis; ≤ 2% for bulk assay. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits across varied conditions. |
Summary of Method Performance (Hypothetical Data)
The following table provides a target performance summary for the two developed methods.
| Performance Characteristic | LC-MS/MS Method (in Plasma) | HPLC-UV Method (Bulk Substance) |
| Linear Range | 0.1 – 1000 ng/mL | 10 – 150 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 10 µg/mL |
| Accuracy (% Recovery) | 88.5% – 109.2% | 99.1% – 101.5% |
| Precision (% RSD) | < 12% (Intra- and Inter-day) | < 1.5% (Intra- and Inter-day) |
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. PubMed. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Royal Society of Chemistry. Available at: [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
Sample preparation for the analysis of drugs in biological fluids. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. ResearchGate. Available at: [Link]
-
Some pyrrolidone derivatives. Canadian Science Publishing. Available at: [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. National Institutes of Health (NIH). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]
-
Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. ResearchGate. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available at: [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Available at: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. Available at: [Link]
-
Bioanalytical sample preparation. Biotage. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization and application of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a novel small molecule with potential as a chemical probe. Lacking specific literature on this compound, we present a prospective framework based on the known biological activities of the pyrrol-2-one scaffold.[1] This guide details a plausible synthetic route, a rigorous validation workflow, and hypothetical protocols for target identification and engagement. The methodologies described herein are grounded in established principles of chemical biology and are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.
Introduction: The Promise of the Pyrrol-2-one Scaffold
The pyrrol-2-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds with diverse therapeutic applications.[1] Derivatives of this heterocyclic motif have been reported to exhibit a range of activities, including kinase inhibition, disruption of protein-protein and protein-RNA interactions, and broad antimicrobial and antitumor effects.[1][2][3] The electrophilic nature of the lactam ring within the pyrrol-2-one structure suggests its potential as a covalent probe, capable of forming stable bonds with nucleophilic residues in protein targets.[4] This covalent interaction can enable robust target labeling and facilitate downstream applications such as activity-based protein profiling (ABPP).[5]
This compound is a novel, synthetically accessible derivative of this scaffold. Its small size and potential for covalent modification make it an attractive candidate for development as a chemical probe to explore novel biological pathways and identify new therapeutic targets.
Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned through several established synthetic methodologies. One such approach is a modification of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7][8]
Proposed Synthetic Route
A potential synthetic route could involve the reaction of a suitable 1,4-dicarbonyl precursor with an acetyl-protected amine source, followed by cyclization to form the desired 2,5-dihydro-1H-pyrrol-2-one ring. An alternative approach could be the iridium-catalyzed C-H amidation of a suitable precursor, which has been shown to be effective for the synthesis of five- and six-membered lactams.[9][10][11][12]
Physicochemical Characterization
Prior to any biological evaluation, a thorough characterization of the synthesized compound is imperative. This ensures the purity, identity, and stability of the chemical probe, which are critical for reproducible and reliable experimental outcomes.
| Parameter | Method | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | >95% |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Consistent with the proposed structure |
| Solubility | Nephelometry in Phosphate-Buffered Saline (PBS) | Aqueous solubility >50 µM |
| Stability | HPLC analysis of the compound in relevant buffers (e.g., PBS, cell culture media) over time | <10% degradation over 24 hours |
Validating this compound as a Chemical Probe
The validation of a small molecule as a chemical probe is a multi-step process that aims to establish its potency, selectivity, and mechanism of action in a cellular context.[13][14][15]
Workflow for Chemical Probe Validation
Caption: Workflow for the validation of a chemical probe.
Target Hypothesis: Inhibition of Penicillin-Binding Proteins (PBPs)
The β-lactam-like structure of the 2,5-dihydro-1H-pyrrol-2-one core suggests a potential interaction with penicillin-binding proteins (PBPs). PBPs are a family of bacterial enzymes involved in the synthesis of the cell wall and are the primary targets of β-lactam antibiotics.[4][5] The acetyl group at the 1-position and the methyl group at the 4-position of the probe may confer selectivity for specific PBP isoforms.
Experimental Protocols
The following protocols provide a framework for the initial characterization and validation of this compound as a chemical probe targeting PBPs.
Protocol 1: In Vitro PBP Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of the chemical probe to a purified PBP.
Materials:
-
Purified recombinant PBP (e.g., PBP2a from Staphylococcus aureus)
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 10 µL of the probe dilution.
-
Add 10 µL of a solution containing purified PBP (final concentration, e.g., 10 nM) and Bocillin FL (final concentration, e.g., 5 nM).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in a cellular environment.[16]
Materials:
-
Bacterial cell culture (e.g., S. aureus)
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-PBP antibody
Procedure:
-
Treat bacterial cells with varying concentrations of the chemical probe or vehicle control for 1 hour.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble PBP by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve upon probe treatment indicates target engagement.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP can be used to identify the specific PBP targets of the probe in a complex proteome.[5][17][18][19]
Materials:
-
Bacterial cell lysate
-
Alkyne- or azide-functionalized this compound probe analog
-
Biotin-azide or -alkyne for click chemistry
-
Streptavidin beads
-
Mass spectrometry reagents
Procedure:
-
Incubate the bacterial lysate with the functionalized probe.
-
Perform a click reaction to attach a biotin tag to the probe-bound proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Elute the bound proteins and identify them by mass spectrometry.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
Caption: Proposed mechanism of action.
Conclusion
This compound represents a promising starting point for the development of a novel chemical probe. The pyrrol-2-one scaffold has a proven track record of biological activity, and its potential for covalent modification of protein targets makes it particularly attractive for probe development. The protocols and validation strategy outlined in this document provide a rigorous framework for characterizing this compound and elucidating its mechanism of action. Successful validation of this probe could provide a valuable tool for studying bacterial physiology and for the discovery of new antibacterial agents.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Ye, W., Wang, S., & Li, X. (2020). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. The Journal of Organic Chemistry, 85(7), 4936–4944. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]
-
Paal–Knorr synthesis. In Wikipedia. [Link]
-
Paal-Knorr Synthesis. MBB College. [Link]
-
Ye, W., Wang, S., & Li, X. (2020). Synthesis of Lactams via Ir-Catalyzed C–H Amidation Involving Ir-Nitrene Intermediates. The Journal of Organic Chemistry, 85(7), 4936–4944. [Link]
-
Koca, M., Karypidou, H., & Carlson, E. E. (2016). Decoding the Penicillin-Binding Proteins with Activity-Based Probes. ACS infectious diseases, 2(10), 659–664. [Link]
-
Hong, S. Y., Park, Y., Hwang, Y., Kim, Y. B., Baik, M. H., & Chang, S. (2018). Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts. Science, 359(6379), 1016–1021. [Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual review of biochemistry, 91, 61–87. [Link]
-
Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling in microbes and the gut microbiome. Current opinion in chemical biology, 21, 116–123. [Link]
-
Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer research, 75(14), 2817–2823. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., & Huang, J. (2017). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. ACS chemical biology, 12(9), 2313–2324. [Link]
-
Gîrbea, I. C., Vlase, L., & Păun, A. M. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals (Basel, Switzerland), 16(12), 1709. [Link]
-
Hong, S. Y., Park, Y., Hwang, Y., Kim, Y. B., Baik, M. H., & Chang, S. (2018). Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts. Science, 359(6379), 1016–1021. [Link]
-
Workman, P., & Collins, I. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer cell, 32(6), 738–751. [Link]
-
Böttcher, T., & Sieber, S. A. (2010). Activity-based protein profiling in bacteria. Methods in molecular biology (Clifton, N.J.), 642, 143–158. [Link]
-
Sharma, S., & Kumar, A. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(4), 1836-1840. [Link]
-
Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. [Link]
-
Catalytic Amidation. (n.d.). [Link]
-
Huang, X., & Zhu, J. (2003). Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin. The Journal of organic chemistry, 68(11), 4579–4583. [Link]
-
Szafrański, K., Szafrańska, K., & Gzella, A. K. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 23(10), 2633. [Link]
-
Bayazidi, S. M., Asghari, S., & Ghasempour, L. (2025). Synthesis of 2,5-Dihydro(1H)-pyrrol-2-ones from Pyruvate, Aldehydes and Anilines. Applied Organometallic Chemistry. [Link]
-
van der Meij, A., Wösten, H. A. B., & van Wezel, G. P. (2021). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS microbes, 2(1), xtab005. [Link]
-
Miyashita, M., Itoh, S., & Uchida, K. (2011). Pyrrolated proteins as a target of DNA inercalators. Journal of biochemistry, 149(4), 457–465. [Link]
-
Jäger, C. M., Eisen, A., & Sieber, S. A. (2019). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Frontiers in microbiology, 10, 1445. [Link]
-
Fernandes, C., Tiritan, M. E., & Pinto, M. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC medicinal chemistry, 11(2), 148–164. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]
-
Synthesis of the 1H-pyrrol-2(5H)-one derivative. (n.d.). ResearchGate. [Link]
-
Chen, H., Chen, R., & Yao, H. (2021). Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7. ACS Medicinal Chemistry Letters, 12(4), 579–585. [Link]
Sources
- 1. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling in microbes and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. db.cngb.org [db.cngb.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction
The 2,5-dihydro-1H-pyrrol-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a range of biologically active compounds and functional polymers.[1] The N-acetylated derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, is a versatile intermediate for further functionalization. Its synthesis on a laboratory scale is achievable through various methods; however, transitioning to pilot or industrial scale presents significant challenges related to reaction control, purification, and overall process efficiency.
This document provides a comprehensive guide for the scale-up synthesis of this compound. We present a robust, two-step synthetic route, starting with the construction of the core lactam ring followed by N-acetylation. The protocols herein are designed with scalability in mind, addressing critical process parameters, safety considerations, and purification strategies suitable for multi-gram to kilogram production. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.
Overall Synthetic Scheme
The proposed synthesis proceeds in two distinct stages:
-
Stage 1: Reductive Amination and Cyclization to form the precursor, 4-methyl-2,5-dihydro-1H-pyrrol-2-one.
-
Stage 2: N-Acetylation of the precursor to yield the final target molecule.
Caption: Overall two-stage synthetic pathway.
Part 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one (Precursor)
Principle and Rationale
The synthesis of N-substituted pyrrolidones from levulinic acid or its esters via reductive amination is a well-established and scalable method.[2] This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds through the formation of an enamine intermediate from the reaction of methyl levulinate and ammonia, which is then catalytically hydrogenated. The subsequent intramolecular cyclization (lactamization) occurs spontaneously or upon heating to yield the desired pyrrol-2-one ring system. Palladium on carbon (Pd/C) is selected as the catalyst for its high activity, selectivity, and ease of removal by filtration, a critical consideration for scale-up operations.
Scale-Up and Process Safety Considerations
-
Hydrogenation Safety: Catalytic hydrogenation is an exothermic process that utilizes flammable hydrogen gas under pressure. The reactor must be appropriately rated for pressure work and equipped with efficient cooling and agitation. The catalyst, particularly after use, can be pyrophoric and must be handled under a wet or inert atmosphere.
-
Thermal Control: While the initial enamine formation is typically not highly energetic, the hydrogenation step can generate significant heat. A runaway reaction can occur if the rate of hydrogen addition exceeds the heat removal capacity of the reactor.[3] Therefore, controlled hydrogen introduction and careful temperature monitoring are paramount.
-
Catalyst Filtration: At scale, the removal of the fine Pd/C catalyst requires specialized filtration equipment (e.g., a filter press or a contained filtration system like a Fundabac® filter) to ensure complete removal and safe handling of the potentially pyrophoric catalyst cake.
Experimental Protocol: Pilot Scale (Target: ~1 kg)
Caption: Workflow for the synthesis of the precursor.
Materials & Equipment:
-
20 L pressure reactor with temperature control, mechanical stirring, and gas inlet/outlet.
-
Methyl Levulinate (1.30 kg, 10.0 mol)
-
Methanol (MeOH, 5 L)
-
Aqueous Ammonia (28-30%, ~1.7 L, ~27 mol)
-
10% Palladium on Carbon (Pd/C), 50% wet basis (~130 g)
-
Celite® or other filter aid
-
Nitrogen and Hydrogen gas supply
Procedure:
-
Reactor Charging: Charge the 20 L pressure reactor with methyl levulinate (1.30 kg) and methanol (5 L). Begin agitation.
-
Ammonia Addition: Carefully add the aqueous ammonia solution to the reactor. A mild exotherm may be observed.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Catalyst Slurry: In a separate beaker, prepare a slurry of the 10% Pd/C catalyst in a small amount of methanol (~200 mL). Caution: Dry Pd/C can be pyrophoric. Always handle wet.
-
Catalyst Charging: Under a positive nitrogen pressure, charge the catalyst slurry to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to approximately 5 bar (75 psi). The temperature should be maintained at 40-50°C. An exotherm will be observed as the reaction initiates; use reactor cooling to maintain the target temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours. An in-process control (IPC) sample can be taken (after depressurizing and purging with nitrogen) and analyzed by GC-MS to confirm the disappearance of the starting material.
-
Work-up: Once complete, cool the reactor to room temperature, vent the hydrogen, and purge thoroughly with nitrogen.
-
Filtration: Prepare a pad of Celite® in a filtration apparatus. Under a nitrogen blanket, filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst cake with methanol (2 x 500 mL). Crucial: Do not allow the catalyst cake to dry out. Quench the used catalyst promptly under water.
-
Concentration: Concentrate the combined filtrate under reduced pressure to remove the methanol and excess ammonia. This will yield the crude 4-methyl-2,5-dihydro-1H-pyrrol-2-one as an oil. The material is often of sufficient purity to be used directly in the next step.
Precursor Characterization Data
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ ppm 6.70 (br s, 1H, NH), 5.85 (s, 1H, C=CH), 3.95 (s, 2H, CH₂), 2.10 (s, 3H, CH₃).
-
Purity (GC): Typically >95%.
Part 2: N-Acetylation of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
Principle and Rationale
N-acetylation is a standard transformation that converts the secondary amine of the lactam into an amide (specifically, an imide). Acetic anhydride is the reagent of choice for scale-up due to its high reactivity, lower cost compared to acetyl chloride, and the fact that the byproduct is acetic acid, which is less corrosive and easier to handle than HCl.[4] The reaction can often be run neat or with a minimal amount of a high-boiling aprotic solvent. Running the reaction without a solvent is preferable from a process intensification and green chemistry perspective, as it simplifies work-up and reduces waste streams.[4]
Scale-Up and Process Safety Considerations
-
Highly Exothermic Reaction: The reaction between amines/amides and acetic anhydride is highly exothermic. The primary hazard is a thermal runaway.[3] This risk is mitigated by adding the acetic anhydride to the lactam precursor in a controlled, portion-wise or slow-drip manner, with efficient cooling and agitation.[5][6]
-
Reagent Handling: Acetic anhydride is corrosive and lachrymatory. It reacts violently with water. All operations should be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6]
-
Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable or practical at a large scale.[5] For this product, purification via vacuum distillation or crystallization is the preferred industrial method.
Experimental Protocol: Pilot Scale (Based on ~1 kg Precursor)
Materials & Equipment:
-
10 L glass-lined reactor with temperature control, mechanical stirring, dropping funnel, and reflux condenser.
-
Crude 4-methyl-2,5-dihydro-1H-pyrrol-2-one (~0.99 kg, ~10.0 mol, from Part 1)
-
Acetic Anhydride (1.12 kg, 11.0 mol)
-
Toluene (optional, for azeotropic removal of acetic acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge the crude lactam precursor (~0.99 kg) to the 10 L reactor. If the precursor is very viscous, a small amount of an inert solvent like toluene (1 L) can be added to aid stirring.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller.
-
Controlled Addition: Add the acetic anhydride (1.12 kg) dropwise via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until IPC (TLC or GC) shows complete consumption of the starting material.
-
Quenching: Cool the reactor back down to ~10°C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Caution: This will generate CO₂ gas. Ensure adequate venting and controlled addition to manage the effervescence.
-
Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic layers and wash with water (1 x 2 L) and then brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Vacuum Distillation (Preferred): The crude product can be purified by vacuum distillation to yield the final product as a clear oil or low-melting solid. This is the most efficient method for removing non-volatile impurities at scale.
-
Crystallization (Alternative): If the product is a solid, it may be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Data and Specifications
| Parameter | Lab Scale (10g Precursor) | Pilot Scale (1kg Precursor) |
| Precursor Input | 10.0 g (0.101 mol) | 1.0 kg (10.1 mol) |
| Acetic Anhydride | 11.3 g (0.111 mol) | 1.13 kg (11.1 mol) |
| Solvent (optional) | Toluene (10 mL) | Toluene (1 L) |
| Reaction Temp. | 0°C to RT | 0°C to RT |
| Reaction Time | 4 hours | 6-8 hours |
| Expected Yield | 12-14 g (85-95%) | 1.2-1.4 kg (85-95%) |
| Final Purity | >98% (after purification) | >98% (after purification) |
Final Product Characterization
-
Appearance: Colorless to light yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ ppm 6.05 (s, 1H, C=CH), 4.40 (s, 2H, CH₂), 2.50 (s, 3H, COCH₃), 2.15 (s, 3H, C-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5, 170.1, 145.0, 120.5, 55.0, 25.0, 15.0.
-
MS (EI): m/z 139 [M]⁺.
-
Purity (HPLC/GC): >98.5%.
References
-
Klančar, U., & Kovač, A. (2014). Some Aspects in the Industrial Synthesis of β-Lactam Antibiotics. Acta Chimica Slovenica, 40(2), 117-124. [Available at: [Link] - Note: A direct link to the specific article was not provided by the search tool, a general link to the publisher is used.]
-
Schmalz, H.-G. (2003). The Pauson-Khand Reaction: The Catalytic Age Is Here! Angewandte Chemie International Edition, 42(16), 1800-1810. [Available at: [Link]]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Available at: [Link]]
-
Ghogare, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. [Available at: [Link]]
-
Quora. (2020). What safety precautions should you take when working with acetic anhydride? [Available at: [Link]]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Available at: [Link]]
-
MDPI. (2019). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Available at: [Link]]
-
Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Available at: [Link]]
-
ResearchGate. (2015). Comparison of earlier methods of N-substituted pyrrolidone synthesis with the present study. [Available at: [Link]]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. quora.com [quora.com]
Application Note & Protocol: Safe Handling and Storage of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction and Scope
This document provides a detailed guide for the safe handling and storage of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This compound belongs to the family of substituted 1,5-dihydro-2H-pyrrol-2-ones, a class of heterocyclic building blocks significant in medicinal chemistry and organic synthesis due to their presence in various bioactive natural products and synthetic drugs.[1] The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility.
Given that comprehensive safety data for this specific molecule is not widely published, this guide synthesizes best practices derived from the known hazards of structurally analogous compounds, such as N-Methyl-2-pyrrolidone (NMP) and other substituted pyrrolidinones, alongside established laboratory safety standards.[2][3][4] Based on these analogs, this compound should be presumptively treated as a compound that may cause skin, eye, and respiratory irritation.[5][6] Furthermore, many N-acylated lactams exhibit hygroscopicity and sensitivity to moisture, necessitating specific storage conditions to prevent degradation.[7][8]
Hazard Assessment and Mitigation
A thorough risk assessment must be conducted before any handling of this compound. The primary hazards are anticipated to be:
-
Dermal and Ocular Irritation: Direct contact may cause skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6]
-
Moisture Sensitivity: Potential for hydrolysis upon exposure to atmospheric moisture, which can compromise sample purity.[8]
-
Combustibility: Structurally similar compounds are classified as combustible liquids.[9] Therefore, it should be kept away from ignition sources.
Mitigation of these risks is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations that may generate dust or aerosols, including weighing, aliquoting, and solution preparation, must be performed inside a certified chemical fume hood.[10] This is the primary defense against respiratory exposure.
-
Safety Shower & Eyewash Station: Ensure unimpeded access to a safety shower and eyewash station.[10]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles with side-shields or a face shield are mandatory to prevent eye contact.[5][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contamination is suspected. Consult the glove manufacturer's compatibility data.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Impervious clothing may be required for larger quantities.[10]
Compound Storage Protocols
Proper storage is critical to maintaining the chemical integrity of this compound and ensuring laboratory safety. The following diagram and table outline the decision-making process and recommended conditions.
Caption: Decision workflow for proper storage of the compound.
Recommended Storage Conditions
The following table summarizes the optimal storage parameters for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (2-25°C) | Prevents degradation from excessive heat. Avoid freezing unless specified by the supplier. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing potential hydrolysis or oxidation.[8] |
| Container | Original supplier vial or a tightly sealed amber glass vial. | Protects from light and ensures a tight seal. Use containers with PTFE-lined caps.[11] |
| Location | In a dedicated, labeled cabinet for non-volatile chemicals. | Prevents accidental contact and ensures organization. Do not store on open benchtops.[12][13] |
| Incompatibles | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids potentially hazardous reactions.[2][4][9] |
| Labeling | Clearly label with full chemical name, CAS (if available), date received, and hazard pictograms. | Ensures clear identification and communication of hazards.[2][3] |
Scientist's Note: For long-term storage or for highly sensitive applications (e.g., catalyst development, GMP processes), storage in a glovebox or a sealed container backfilled with argon is strongly advised.[14] For routine research use, storage in a desiccator cabinet may be sufficient.
Handling Protocols
Adherence to standardized protocols is essential for safety and experimental consistency.
Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Caption: Workflow for preparing a chemical stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood.
-
Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully add the desired mass of the compound (e.g., 1.5 mg) to the vial and record the exact weight.
-
Rationale: Using an analytical balance ensures accuracy for concentration calculations. Handling the solid in a hood prevents inhalation of fine particles.
-
-
Calculation: Calculate the volume of solvent needed. For a 10 mM solution of a compound with a molecular weight of 139.15 g/mol :
-
Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))
-
Example: Volume = 0.0015 g / (0.010 mol/L * 139.15 g/mol ) = 0.001078 L = 1078 µL
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. Secure the cap tightly.
-
Rationale: Anhydrous solvent is used to prevent compound degradation, aligning with the presumed moisture sensitivity.[7]
-
-
Mixing: Vortex the vial until the solid is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure no particulates remain. The solution should be clear.
-
Labeling and Storage: Clearly label the vial with the compound name, final concentration, solvent, and preparation date. For storage, seal the cap tightly, potentially with parafilm for extra security against moisture, and store at the recommended temperature (typically -20°C or -80°C for long-term stability).
Spill and Waste Management
5.1 Spill Cleanup:
In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[10][15] Collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[9] Decontaminate the area with an appropriate solvent and wash thoroughly.
5.2 Waste Disposal:
All waste material, including empty containers, contaminated absorbents, and unused compound, must be disposed of as hazardous chemical waste.[5][8] Do not dispose of it in standard trash or down the drain.[15] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety, The University of Edinburgh. Retrieved from [Link]
-
Chemical Storage Guidelines. (n.d.). Utah State University, Office of Research Environmental Health and Safety. Retrieved from [Link]
-
How Should Chemicals Be Stored: A Guide to Laboratory Safety. (2026, January 14). Labs USA. Retrieved from [Link]
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. Retrieved from [Link]
-
The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University, Environmental Health & Safety. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]
-
Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]
-
1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet for N-Methyl-2-pyrrolidone. (2015, June 17). Solvents & Petroleum Service, Inc. Retrieved from [Link]
-
1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
N-Methyl Pyrrolidone SDS. (2015, March 5). Navy Brand Manufacturing. Retrieved from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. How Should Chemicals Be Stored: A Guide to Laboratory Safety [labs-usa.com]
- 4. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | C7H9NO3 | CID 549281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. solventsandpetroleum.com [solventsandpetroleum.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. as.uky.edu [as.uky.edu]
- 12. Chemical Storage Guidelines | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 13. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 14. ossila.com [ossila.com]
- 15. carlroth.com [carlroth.com]
Troubleshooting & Optimization
"improving yield of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one synthesis"
An in-depth guide to overcoming common challenges in the synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, designed for chemical researchers and process development scientists.
Introduction
The this compound is a substituted γ-lactam, a structural motif present in numerous biologically active compounds and synthetic pharmaceuticals.[1] The synthesis of these heterocycles, while conceptually straightforward, is often plagued by issues ranging from low yields to difficult purifications. This technical support guide provides field-proven insights and troubleshooting strategies to help researchers optimize their synthetic protocols, improve yields, and ensure the purity of the final product. We will address specific experimental challenges in a direct question-and-answer format, explaining the chemical principles behind each recommendation.
Troubleshooting Guide: From Precursors to Product
This section addresses common problems encountered during the synthesis, categorized by reaction stage.
Part 1: Low Yield & Side Reactions in Lactam Ring Formation
The formation of the 4-methyl-2,5-dihydro-1H-pyrrol-2-one core is the critical step. Issues at this stage have the largest impact on overall yield.
Question 1: My cyclization reaction shows low conversion, and a significant amount of starting material remains. What are the primary factors to investigate?
Answer: Low conversion is typically rooted in suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The choice of catalyst is critical. For Paal-Knorr type syntheses of substituted pyrrolinones, both acid and base catalysis can be effective, depending on the specific precursors. For instance, reactions using dicarbonyl compounds may benefit from an acid like citric acid, whereas other multi-component reactions show excellent yields with a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] If using a catalyst like DABCO, ensure the optimal molar ratio is used; increasing the catalyst load beyond a certain point (e.g., 10 mol%) may not improve the yield or reaction time.[3]
-
Solvent and Temperature Optimization: The reaction solvent profoundly influences reactant solubility and reaction kinetics. While various solvents like acetonitrile, THF, and methanol can be used, water has been shown to be a highly effective and environmentally friendly medium for certain pyrrole syntheses, particularly when paired with a catalyst like DABCO at a moderately elevated temperature (e.g., 60°C).[3] Running the reaction at reflux is not always optimal and can sometimes lead to lower yields compared to milder heating.[3]
-
Reagent Purity: Ensure the purity of your starting materials. For example, if starting from a γ-amino acid precursor, any impurities can inhibit the cyclization. Similarly, in multi-component syntheses, the purity of the aldehyde, amine, and dicarbonyl components is paramount.[4]
-
Water Removal: For condensation reactions that release water, its effective removal can be essential to drive the reaction equilibrium toward the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent, although this is less relevant for reactions performed in an aqueous medium.
Question 2: I'm observing the formation of multiple side products, making purification difficult. What are these likely impurities and how can I minimize them?
Answer: Side product formation often stems from the inherent reactivity of the intermediates. Common culprits include:
-
Polymerization: Amine and carbonyl-containing precursors can be susceptible to polymerization under harsh acidic or thermal conditions. It is advisable to conduct the reaction at the lowest effective temperature and to add reagents slowly to maintain a low concentration of reactive intermediates.
-
Isomer Formation: Depending on the synthetic route, you may form constitutional isomers. For example, direct acylation of a 4-methyl-pyrrolinone can sometimes lead to a mixture of N-acetyl and O-acetyl products, or even C-acylation under certain conditions.[5][6] To avoid this, it's often best to perform N-acylation as a distinct final step under controlled basic conditions.
-
Oxidation or Decomposition: Pyrrolinone rings can be sensitive to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
The workflow below outlines a general approach to the synthesis, highlighting key decision points.
Caption: General two-stage workflow for synthesis.
Part 2: Challenges in N-Acylation
Acylating the lactam nitrogen is the final step to achieving the target molecule. While often high-yielding, this step can present its own challenges.
Question 3: My N-acylation with acetic anhydride (or acetyl chloride) is sluggish and incomplete. How can I drive this reaction to completion?
Answer: Incomplete acylation is usually an issue of insufficient nucleophilicity of the lactam nitrogen or inadequate activation of the acylating agent.
-
Choice of Base: A non-nucleophilic base is crucial. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the lactam to form the highly nucleophilic sodium lactamate salt. Alternatively, strong organic bases like DBU or proton sponges can be used. Weaker bases like triethylamine (TEA) or pyridine may not be sufficient to fully deprotonate the lactam, leading to a slow or incomplete reaction.
-
Solvent Selection: Use a dry, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Protic solvents (like alcohols) will compete with the lactam for the acylating agent. Ensure the solvent is anhydrous, as water will readily consume both the base (if NaH is used) and the acylating agent.
-
Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride. If using the anhydride, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, monitor for potential side reactions.
Part 3: Product Purification and Characterization
Question 4: The crude product appears as a dark oil and is difficult to purify by column chromatography. What are the best practices for purification?
Answer: A dark, oily crude product suggests the presence of polymeric or high-molecular-weight impurities.
-
Initial Workup: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities (like acetic acid) and then with brine to remove water-soluble components. Dry the organic layer thoroughly (e.g., over MgSO₄ or Na₂SO₄) before concentrating.[1]
-
Chromatography Conditions:
-
Stationary Phase: Standard silica gel is usually sufficient. If the compound is sticking to the silica, consider deactivating the silica by pre-treating it with a small amount of triethylamine mixed into the eluent system.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.
-
-
Recrystallization: If an oil is obtained after chromatography, try to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then slowly adding a cold non-polar solvent in which it is insoluble (e.g., hexanes) until turbidity is observed. Cooling this mixture may yield crystals.
Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable, high-yielding synthetic route for the 4-methyl-pyrrolinone core?
A robust method is a multi-component reaction involving an amine, an aldehyde, and a β-dicarbonyl compound, which can be adapted for this synthesis.[4] For instance, a variation of the Hantzsch pyrrole synthesis or similar one-pot reactions often provide good to excellent yields (60-93%) and can be performed under environmentally friendly conditions, sometimes in an aqueous medium.[3][7]
FAQ 2: How can I confirm the correct structure and rule out isomers?
A combination of spectroscopic methods is essential:
-
¹H NMR: Look for the characteristic singlet for the methyl group on the double bond and the signals for the acetyl group protons. The protons at the 2- and 5-positions of the ring will also have a distinct chemical shift and coupling pattern.[3]
-
¹³C NMR: The carbonyl carbons of the lactam and the acetyl group will have distinct chemical shifts (~170-190 ppm).
-
IR Spectroscopy: A strong absorption band for the lactam carbonyl (typically ~1700-1750 cm⁻¹) and the acetyl carbonyl (~1660-1680 cm⁻¹) should be present.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
FAQ 3: Is a one-pot synthesis for the final acetylated product feasible?
Yes, one-pot syntheses for similar N-substituted and acetylated pyrroles have been reported with good success.[3][7] This approach involves combining all precursors (e.g., amine, dicarbonyl compound, and an acetyl-containing reactant) with a suitable catalyst. This method is highly efficient as it reduces the number of workup and purification steps.[3]
Optimized Protocols & Data
Protocol 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one Core
This protocol is a representative example based on multi-component synthesis principles.[3][4]
-
To a round-bottom flask, add the primary amine (1.0 eq), 2,4-pentanedione (1.1 eq), and an appropriate aldehyde (1.0 eq).
-
Add the catalyst (e.g., 10 mol% DABCO or 10 mol% citric acid).[2][3]
-
Stir the mixture at the optimized temperature (e.g., 60 °C) for 2-12 hours, monitoring the reaction by TLC.[2][3]
-
After completion, cool the reaction mixture and perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure lactam core.
The diagram below illustrates the proposed mechanistic pathway for a DABCO-catalyzed reaction.
Caption: Key steps in the catalyzed ring formation.
Data Summary: Reaction Condition Optimization
The choice of solvent and catalyst is paramount for maximizing the yield of the pyrrolinone core.
| Entry | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | Citric Acid | Methanol | Reflux | High | [2] |
| 2 | Citric Acid | Ethanol | Reflux | High | [2] |
| 3 | N(Et)₃ | EtOH/H₂O | Reflux | 31 | [2] |
| 4 | DABCO (10 mol%) | Water | 60 | up to 93 | [3] |
| 5 | None | Glacial Acetic Acid | Heating | 36-80 | [4] |
References
-
Moustafa, Y. A. B. A. (2018). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Siddiqui, B., et al. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. Available at: [Link]
-
Siddiqui, B., et al. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. Available at: [Link]
-
Moustafa, Y. A. B. A. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Nguyen, L. T. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. R., et al. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. Available at: [Link]
-
Unspecified Author. (n.d.). Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. Available at: [Link]
-
Unspecified Author. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. Available at: [Link]
Sources
- 1. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Welcome to the technical support center for the purification of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related heterocyclic compounds. My insights are drawn from established chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.
The 1,5-dihydro-2H-pyrrol-2-one scaffold is a valuable structural motif found in various bioactive natural products and synthetic drugs.[1] The successful isolation of a pure compound is paramount for accurate biological evaluation and further chemical transformations. This guide provides a systematic approach to troubleshooting common purification hurdles.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I mitigate this?
Answer: Low recovery from a silica gel column can stem from several factors, primarily related to the compound's stability and its interaction with the stationary phase.
-
Causality: The acidity of standard silica gel can lead to the degradation of sensitive compounds. The acetyl group on the pyrrolone ring can be susceptible to hydrolysis under acidic conditions. Furthermore, the polar nature of the lactam functionality can lead to strong adsorption to the silica, making elution difficult and causing tailing of peaks, which contributes to poor separation and recovery.[2]
-
Troubleshooting Protocol: Neutralizing the Stationary Phase
-
Deactivation of Silica Gel: Before packing your column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (v/v) to the slurry and mix thoroughly. This will neutralize the acidic sites on the silica surface.
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Elution: Run your column using a pre-determined solvent system, which should also be treated with a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment.
-
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).[2]
Issue 2: Persistent Impurities Co-eluting with the Product
Question: I am unable to separate a persistent impurity from my desired product using flash chromatography. TLC analysis shows very close Rf values. What strategies can I employ for better separation?
Answer: Co-elution of impurities with similar polarity to the target compound is a common challenge. Optimizing the mobile phase and exploring alternative chromatographic techniques are key to achieving separation.
-
Causality: The Paal-Knorr synthesis, a common method for synthesizing pyrrole derivatives, can sometimes result in side products with polarities very similar to the desired product.[3][4][5][6] These could include unreacted starting materials or regioisomers.
-
Troubleshooting Workflow:
Caption: Decision workflow for resolving co-eluting impurities.
-
Detailed Protocol: Mobile Phase Optimization
-
Systematic TLC Analysis: Perform a thorough TLC analysis using a variety of solvent systems with different polarities and selectivities.[7] Common systems for lactams include hexane/ethyl acetate and dichloromethane/methanol.[8]
-
Solvent Selectivity: If simple binary mixtures fail, introduce a third solvent to modulate selectivity. For instance, adding a small amount of acetic acid can sometimes improve the separation of polar compounds, but be mindful of potential product degradation.
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can often resolve closely eluting spots.[9]
-
Issue 3: Product Oiling Out During Recrystallization
Question: My compound oils out instead of forming crystals during recrystallization. How can I induce proper crystallization?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated.[7]
-
Causality: The presence of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Rapid cooling can also lead to supersaturation and oiling out.[10]
-
Troubleshooting Protocol: Inducing Crystallization
-
Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[10] Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the potential sources of impurities in the synthesis of this compound?
If synthesized via a Paal-Knorr type reaction from a 1,4-dicarbonyl compound and an acetylating agent, potential impurities could include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative condensation pathways.[3]
-
Over-acylation or hydrolysis products depending on the reaction and workup conditions.
Q3: How can I assess the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.
Data Summary and Protocols
Solvent Properties for Purification
| Solvent System | Polarity | Application Notes |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for normal-phase chromatography of moderately polar compounds.[8] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds.[8] |
| Toluene/Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Acetonitrile/Water | High | Standard for reverse-phase chromatography. |
| Ethanol/Water | High | Commonly used for recrystallization of polar compounds.[13] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Dry pack the column with silica gel, then flush with the least polar solvent in your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14][15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
References
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (2015, July 25). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. Purification [chem.rochester.edu]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00092K [pubs.rsc.org]
- 12. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | C7H9NO3 | CID 549281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide | 181148-00-5 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Welcome to the technical support guide for 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS 34581-92-5). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
This is the foundational step to preventing degradation before your experiments even begin. Based on its chemical structure and safety data, stringent environmental controls are necessary.
Answer: For maximum shelf-life and stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage environment should be cool, dry, and well-ventilated.
Key Handling & Storage Parameters:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing hydrolysis and oxidation risks. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, which can catalyze degradation. |
| Handling | Work under a hood | Avoids inhalation of any potential vapors.[1] |
| Ignition Sources | Keep away from heat, sparks, and open flames | The compound's flammability characteristics necessitate caution.[1] |
Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q2: My results are inconsistent. What is the most likely degradation pathway for this compound in an experimental setting?
Inconsistency is often the first sign of compound instability. For this molecule, the primary culprit is the cleavage of the cyclic amide bond.
Answer: The most common stability issue is hydrolysis of the lactam (cyclic amide) ring . The γ-lactam ring in the dihydro-pyrrol-2-one core is susceptible to cleavage by nucleophilic attack, particularly by water. This reaction is significantly accelerated by the presence of acids or bases. The N-acetyl group can also be hydrolyzed, but the ring-opening of the strained lactam is generally the more facile process. Such degradation is a known characteristic of related lactam structures, including the well-studied β-lactam antibiotics.[2][3]
Q3: Can you provide a mechanistic overview of the primary degradation pathway?
Understanding the "how" allows for predictive troubleshooting. The hydrolysis mechanism is a classic example of nucleophilic acyl substitution, catalyzed under both acidic and basic conditions.
Answer: Certainly. The hydrolysis of the lactam ring proceeds via two primary mechanisms, depending on the pH of the medium.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.
-
Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This is generally a faster and more aggressive pathway for degradation than the acid-catalyzed route.[3][4]
The end product in both cases is the ring-opened amino acid, 4-acetylamino-3-methyl-4-pentenoic acid.
Caption: Key Hydrolytic Degradation Pathways.
Troubleshooting Guides
Guide 1: Diagnosing Degradation in Solution
Problem: You suspect your compound is degrading in your experimental solution (e.g., cell culture media, assay buffer).
Answer: Follow this diagnostic workflow to identify and mitigate the issue.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This document moves beyond a simple protocol, offering insights into the reaction's mechanics and providing robust troubleshooting strategies to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical approach involves a two-step synthesis. The first step is the formation of the core lactam structure, 4-methyl-2,5-dihydro-1H-pyrrol-2-one, via an intramolecular cyclization of a suitable precursor. The second step is the N-acetylation of this intermediate to yield the final product.
Q2: What are the potential precursors for the intramolecular cyclization to form the 4-methyl-2,5-dihydro-1H-pyrrol-2-one intermediate?
A suitable precursor would be an amino acid derivative that can undergo intramolecular cyclization. For instance, a derivative of 4-amino-3-methylbut-2-enoic acid or a related compound could be a viable starting point. The cyclization is often promoted by heat or the use of coupling agents.
Q3: What are the critical safety precautions to consider during this synthesis?
-
N-acetylation: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents are flammable and have associated toxicities. Ensure there are no ignition sources nearby and that you are working in a properly ventilated area.
-
Pressure: If the reaction is heated in a sealed vessel, be aware of potential pressure buildup.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The starting material, intermediate, and product should have different Rf values, allowing you to track the consumption of reactants and the formation of the product.
Proposed Synthetic Pathway
The following diagram illustrates a plausible two-step synthesis for this compound.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Issue 1: Low or No Yield of the Lactam Intermediate
Question: My intramolecular cyclization is resulting in a very low yield of 4-methyl-2,5-dihydro-1H-pyrrol-2-one. What are the likely causes and how can I improve the yield?
Answer: Low yields in lactam synthesis via intramolecular cyclization can arise from several factors, from reaction conditions to the stability of the precursor.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The formation of five-membered rings through intramolecular reactions is generally favored, but still requires optimal conditions.[1]
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for cyclization. However, excessively high temperatures can lead to decomposition.
-
Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular polymerization, which can be a significant side reaction.[1]
-
Catalyst: While some cyclizations proceed thermally, others may require an acid or base catalyst to facilitate the reaction. For reactions analogous to the Paal-Knorr synthesis, acidic conditions are often necessary.[2][3]
-
-
Precursor Instability: The starting material may be degrading under the reaction conditions.
-
Solution: Confirm the stability of your precursor at the reaction temperature. If it is degrading, consider milder reaction conditions or a different synthetic route.
-
-
Equilibrium: The cyclization may be a reversible process that does not favor the product.
-
Solution: If water is a byproduct of the cyclization, its removal using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the product.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the lactam formation step.
Issue 2: Incomplete N-Acetylation
Question: I am observing unreacted lactam intermediate in my final product mixture after the N-acetylation step. How can I drive the reaction to completion?
Answer: Incomplete N-acetylation is a common issue that can often be resolved by adjusting the reaction conditions.
Possible Causes and Solutions:
-
Insufficient Acetylating Agent: The acetylating agent (acetic anhydride or acetyl chloride) may have been consumed by trace amounts of water in the solvent or on the glassware.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. It is also common practice to use a slight excess (1.1 to 1.5 equivalents) of the acetylating agent.
-
-
Inadequate Base: A base is typically used to neutralize the acidic byproduct (acetic acid or HCl) and to deprotonate the lactam nitrogen, increasing its nucleophilicity.
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used. For less reactive lactams, a stronger, non-nucleophilic base might be required.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor by TLC to avoid side reactions.
-
Issue 3: Product Purification Challenges
Question: My final product, this compound, is difficult to purify. What are some effective purification strategies?
Answer: The polarity of your target compound will dictate the best purification method. N-acetyl lactams are often polar, which can make purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying compounds of moderate polarity.
-
Solvent System: A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can effectively separate the product from non-polar impurities and highly polar baseline materials. For polar compounds, a solvent system like dichloromethane/methanol might be necessary.[4]
-
Silica Gel: Standard silica gel is acidic and may not be suitable for very base-sensitive compounds. In such cases, neutral or basic alumina, or deactivated silica gel can be used.
-
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane.
-
-
Extraction Techniques for Polar Solvents: If the reaction is performed in a polar aprotic solvent like DMF or DMSO, a specialized extraction protocol may be needed to remove it. A common method involves diluting the reaction mixture with a large volume of water and performing multiple extractions with a less polar organic solvent like diethyl ether or ethyl acetate.[5]
Reaction Optimization Strategies
Systematic optimization of reaction parameters is key to maximizing yield and purity.
Table 1: Key Parameters for Optimization
| Parameter | Step 1 (Cyclization) | Step 2 (Acetylation) | Rationale & Considerations |
| Solvent | Toluene, Xylene, DMF | Dichloromethane, THF, Acetonitrile | Solvent polarity can influence reaction rates and solubility of reagents. For cyclization, high-boiling point solvents are often used for thermal promotion. For acetylation, polar aprotic solvents are typical.[6] |
| Temperature | 80 - 140 °C | 0 °C to 50 °C | Optimize to balance reaction rate with the stability of reactants and products. Start with milder conditions and increase incrementally. |
| Concentration | 0.01 - 0.1 M | 0.1 - 1.0 M | High dilution favors intramolecular cyclization over intermolecular polymerization.[1] Acetylation can be run at higher concentrations. |
| Catalyst | Mild Acid (e.g., p-TsOH) or Base | Amine Base (e.g., Pyridine, Et3N) | A catalyst can significantly accelerate the reaction, but the wrong choice can lead to side products.[2] |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | Monitor by TLC to determine the point of maximum product formation and avoid decomposition from prolonged reaction times. |
Decision Tree for Optimization
Caption: A decision tree to guide the optimization of the reaction conditions.
Experimental Protocols
Note: The following is a proposed experimental protocol based on general principles of organic synthesis for related compounds. It should be optimized for your specific precursor.
Protocol 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amino acid precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene) to a concentration of 0.05 M.
-
Catalyst Addition (Optional): If required, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Acetylation
-
Reaction Setup: Dissolve the 4-methyl-2,5-dihydro-1H-pyrrol-2-one intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
References
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. Available at: [Link]
-
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Intramolecular Hydrogen Abstraction Promoted by Amidyl Radicals. Evidence for Electronic Factors in the Nucleophilic Cyclization of Ambident Amides to Oxocarbenium Ions. Organic Letters. Available at: [Link]
-
Approaches to the Construction of Substituted 4-Amino-1H-pyrrol-2(5H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available at: [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. Available at: [Link]
-
Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. Available at: [Link]
-
A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Polar aprotic solvent. Wikipedia. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Purification of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
The target molecule, this compound, possesses a polar lactam core, an N-acetyl group, and a carbon-carbon double bond. These features dictate its chemical behavior and present specific challenges for purification, primarily related to its polarity and potential for side reactions. This guide provides a structured approach to identifying impurities and selecting the most effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in my crude product?
Answer: The nature of impurities is intrinsically linked to the synthetic route employed. For pyrrolone structures, multicomponent reactions (MCRs) are common.[1][2] Therefore, impurities can be broadly categorized:
-
Unreacted Starting Materials: Residual reactants from the synthesis. Their properties will vary depending on the specific reaction.
-
Reagents and Catalysts: Acids, bases, or catalysts used to drive the reaction. For instance, if a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used, it may need to be removed.[2]
-
Side-Products: Isomers, oligomers, or products from competing reaction pathways. The presence of amines in related syntheses can lead to various adducts or alternative cyclization products.[3]
-
Solvents: Residual solvents from the reaction or initial workup steps.
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude material is a critical first step to visualize the number and relative polarity of the impurities present.
Q2: How do I choose the primary purification method?
Answer: The choice between recrystallization, chromatography, and distillation depends on the physical properties of your compound and its impurities. The following decision-making flowchart provides a general guideline.
Caption: Initial Purification Method Selection.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[4]
Q: How do I select an appropriate solvent system?
Answer: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold. The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Causality: This differential solubility is the basis of the purification. As the solution cools, the concentration of the target compound exceeds its solubility limit, forcing it to crystallize out, while impurities remain in the solution (or are left behind as solids during the initial hot filtration).
Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid well.
-
Heat the mixture to the solvent's boiling point. A good candidate will now fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethyl Acetate | Medium | 77 | Often a good starting point for moderately polar compounds. |
| Isopropanol (IPA) | Polar Protic | 82 | Can be effective for lactams; may require an anti-solvent.[5] |
| Acetonitrile | Polar Aprotic | 82 | Good for dissolving polar compounds when hot. |
| Toluene | Non-polar | 111 | Can be used in a solvent/anti-solvent system with a more polar solvent. |
| Water | Highly Polar | 100 | May be a suitable solvent if the compound has sufficient polarity. |
Q: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Cool Slowly: Allow the flask to cool much more slowly. Insulating the flask can help. This gives molecules more time to arrange into an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is just dissolved.[6]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize yield.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry thoroughly under vacuum. Purity can be checked via melting point analysis and NMR spectroscopy.
Troubleshooting Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7] For a polar compound like this compound, normal-phase chromatography is often the method of choice.
Q: My compound is stuck at the baseline on a silica TLC plate, even with 100% ethyl acetate. What should I do?
Answer: This indicates your compound is highly polar and adsorbs very strongly to the polar silica gel. You need to increase the polarity of your mobile phase.
Causality: In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase is less polar. Polar compounds interact strongly with the silica and move slowly. To move them up the plate (or through the column), you must use a more polar mobile phase to compete for the binding sites on the silica.
Solutions:
-
Add Methanol: Start by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc). A 95:5 EtOAc:MeOH mixture is a good next step. Methanol is very polar and is highly effective at eluting polar compounds.
-
Consider HILIC: For extremely polar compounds that are difficult to elute even with methanol, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative. HILIC uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous modifier.[8] In this mode, water acts as the strong, eluting solvent.
Q: My spots are streaking/tailing on the TLC plate. Will this affect my column separation?
Answer: Yes. Tailing on the analytical TLC plate is a strong indicator of poor separation on a column, leading to broad peaks and cross-contamination of fractions.
Common Causes & Solutions:
-
Overloading: You have spotted too much compound on the TLC plate. Try diluting your sample.
-
Acidic/Basic Nature: The compound may be interacting ionically with the slightly acidic silica gel. Adding a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent can often resolve tailing for basic or acidic compounds, respectively.
-
Incomplete Dissolution: The compound may not be fully soluble in the eluent, causing it to streak from the origin. Ensure your crude material is fully dissolved before loading it onto the column.
Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an eluent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. This Rf value typically provides the best separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is most common). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Troubleshooting Guide 3: Distillation & Chemical Treatment
Q: My compound is an oil, and chromatography is proving difficult. Can I use distillation?
Answer: Yes, vacuum distillation can be a highly effective method for purifying liquids, provided two conditions are met:
-
The compound is thermally stable and does not decompose at the required temperature.
-
There is a significant difference in boiling points between your product and the impurities.
For pyrrolidone-type structures, distillation under reduced pressure (vacuum distillation) is often necessary to lower the boiling point and prevent thermal decomposition.[9]
Q: I have stubborn impurities that co-distill or co-elute with my product. Can a chemical pre-treatment help?
Answer: Yes. For certain types of impurities found in the synthesis of pyrrolidones, a chemical wash or treatment can be highly effective. Based on established methods for purifying related compounds like 2-pyrrolidone, treatment with a strong base can convert certain impurities into non-volatile salts.[10][11]
Causality: Acidic impurities or those that can be hydrolyzed by a base (e.g., esters, amides) can react with a base like potassium hydroxide (KOH) to form salts. These salts have very low vapor pressure and will not distill, remaining in the distillation residue.
Protocol: Base Treatment and Vacuum Distillation
Disclaimer: This procedure involves strong bases and high temperatures and should only be performed by trained personnel with appropriate safety precautions.
-
Base Treatment: In a round-bottom flask, combine the crude this compound with 0.5-1.5 g of potassium hydroxide (KOH) for every 100 g of crude material.[11]
-
Heating: Heat the mixture with stirring to 110-130°C for 1-2 hours.[11] This allows the base to react with susceptible impurities.
-
Setup for Vacuum Distillation: Allow the flask to cool and then assemble a vacuum distillation apparatus.
-
Distillation: Gradually apply vacuum and slowly heat the flask. Collect the fraction that distills at the expected boiling point for your compound under the given pressure.
-
Analysis: Analyze the distilled product for purity. The non-volatile salt impurities will remain in the distillation flask.
General Purification Workflow
Caption: Comprehensive Purification and Analysis Workflow.
References
-
Khafizov, K. M., et al. (2021). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Chemistry – An Asian Journal. Available at: [Link]
-
Nagy, L., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Khabnadideh, S., et al. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. Available at: [Link]
-
Gogoi, P., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega. Available at: [Link]
-
Jayakumar, S., et al. (2002). Synthesis of 4-Pyrrolin-3-ones via the 5-endo-trig Cyclization of Conjugated 2-Azaallyl Radicals. ResearchGate. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
- Stamicarbon B.V. (1982). Process for the purification of 2-pyrrolidone. Google Patents (CA1178918A).
- Chemi, S.P.A. (2009). Process for the production of beta lactam crystals. Google Patents (WO2009053256A2).
-
Lightner, D. A., & Park, Y. (1986). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Available at: [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]
-
Tomasini, E. (2018). For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]
- Stamicarbon B.V. (1983). Process for the purification of 2-pyrrolidone. Google Patents (US4384125A).
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. WO2009053256A2 - Process for the production of beta lactam crystals - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 11. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one Production
Welcome to the technical support center for the synthesis and scale-up of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This guide is designed for researchers, chemists, and process development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the production of this valuable heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.
Introduction to the Synthetic Challenge
The target molecule, this compound, is a substituted γ-lactam. While the synthesis of lactams and pyrroles is well-documented, scaling up the production of this specific molecule presents a unique set of challenges.[1] These challenges often revolve around reaction control, impurity profiling, and maintaining yield and purity at a larger scale. This guide will focus on a plausible and robust two-step synthetic route: a Paal-Knorr condensation to form the pyrrolinone core, followed by N-acetylation.
Proposed Synthetic Pathway
A logical and efficient route to this compound involves two key transformations:
-
Paal-Knorr Pyrrole Synthesis: This classic reaction forms the 4-methyl-2,5-dihydro-1H-pyrrol-2-one ring from a suitable 1,4-dicarbonyl precursor and a nitrogen source.[2]
-
N-Acetylation: The subsequent acetylation of the lactam nitrogen introduces the acetyl group to yield the final product.
The overall synthetic scheme is presented below:
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The Paal-Knorr condensation is arguably the most critical step as it establishes the core heterocyclic structure. The efficiency of this step is highly dependent on the purity of the 1,4-dicarbonyl precursor and the reaction conditions. Harsh conditions, such as prolonged heating in strong acid, can lead to degradation and the formation of side products.[3]
Q2: Can I use a different method to synthesize the pyrrolinone core?
A2: Yes, other methods for γ-lactam synthesis exist, such as the intramolecular cyclization of amino acids or the reduction of maleimides.[4][5] However, the Paal-Knorr synthesis is often preferred for its directness when a suitable 1,4-dicarbonyl precursor is accessible.[6]
Q3: Is the N-acetylation step straightforward?
A3: While generally a high-yielding reaction, N-acetylation of lactams can present challenges. Incomplete reactions can leave unreacted starting material, which may be difficult to separate from the product. Additionally, the choice of acetylating agent and base is crucial to avoid side reactions, especially at a larger scale.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The use of acetic anhydride for acetylation requires careful handling due to its corrosive nature. Additionally, the Paal-Knorr reaction may be conducted at elevated temperatures, necessitating proper engineering controls to manage reaction exotherms, especially during scale-up. A thorough process safety review is essential before proceeding with large-scale production.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in Paal-Knorr Condensation
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Be cautious, as excessive heating can lead to degradation. - Catalyst Choice: While traditionally using protic acids, milder Lewis acids can be more effective and reduce side reactions.[6] |
| Degradation of Starting Material or Product | - Milder Conditions: Explore alternative catalysts that allow for lower reaction temperatures. Microwave-assisted synthesis can also reduce reaction times and degradation.[2] - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation. |
| Impure 1,4-Dicarbonyl Precursor | - Purification of Precursor: Ensure the 1,4-dicarbonyl starting material is of high purity. Recrystallization or column chromatography may be necessary. |
Problem 2: Formation of Impurities during N-Acetylation
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Acetylation | - Excess Acetylating Agent: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to drive the reaction to completion. - Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, should be used to scavenge the acid byproduct without competing in the reaction. |
| Di-acetylation or Other Side Reactions | - Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Controlled Addition: Add the acetylating agent slowly to the reaction mixture to control the reaction rate and exotherm. |
| Hydrolysis of Product during Workup | - Anhydrous Conditions: Ensure all reagents and solvents are dry. - Careful Quenching: Quench the reaction with a cold, dilute aqueous solution and proceed with extraction promptly to minimize product hydrolysis. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Co-elution of Starting Material and Product | - Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. - Alternative Purification: Consider crystallization as an alternative or final purification step. |
| Presence of Colored Impurities | - Charcoal Treatment: A charcoal treatment of the crude product solution can help remove colored impurities before final purification. |
| Emulsion Formation during Extraction | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. - Filtration through Celite: Filtering the emulsified layers through a pad of Celite can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one (Intermediate)
This protocol is based on the principles of the Paal-Knorr synthesis.[3][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-1,4-butanedial | 100.12 | 10.0 g | 0.10 |
| Ammonium Acetate | 77.08 | 15.4 g | 0.20 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,4-butanedial (10.0 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Add ammonium acetate (15.4 g, 0.20 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: N-Acetylation to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-methyl-2,5-dihydro-1H-pyrrol-2-one | 99.13 | 9.9 g | 0.10 |
| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |
| Triethylamine | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Dichloromethane (anhydrous) | - | 150 mL | - |
Procedure:
-
Dissolve 4-methyl-2,5-dihydro-1H-pyrrol-2-one (9.9 g, 0.10 mol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (12.1 g, 0.12 mol) to the solution.
-
Slowly add acetic anhydride (12.2 g, 0.12 mol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench with cold water (50 mL).
-
Separate the organic layer, and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Challenges in Scaling Up Production
Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[8]
Caption: Key considerations for scaling up the synthesis.
-
Heat Management: Exothermic reactions, such as the N-acetylation, can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Proper reactor design and cooling systems are critical.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yields. The choice of impeller and mixing speed must be optimized for the larger vessel.
-
Reagent Addition: The rate of reagent addition, especially for the acetylating agent, needs to be carefully controlled to manage the reaction exotherm and ensure consistent product quality.
-
Workup and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large-scale production. Developing robust crystallization or distillation procedures is essential. Liquid-liquid extractions can also be more challenging on a large scale due to the potential for significant emulsion formation.[9]
-
Process Safety: A thorough hazard analysis, including a review of all reagents, intermediates, and reaction conditions, is mandatory to ensure safe operation at scale.
References
- Reddy, A. S., & Kumar, M. S. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical Sciences, 130(10), 1-12.
-
Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Various authors. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Padwa, A., & Pearson, W. H. (Eds.). (2002). Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons.
- Singh, R., & Geetanjali. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 8(49), 46866–46876.
- Chemistry Wallah. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.
-
Various authors. (n.d.). Lactam synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Various authors. (n.d.). Synthesis of 4-pyrrolin-2-ones. Organic Chemistry Portal. Retrieved from [Link]
- Clegg, W., & Teat, S. J. (2001). 1:1 Co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione.
- HWS Labortechnik Mainz. (2023, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
Various authors. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. Retrieved from [Link]
- Bonomo, R. A., & Tolmasky, M. E. (2018). β-Lactamases: A Focus on Current Challenges. Perspectives in medicinal chemistry, 10, 1177391X18795701.
- de la Torre, M. C., & Sierra, M. A. (2019).
- De Kimpe, N., & Stevens, C. (1995). Synthesis of 2-acetyl-1-pyrroline, the principal rice flavor component. Journal of Agricultural and Food Chemistry, 43(11), 2922-2924.
- Moustafa, Y. A. B. A. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.
- Johnson, C. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.
- WO/1998/005636 METHOD FOR PURIFYING LACTAMS. (1998).
- de Souza, R. O., & de Oliveira, V. (2005). Synthesis of the N-substituted γ-lactams (±)-7-9. Journal of the Brazilian Chemical Society, 16(6b), 1335-1339.
- Arnesen, T., Gromyko, D., & Varland, S. (2018).
- LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
- ACS Applied Polymer Materials. (2024). Ahead of Print.
- Goti, A., & Cardona, F. (2012). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 10(29), 5413-5429.
Sources
- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactam synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Spectroscopic Identification of Byproducts in 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one Synthesis
Welcome to the technical support guide for the synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and characterizing reaction byproducts using spectroscopic methods. This guide provides in-depth, field-proven insights to help you troubleshoot your synthesis and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that arise during the synthesis and analysis of this compound.
Q1: What are the most likely synthetic routes to this compound and their associated byproducts?
A1: A primary route to this class of compounds is a variation of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[1][2][3] For the target molecule, a likely precursor would be a 1,4-dicarbonyl that reacts with an acetyl-amine source or a related N-acetylated precursor. Common side reactions in such syntheses can lead to several byproducts, including regioisomers (if the diketone is unsymmetrical), products from incomplete cyclization, or self-condensation products of the starting materials.[4][5]
Q2: Why is my crude product showing a complex ¹H NMR spectrum with more peaks than expected?
A2: A complex proton NMR spectrum typically indicates the presence of multiple, structurally similar compounds. This can include unreacted starting materials, the desired product, and one or more byproducts. Isomeric byproducts, in particular, can have very similar chemical shifts, leading to overlapping signals that complicate interpretation. It is also possible that some products exist as tautomers, further increasing the number of observed peaks.[6][7]
Q3: My mass spectrum shows a peak at the correct m/z for my product, but the NMR is not clean. Can I assume the main peak is my product?
A3: Not necessarily. Isomeric byproducts will have the same mass-to-charge ratio (m/z) as your target compound and will not be distinguishable by mass spectrometry alone. Therefore, while a correct m/z peak is a good indication, it is not definitive proof of purity or structural identity. Chromatographic separation coupled with mass spectrometry (LC-MS) can help resolve isomers, but NMR is essential for unambiguous structure elucidation.
Q4: What are the key IR absorption bands I should look for to confirm the formation of the α,β-unsaturated lactam core?
A4: For an α,β-unsaturated lactam like this compound, you should look for several characteristic peaks in the IR spectrum. The lactam carbonyl (C=O) stretch typically appears at a lower frequency than a saturated lactam due to conjugation, generally in the range of 1670-1700 cm⁻¹. The C=C double bond stretch will be visible around 1600-1650 cm⁻¹.[8] Additionally, the N-acetyl group will have its own carbonyl stretch, usually at a higher frequency, around 1700-1720 cm⁻¹. The presence of C-H stretching from the double bond may be observed above 3000 cm⁻¹.[9]
Troubleshooting Guide: Spectroscopic Analysis
This section provides detailed answers to specific troubleshooting questions, complete with step-by-step guidance for spectroscopic data interpretation.
Q5: How can I distinguish the desired product, this compound, from its regioisomer, 1-acetyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one, using ¹H NMR?
A5: Distinguishing between these two regioisomers is a classic challenge that can be resolved by careful analysis of the ¹H NMR spectrum, particularly the signals of the methylene protons and the coupling patterns.
-
For the target product (4-methyl isomer): You would expect to see the methyl group as a singlet or a narrow multiplet coupled to the adjacent olefinic proton. The two methylene protons at the C5 position will likely appear as a singlet or a narrow multiplet, as they are adjacent to a quaternary carbon (C4).
-
For the regioisomeric byproduct (3-methyl isomer): The methyl group would be a doublet, coupled to the proton at C3. The methylene protons at C4 and C5 would likely show more complex splitting patterns due to coupling with each other and with the proton at C3.
A 2D NMR experiment like COSY (Correlation Spectroscopy) would be invaluable here. It would show a correlation between the methyl protons and the C3 proton in the 3-methyl isomer, which would be absent in the 4-methyl isomer.[10]
Q6: My ESI-MS spectrum shows a peak at [M+H]⁺, but also a significant peak at [2M+H]⁺. What could this indicate?
A6: A peak at [2M+H]⁺ or [2M+Na]⁺ suggests the formation of a dimer during the reaction or during the ionization process in the mass spectrometer. This could be a result of a side reaction where two molecules of a reactive intermediate have combined. The structure of this dimer would need to be confirmed by other techniques, such as tandem MS (MS/MS) to study its fragmentation, or by isolating the component and analyzing it with NMR.
Q7: I have an unexpected singlet around δ 2.1 ppm in my ¹H NMR that I can't assign. What could it be?
A7: A singlet in this region is often indicative of a methyl group attached to a carbonyl, such as an acetyl group.[11][12] While your target molecule has an N-acetyl group, this could potentially be from unreacted acetyl-containing starting material or a byproduct where an acetyl group is attached elsewhere. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be very useful to determine which carbon the protons of this methyl group are coupled to over two or three bonds.
Experimental Workflow: Differentiating Isomers
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for distinguishing between the desired product and a common regioisomeric byproduct.
Caption: Workflow for spectroscopic identification and purification.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected spectroscopic data for the target product and a potential regioisomeric byproduct. These values are estimates based on general chemical principles and data for similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | This compound (Product) | 1-acetyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one (Byproduct) |
| ¹H NMR | ||
| N-C=O-CH₃ | ~2.4 | ~2.4 |
| C4-CH₃ | ~1.8 | - |
| C3-CH₃ | - | ~1.9 (d) |
| C5-H₂ | ~4.1 (s) | ~4.0 (m) |
| C3-H | ~5.8 (s) | - |
| C4-H₂ | - | ~2.5 (m) |
| ¹³C NMR | ||
| N-C=O | ~170 | ~170 |
| C2 (Lactam C=O) | ~175 | ~175 |
| C3 | ~125 | ~135 |
| C4 | ~140 | ~35 |
| C5 | ~55 | ~53 |
| N-C=O-CH₃ | ~24 | ~24 |
| C4-CH₃ | ~15 | - |
| C3-CH₃ | - | ~18 |
Table 2: Key IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Signature for Product/Byproduct |
| IR (cm⁻¹) | ~1710 (N-acetyl C=O), ~1680 (Lactam C=O, conjugated), ~1640 (C=C), ~3050 (vinylic C-H)[8] |
| Mass Spec (ESI+) | m/z = 140.07 [M+H]⁺, 162.05 [M+Na]⁺ |
| Common Fragments | Loss of acetyl group (-42), loss of CO (-28), retro-Diels-Alder fragmentations.[13][14] |
Reaction Pathway and Potential Side Reaction
The following diagram illustrates a plausible synthetic pathway and the formation of a regioisomeric byproduct.
Caption: Plausible reaction pathways for product and byproduct formation.
References
-
The Spectra of Saturated and α,β-Unsaturated Six-Membered Lactams. Canadian Science Publishing. [Link]
-
Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
-
FTIR study of five complex beta-lactam molecules. PubMed. [Link]
-
Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. acgpubs.org. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [Link]
-
Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. National Institutes of Health. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. [Link]
-
Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]
-
1.5: Solution state 1D (A) 1 H and (B) 13 C NMR spectra of acetyl... ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
-
Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. springer.com. [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. National Institutes of Health. [Link]
-
Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. [Link]
-
1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams From Their Ring-Opened Impurities. PubMed. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. National Institutes of Health. [Link]
-
Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy. National Institutes of Health. [Link]
-
The Infrared Spectroscopy of Alkenes. spectroscopyonline.com. [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. National Institutes of Health. [Link]
-
Solved Analyze the 1H and 13C NMR spectra of the. Chegg.com. [Link]
-
.delta.-4-Pyrrolin-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. jst-ud.vn [jst-ud.vn]
- 7. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Acetylacetone(123-54-6) 1H NMR [m.chemicalbook.com]
- 13. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
"solubility problems of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one in common solvents"
Welcome to the technical support center for 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your work.
Understanding the Molecule: A Chemist's Perspective
Before delving into solubility issues, it's crucial to understand the structure of this compound. It is a lactam, which is a cyclic amide[1]. The molecule possesses both polar and non-polar characteristics. The acetyl and lactam carbonyl groups are polar and can act as hydrogen bond acceptors. The methyl group and the hydrocarbon backbone are non-polar. This dual nature suggests that its solubility will be highly dependent on the solvent's properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am seeing precipitation when I add my stock solution of this compound in an organic solvent to an aqueous buffer. Why is this happening and what can I do?
A2: This is a common issue when a compound is dissolved in a water-miscible organic solvent and then diluted into an aqueous solution. The organic solvent may be a good solvent for your compound, but the resulting aqueous mixture may not be. To address this, you can try a few approaches:
-
Decrease the final concentration: The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try a more dilute solution.
-
Increase the percentage of organic co-solvent: If your experimental design allows, increasing the proportion of the organic solvent in the final aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Use a different organic solvent: Some organic solvents, like DMSO, are very effective at solubilizing compounds and can be used in small amounts in aqueous solutions[3].
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Yes, it is essential to handle all chemicals with care. While specific toxicology data for this compound is not provided in the search results, it is good practice to assume that a novel compound may be hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For related compounds, such as 1-acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, GHS hazard statements indicate that it may cause skin and eye irritation, as well as respiratory irritation[4].
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
Root Cause Analysis: The insolubility of this compound in a particular solvent is likely due to a mismatch in polarity between the solute and the solvent. The energy required to break the solute-solute and solvent-solvent interactions is greater than the energy released from forming solute-solvent interactions.
Solutions:
1. Systematic Solvent Selection: If you are unsure which solvent to use, a systematic approach is recommended. Start with solvents of varying polarities. The following table provides a suggested order for testing solvents.
| Solvent Category | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol | The lactam and acetyl groups can hydrogen bond with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | These solvents have dipole moments that can interact with the polar groups of the compound. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | The hydrocarbon backbone of the molecule may have some affinity for non-polar solvents. |
2. Increasing Temperature: For many compounds, solubility increases with temperature. Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. Always check the compound's thermal stability if possible.
3. Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.
4. pH Adjustment: While this compound does not have obvious acidic or basic functional groups that can be protonated or deprotonated to form a salt, the lactam ring can undergo hydrolysis under strong acidic or basic conditions. Therefore, pH adjustment is generally not recommended unless you are specifically investigating its stability at different pH values.
Issue 2: The compound dissolves initially but then crashes out of solution.
Root Cause Analysis: This often indicates that you have created a supersaturated solution. This can happen if the compound was dissolved at a higher temperature and then cooled, or if a solvent in which the compound is highly soluble evaporates, increasing the compound's concentration.
Solutions:
-
Prepare a less concentrated solution: Start again with a lower concentration of the compound.
-
Use a co-solvent system: A mixture of two or more miscible solvents can sometimes provide better solubility than a single solvent. For example, a mixture of ethanol and water might be effective.
-
Maintain a constant temperature: If you dissolved the compound with heating, try to maintain that temperature if your experiment allows.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you efficiently screen for a suitable solvent.
Materials:
-
This compound
-
A selection of solvents from the table above
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into each vial.
-
Add a small, measured volume of a solvent to the first vial (e.g., 100 µL).
-
Vortex the vial for 30 seconds.
-
Observe if the solid has dissolved.
-
If not fully dissolved, add another aliquot of the solvent and repeat the vortexing.
-
If the compound is still not dissolved after adding a significant volume of solvent (e.g., 1 mL), you can try gentle heating. Place the vial in a warm water bath (e.g., 40-50 °C) for a few minutes.
-
Repeat this process for each of the selected solvents.
-
Record your observations to create a qualitative solubility profile.
Protocol 2: Preparation of a Stock Solution
Once you have identified a suitable solvent, you can prepare a stock solution.
Materials:
-
This compound
-
Your chosen solvent
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a volumetric flask of the appropriate size.
-
Add a portion of the solvent to the flask (about half the final volume).
-
Swirl the flask to dissolve the compound. You may use sonication or gentle warming if necessary.
-
Once the compound is fully dissolved, add more solvent to bring the volume to the calibration mark on the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution appropriately, protected from light and at a suitable temperature to prevent precipitation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
-
PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2022, January 6). Dissolving an insoluble compound in an organic solvent... and then solve this in water? r/labrats. Retrieved from [Link]
- Google Patents. (n.d.). A method for controlling the solubility of a β-lactam nucleus.
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843528. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 76(1), 44–52. Retrieved from [Link]
-
Solvents & Petroleum Service, Inc. (2015, June 17). Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved from [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
Sources
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a comprehensive analytical strategy is paramount to ensure the integrity of subsequent research. This guide provides an in-depth comparison of key analytical techniques, presenting a self-validating workflow for the structural elucidation of this target molecule. The causality behind experimental choices and the interpretation of expected data are emphasized, offering field-proven insights for researchers.
The Analytical Imperative: A Synergistic Workflow
The structural confirmation of an organic molecule is seldom achieved with a single technique. Instead, a combination of methods provides orthogonal data points that, when taken together, leave no room for ambiguity. For this compound, our proposed workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique piece of the structural puzzle, from elemental composition to the precise connectivity of atoms.
Caption: Expected fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [1]The presence or absence of characteristic absorption bands can quickly confirm the incorporation of key structural motifs. For our target molecule, the N-acyl lactam, we expect to see distinct carbonyl stretching frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.
Expected Data and Interpretation
The IR spectrum of an N-acyl lactam is expected to show two distinct carbonyl absorption bands. The lactam carbonyl will typically absorb at a higher wavenumber than a standard amide due to ring strain.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-Acetyl C=O Stretch | ~1700-1720 | Typical for an N-acetyl group. |
| Lactam C=O Stretch | ~1740-1760 | Higher frequency due to the five-membered ring structure. [2][3] |
| C=C Stretch | ~1650-1680 | For the double bond within the dihydro-pyrrole ring. |
| C-H Stretch (sp³ and sp²) | ~2850-3100 | Corresponding to the methyl and methylene groups, and the vinylic proton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment and connectivity of each atom. [4][5]A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete structural assignment.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities (splitting patterns), and integrals (proton ratios).
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, establishing proton-proton connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
Expected ¹H and ¹³C NMR Data
Based on the proposed structure, the following NMR data would be anticipated:
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.0 | m | 1H | H-3 |
| ~4.2-4.4 | m | 2H | H-5 |
| ~2.5 | s | 3H | Acetyl CH₃ |
| ~1.9 | s | 3H | C4-CH₃ |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Lactam C=O |
| ~170 | Acetyl C=O |
| ~140 | C-4 |
| ~125 | C-3 |
| ~55 | C-5 |
| ~25 | Acetyl CH₃ |
| ~15 | C4-CH₃ |
Confirming Connectivity with 2D NMR
The true power of NMR lies in its ability to piece together the molecular framework through 2D experiments.
Caption: Expected 2D NMR correlations for key protons and carbons.
A COSY correlation between the vinylic proton (H-3) and the methylene protons at C-5 would confirm their proximity in the ring. An HSQC experiment would definitively link these protons to their respective carbon atoms. Furthermore, a long-range correlation (HMBC) between the methyl protons at C-4 and the quaternary carbon C-4 would solidify the placement of the methyl group.
Comparative Analysis: Distinguishing from a Plausible Isomer
To showcase the discerning power of this analytical workflow, let's consider a potential isomer: 1-acetyl-3-methyl-2,5-dihydro-1H-pyrrol-2-one .
| Analytical Technique | Expected for 1-acetyl-4-methyl... | Expected for 1-acetyl-3-methyl... (Isomer) | Key Differentiator |
| HRMS | C₇H₉NO₂ | C₇H₉NO₂ | No difference in molecular formula. |
| IR Spectroscopy | C=C stretch ~1650-1680 cm⁻¹ | C=C stretch ~1650-1680 cm⁻¹ | Minimal difference expected. |
| ¹H NMR | Vinylic proton (~5.9 ppm) is a multiplet coupled to the C-5 methylene protons. | Vinylic proton (~5.9 ppm) would be a singlet (no adjacent protons). The C-4 methylene protons would appear as a multiplet. | The multiplicity of the vinylic proton is the definitive diagnostic feature. |
| 2D COSY NMR | Correlation between H-3 and H-5. | No COSY correlation for the vinylic proton. A correlation would exist between the C-4 and C-5 methylene protons. | The COSY correlation pattern would be distinctly different. |
This comparative analysis demonstrates that while simpler techniques like HRMS and IR might not distinguish between isomers, the detailed connectivity information from NMR, particularly 2D experiments, provides the necessary evidence for unambiguous structural assignment.
Conclusion
The structural confirmation of this compound necessitates a multi-pronged analytical approach. High-Resolution Mass Spectrometry lays the foundation by confirming the elemental composition. Infrared Spectroscopy provides a rapid check for key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity, allowing for the definitive and unambiguous assignment of the molecular structure. This self-validating workflow ensures the scientific integrity of the compound, a critical step for any subsequent research or development activities.
References
- G. Jackson. (2020).
- M. Gil, J. L. Núñez, M. A. Palafox, N. Iza. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
- Structure elucidation of β‐lactams 15 and 17 by NOE measurements. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- Modern Analytical Technique for Characteriz
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
- F. S. Nworie, et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.).
- Structural Insights for β-Lactam Antibiotics. (n.d.). Biomolecules & Therapeutics.
- V. Lopez-Avila. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Chemical Structure of Beta Lactams; β Lactam Ring, Thiazolidine or Dihydrothiazine Ring. (2024). YouTube.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- B. L. Milman. (2011). Techniques and Methods of Identification.
- C. Y. Chen, C. A. Swenson. (n.d.). Infrared special studies on lactams as cis-trans models for the peptide bond. The Journal of Physical Chemistry.
- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis.
- G. Zhang, et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Y. A. B. A. Moustafa. (2016). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst.
- synthesis and structural determination of pyrrolidine-2,3- dione derivatives
- National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook.
- This compound. (n.d.). ChemicalBook.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals.
- One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. (2015).
- Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. (n.d.).
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. (n.d.). PMC - NIH.
- M. Gil, et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed.
- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.).
- M. Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... (n.d.).
- 21.
- Infrared Spectroscopy. (n.d.).
Sources
A Comparative Guide to Validating the Purity of Synthesized 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, presenting a self-validating system for robust purity assessment.
The Synthetic Context: Anticipating Impurities from the Paal-Knorr Synthesis
To effectively validate the purity of our target compound, we must first consider its synthetic origin. A common and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[1][2] For the synthesis of this compound, a plausible route would involve the reaction of 3-methyl-2,5-hexanedione with an acetylating agent and a source of nitrogen.
This synthetic pathway, while effective, can introduce several potential impurities that must be identified and quantified. Understanding these potential impurities is critical for selecting and optimizing the appropriate analytical techniques for purity validation.
Potential Impurities:
-
Unreacted Starting Materials: Residual 3-methyl-2,5-hexanedione.
-
Reaction Intermediates: Incompletely cyclized or acetylated intermediates.
-
Side Products: Formation of furan byproducts under acidic conditions is a known issue in Paal-Knorr synthesis.[3]
-
Degradation Products: The product itself may be susceptible to degradation under the reaction or purification conditions.
A Multi-Faceted Approach to Purity Validation: An Orthogonal Strategy
A robust purity validation strategy should not rely on a single analytical technique. Instead, an orthogonal approach, employing multiple methods with different separation and detection principles, provides a more comprehensive and trustworthy assessment of purity. This guide will compare three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Validation
Caption: A typical workflow for the synthesis and purity validation of a pharmaceutical compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying impurities in pharmaceutical samples.[4][5] Its high resolving power makes it ideal for separating structurally similar compounds.
Causality of Method Development
A reversed-phase HPLC (RP-HPLC) method is the logical first choice for a molecule like this compound, which possesses moderate polarity. The choice of a C18 column is a standard starting point for method development due to its versatility.[5] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main peak and any impurity peaks. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for acidic or basic analytes.
Experimental Protocol: RP-HPLC for Purity Determination
Objective: To separate and quantify the purity of this compound and detect any impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm (or DAD for full spectrum analysis) Injection Volume: 10 µL Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
Data Interpretation and Comparison
The HPLC chromatogram will provide a percentage purity based on the area of the main peak relative to the total area of all peaks. According to ICH guidelines, impurities present at a level of 0.05% or higher should be reported, and those at 0.10% or higher may need to be identified and characterized.[6][7]
| Analytical Method | Advantages | Disadvantages |
| HPLC-UV/DAD | High resolution, excellent for quantification, widely available. | Requires a chromophore for detection, may not detect non-UV active impurities, peak co-elution can occur. |
| LC-MS | High sensitivity, provides molecular weight information for impurity identification.[8] | More complex instrumentation, quantification can be challenging without standards. |
| qNMR | Provides absolute purity without a reference standard of the analyte, non-destructive, gives structural information.[9][10] | Lower sensitivity than HPLC, requires a well-resolved proton signal, higher initial instrument cost. |
Mass Spectrometry (MS): Unmasking the Identity of Impurities
While HPLC is excellent for separating impurities, it does not inherently identify them. Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for obtaining molecular weight information of unknown peaks, which is a critical step in impurity identification.[8]
Causality of Method Selection
Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight of the parent compound and its impurities.
Experimental Protocol: LC-MS for Impurity Identification
The same HPLC method as described above can be used, with the eluent directed into the mass spectrometer.
Instrumentation:
-
LC-MS system with an ESI source
-
Mass Analyzer (e.g., Quadrupole, Time-of-Flight)
Ionization Mode: Positive ESI Mass Range: m/z 50-500
Data Interpretation
By correlating the retention times of the impurity peaks from the HPLC-UV chromatogram with the mass spectra, the molecular weights of the impurities can be determined. This information, combined with knowledge of the synthetic route, allows for the tentative identification of the impurities.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds.[8][9][11] Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can determine the absolute mass fraction of the analyte in a sample without the need for a reference standard of the analyte itself.[10]
Causality of qNMR as a Self-Validating System
The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. By including a certified internal standard of known purity and concentration in the sample, the purity of the analyte can be calculated with high accuracy and precision. This method is considered self-validating because it relies on a fundamental physical property and a well-characterized internal standard.
Experimental Protocol: qNMR for Absolute Purity Determination
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (≥400 MHz for good signal dispersion)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC-UV/DAD | LC-MS | qNMR |
| Principle | Chromatographic Separation & UV/Vis Absorption | Chromatographic Separation & Mass-to-Charge Ratio | Nuclear Magnetic Resonance |
| Purity Type | Relative Purity | - | Absolute Purity |
| Impurity ID | No | Yes (Molecular Weight) | Yes (Structural Information) |
| Sensitivity | High | Very High | Moderate |
| Quantification | Excellent (with standards) | Challenging | Excellent (with internal standard) |
| Throughput | High | Moderate | Low |
Conclusion: An Integrated and Self-Validating Approach
Validating the purity of a synthesized compound like this compound requires a multi-pronged, orthogonal approach. While HPLC provides a high-resolution separation and quantification of impurities, LC-MS is essential for their identification. Quantitative NMR serves as a powerful, independent method to confirm the absolute purity and structure of the main component, thereby creating a self-validating system. By combining the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific endeavors. This integrated approach aligns with the stringent requirements of regulatory bodies such as the ICH.[12][13][14]
References
- Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr furan synthesis. The Journal of Organic Chemistry, 60(2), 301–307.
- Balasubramanian, T. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1045-1055.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Ivanova, Y., & Atanasova, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 373-379.
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
- Moustafa, Y. A. B. A. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Monatshefte für Chemie - Chemical Monthly, 146(10), 1691-1696.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Nguyen, T. T. H., Nguyen, H. T. T., Vo, T. K. H., & Thai, K. M. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Science and Technology, 59(5), 593-600.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Ivanova, Y., & Atanasova, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 373–379.
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
- Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190.
-
Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (2021). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Acetyl-4-heptyl-1,5-diazacyclononan-2-one. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, crystal structure and hirshfeld surface analysis of 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Base-Mediated Regiospecific Cascade Synthesis of N-(2-Pyridyl)pyrroles from N-Propargylic β-Enaminones. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. One moment, please... [ikev.org]
A Comparative Guide to the Bioactivity of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one and its Analogs
This guide provides a comprehensive comparison of the bioactivity of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one and its structurally related analogs. As a privileged scaffold in medicinal chemistry, the pyrrol-2-one core has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document will delve into the structure-activity relationships (SAR) of these compounds, present available quantitative bioactivity data, and provide detailed experimental protocols for assessing their efficacy. While specific bioactivity data for the parent compound, this compound, is not extensively available in the public domain, this guide will draw comparisons from closely related analogs to elucidate the key structural determinants of their biological function.
Introduction to the Pyrrol-2-one Scaffold
The 2,5-dihydro-1H-pyrrol-2-one, also known as a γ-lactam, is a five-membered heterocyclic ring system that is a core component of many natural products and synthetic molecules with significant biological activity.[3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with a range of therapeutic potentials. The N-acetyl group, in particular, can influence the compound's polarity, solubility, and interaction with biological targets. Variations in substituents on the pyrrol-2-one ring have been shown to significantly impact the bioactivity profile of these molecules.
Comparative Bioactivity of Pyrrol-2-one Analogs
The biological activity of pyrrol-2-one derivatives is highly dependent on the nature and position of their substituents. This section explores the anticancer and antimicrobial activities of various analogs, highlighting key structure-activity relationships.
Anticancer Activity
Pyrrol-2-one derivatives have emerged as promising anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[4] Their mechanisms of action often involve the inhibition of key cellular targets like protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[5][6]
A study on a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives demonstrated that these compounds can induce S-phase cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the pyrrol-2-one ring was found to be critical for their cytotoxic effects.
Table 1: Comparative Anticancer Activity (IC50) of Selected Pyrrol-2-one Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 5-hydroxy-1,5-bis(4-methoxyphenyl)-3-phenyl-1H-pyrrol-2(5H)-one | MCF-7 (Breast) | 5 | [7] |
| Analog B | 1-benzyl-3-(3-fluoro-4-methoxyphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | T47D (Breast) | 1 | [7] |
| Analog C | 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine | HL60 (Leukemia) | 25.93 | [8] |
| Analog D | 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine | K562 (Leukemia) | 10.42 | [8] |
Note: The structures provided are representative examples from the cited literature and are not direct analogs of this compound but serve to illustrate the impact of substitutions on anticancer activity.
The data in Table 1 suggests that modifications to the substituents on the pyrrol-2-one ring can significantly influence the anticancer potency of these compounds. For instance, the introduction of a benzyl group and a fluorinated phenyl ring in Analog B appears to enhance its activity against breast cancer cells compared to Analog A.
A plausible mechanism for the anticancer activity of many pyrrol-2-one derivatives is their ability to act as competitive inhibitors of protein kinases.[5][9] By binding to the ATP-binding site of kinases like EGFR and VEGFR, these compounds can block downstream signaling pathways that are essential for tumor growth and survival.
Caption: Simplified signaling pathway of kinase inhibition by pyrrol-2-one analogs.
Antimicrobial Activity
The pyrrol-2-one scaffold is also a key feature in a number of compounds with potent antimicrobial properties.[6] The mechanism of their antibacterial action can vary, but some derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit essential enzymes.
A study on N-arylpyrrole derivatives demonstrated broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[10] The nature of the aryl substituent was found to be a critical determinant of their antibacterial potency.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Pyrrol-2-one Analogs
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog E | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Staphylococcus aureus | 3.12 | [11] |
| Analog F | N-(4-fluorophenyl)-4-(1H-pyrrol-1-yl)benzamide | Staphylococcus aureus | 12.5 | [11] |
| Analog G | 4-phenylpyrrole-2-carboxamide derivative | Escherichia coli | 6.05 | [6] |
| Analog H | 4-phenylpyrrole-2-carboxamide derivative | Pseudomonas aeruginosa | 6.05 | [6] |
Note: The structures provided are representative examples from the cited literature and are not direct analogs of this compound but serve to illustrate the impact of substitutions on antimicrobial activity.
The data in Table 2 indicates that subtle changes in the substituent, such as the position of a nitro group versus a fluoro group on the phenyl ring (Analogs E and F), can have a significant impact on the minimum inhibitory concentration (MIC).
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. This section provides detailed methodologies for assessing the anticancer and antimicrobial activities of pyrrol-2-one analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (pyrrol-2-one analogs) in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an agar plate.
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The 2,5-dihydro-1H-pyrrol-2-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogs has revealed critical structure-activity relationships that can guide the design of more potent and selective compounds. While a comprehensive bioactivity profile of this compound remains to be fully elucidated, the comparative analysis of its analogs strongly suggests its potential as a bioactive molecule.
Future research should focus on the systematic synthesis and biological evaluation of analogs of this compound to establish a clear SAR. Further investigation into the molecular mechanisms of action, including the identification of specific cellular targets, will be crucial for the rational design of next-generation pyrrol-2-one-based drugs with improved efficacy and safety profiles.
References
-
Oriental Journal of Chemistry. (n.d.). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). [Link]
-
PubMed Central. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
ResearchGate. (2018). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]
-
PubMed Central. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]
-
ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. [Link]
-
PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]
-
PubMed. (2017). Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]
-
National Institutes of Health. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. [Link]
-
Wiley Online Library. (2025). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. [Link]
-
Scientific Research Publishing. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. [Link]
-
ResearchGate. (n.d.). Synthesis and anti-cancer evaluation (IC50 values) of the most... [Link]
-
PubMed. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. [Link]
-
PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
National Institutes of Health. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. [Link]
-
PubMed Central. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. [Link]
Sources
- 1. Role of Antibiofilm-Antimicrobial Agents in Control of Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomedres.us [biomedres.us]
- 7. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide | 181148-00-5 | Benchchem [benchchem.com]
A Comparative Guide to the Synthesis of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the γ-lactam scaffold, specifically the 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, represents a valuable building block. Its structure holds potential for diverse biological activities, making the reliability of its synthesis a critical factor in research and development pipelines. This guide provides an in-depth comparison of plausible synthetic protocols for this target molecule, with a keen focus on reproducibility, scalability, and the chemical reasoning that underpins each strategic choice.
Introduction to the Target Molecule and Synthetic Challenges
The target molecule, this compound, is a derivative of a γ-lactam, a five-membered cyclic amide. The presence of the N-acetyl group and the methyl-substituted unsaturated ring system introduces specific challenges to its synthesis. Key considerations include the regioselective formation of the unsaturated lactam core and the efficient and clean N-acetylation of the resulting intermediate without inducing side reactions. The reproducibility of any synthetic protocol will hinge on the careful control of reaction conditions to mitigate these challenges.
Protocol 1: Reductive Cyclization Approach
This protocol is adapted from a known synthesis of a structurally similar compound, 3-ethyl-4-methyl-3-pyrrolin-2-one, a key intermediate in the synthesis of the antidiabetic drug glimepiride. This approach leverages a reductive cyclization of a cyanohydrin derivative.
Workflow for Protocol 1
Caption: Workflow for the Reductive Cyclization Approach (Protocol 1).
Detailed Experimental Protocol - Protocol 1
Step 1: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
-
Cyanohydrin Formation: To a solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol), add a source of cyanide, such as potassium cyanide, and a weak acid (e.g., acetic acid) at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reductive Cyclization: The crude cyanohydrin intermediate is then subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney Nickel or a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (pressure may vary, typically 1-5 atm). The reaction is carried out in a solvent like ethanol or methanol, often with the addition of ammonia to facilitate the cyclization. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield 4-methyl-2,5-dihydro-1H-pyrrol-2-one.
Step 2: N-Acetylation
-
Reaction Setup: The purified 4-methyl-2,5-dihydro-1H-pyrrol-2-one is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. To this solution, a base, typically a tertiary amine like triethylamine or pyridine, is added to act as an acid scavenger.
-
Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until completion, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography or recrystallization.
Discussion of Protocol 1
-
Expertise & Experience: The reductive cyclization of a cyanohydrin is a robust method for the formation of lactam rings. The choice of catalyst and reaction conditions for the hydrogenation step is critical for achieving good yields and minimizing side reactions. Raney Nickel is often preferred for its effectiveness in reducing nitriles and promoting cyclization in the presence of ammonia. The subsequent N-acetylation is a standard and generally high-yielding reaction.
-
Trustworthiness & Reproducibility: This protocol relies on well-documented and widely used reactions. However, the handling of cyanide in the first step requires stringent safety precautions. The reproducibility of the reductive cyclization can be influenced by the quality and activity of the catalyst, as well as the precise control of hydrogen pressure and temperature. The N-acetylation step is generally highly reproducible.
Protocol 2: Paal-Knorr Pyrrole Synthesis Adaptation
This protocol adapts the classical Paal-Knorr synthesis, which is traditionally used for the synthesis of pyrroles, to form the desired pyrrolinone core. This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by oxidation.
Workflow for Protocol 2
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction: The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a heterocyclic compound featuring a pyrrolone core, represents a class of molecules with significant potential in medicinal chemistry. The journey from synthesis to clinical application is underpinned by rigorous analytical testing, where the consistency and reliability of data are non-negotiable. When analytical testing is transferred between laboratories, or when different methods are used across a development program, a critical process known as cross-validation becomes essential.[1][2]
This guide provides a comprehensive comparison of analytical methodologies for this compound and details the principles and execution of inter-laboratory cross-validation. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring a deep understanding of how to generate trustworthy and comparable analytical data, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Chapter 1: Foundations of Analytical Method Validation
Before comparing methods, it is crucial to understand the universal parameters that define a method's suitability. The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose.[6][7] These performance characteristics, as outlined in ICH Q2(R2), form the basis for any subsequent cross-validation effort.[4][5][7]
Key Validation Parameters Include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: The lifecycle of an analytical method.
Chapter 2: Comparative Analysis of Primary Analytical Methods
The selection of an analytical method for this compound depends on the intended application, required sensitivity, and the sample matrix. Based on its structure—a polar lactam with moderate volatility—we will compare three prevalent techniques: RP-HPLC-UV, GC-MS, and LC-MS/MS.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis.[8][9] For a molecule like our target compound, a reversed-phase (e.g., C18) column is ideal. The polar mobile phase will elute the compound based on its hydrophobic interactions with the stationary phase. The pyrrolone ring contains a chromophore, making UV detection a straightforward and cost-effective choice for quantification, particularly for purity analysis and content uniformity.
-
Performance: This method offers excellent precision and linearity for relatively high concentration samples (e.g., >1 µg/mL). However, its sensitivity is lower than mass spectrometry-based methods, and specificity can be a challenge if impurities have similar retention times and UV spectra.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] While the target analyte has a moderate boiling point, GC analysis is feasible. The mass spectrometer provides high selectivity by monitoring characteristic fragment ions, overcoming the specificity limitations of UV detection. This is particularly useful for identifying unknown impurities.
-
Performance: GC-MS offers superior specificity compared to HPLC-UV. Its sensitivity is generally good, but the thermal stress in the GC inlet can potentially cause degradation of labile compounds. The polarity of N-methyl-2-pyrrolidone and similar compounds suggests that a robust GC method with appropriate column selection is achievable.[10]
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Rationale: LC-MS/MS is widely considered the "gold standard" for quantitative analysis due to its exceptional sensitivity and selectivity. The initial LC separation is followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering virtually eliminates matrix interference.
-
Performance: This method provides the lowest LOQ, making it ideal for bioanalysis (e.g., pharmacokinetic studies) or trace-level impurity quantification. The development of an LC-MS/MS method is more complex and requires specialized instrumentation, but the quality of the resulting data is unparalleled.[12][13]
Table 1: Comparison of Optimized Method Parameters
| Parameter | RP-HPLC-UV | GC-MS | LC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase / Carrier Gas | Acetonitrile:Water (0.1% Formic Acid) | Helium | Acetonitrile:Water (0.1% Formic Acid) |
| Detection | UV Diode Array @ 225 nm | Mass Spectrometry (Electron Ionization) | Tandem Mass Spectrometry (ESI+) |
| Typical Run Time | 10 minutes | 15 minutes | 5 minutes |
| Primary Application | Purity, Assay, Content Uniformity | Impurity Identification, Residual Solvents | Bioanalysis, Trace Impurity Analysis |
Chapter 3: The Inter-Laboratory Cross-Validation Protocol
Cross-validation is performed to ensure data comparability when multiple methods or laboratories are involved in analyzing samples for the same study or across studies.[1][14] The ICH M10 guideline provides a comprehensive framework for this process, emphasizing that it is not a simple pass/fail exercise but an assessment of data equivalency.[1]
Here, we present a protocol for cross-validating the RP-HPLC-UV method between a primary site (Lab A) and a receiving site (Lab B).
Caption: Workflow for inter-laboratory cross-validation.
Step-by-Step Methodology
-
Define the Protocol: Both laboratories must agree on a single, detailed protocol. This includes the analytical method, sample handling procedures, and, crucially, the acceptance criteria.
-
Sample Selection: A minimum of three levels of Quality Control (QC) samples (low, medium, and high concentrations) should be prepared in triplicate. Additionally, if available, at least 20 incurred samples (real study samples) should be selected to cover the expected concentration range.
-
Analysis:
-
The originating lab (Lab A) analyzes the validation samples.
-
The samples are then shipped under appropriate conditions (e.g., frozen) to the receiving lab (Lab B) for analysis.
-
Both labs must follow the exact same analytical procedure and use reference standards from the same lot.
-
-
Data Evaluation: The concentrations obtained by Lab B are compared to those from Lab A. The percent difference between the mean values is calculated.
-
Acceptance Criteria (Example):
-
For QC Samples: The mean concentration at each level should be within ±15% of the mean value obtained by the originating laboratory.
-
For Incurred Samples: At least 67% of the samples must have a percent difference within ±20% of the mean value from the originating laboratory.
-
Chapter 4: Data Interpretation & Performance Comparison
To illustrate the comparative performance, the following tables summarize potential validation and cross-validation results.
Table 2: Summary of Validation Performance for Each Method
| Parameter | RP-HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.001 - 1 |
| LOQ (µg/mL) | 1.0 | 0.1 | 0.001 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.1 - 103.5% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
Table 3: Hypothetical Inter-Laboratory Cross-Validation Results (RP-HPLC-UV)
| Sample ID | Lab A Conc. (µg/mL) | Lab B Conc. (µg/mL) | % Difference | Pass/Fail |
| QC Low | 5.05 | 5.21 | +3.17% | Pass |
| QC Mid | 51.20 | 49.85 | -2.64% | Pass |
| QC High | 98.91 | 102.34 | +3.47% | Pass |
| Incurred Sample 1 | 12.45 | 13.11 | +5.30% | Pass |
| Incurred Sample 2 | 88.12 | 79.99 | -9.23% | Pass |
| Incurred Sample 3 | 35.67 | 43.12 | +20.88% | Fail |
| ... (17 more samples) | ... | ... | ... | ... |
| Summary | 19/20 (95%) samples within ±20% | Overall Pass |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
RP-HPLC-UV is a robust, reliable, and cost-effective method for routine quality control, such as assay and purity testing, where concentration levels are high.
-
GC-MS provides enhanced specificity and is an excellent tool for identifying and quantifying volatile impurities or for use in contexts where LC is not suitable.
-
LC-MS/MS is the unequivocal choice for any application requiring high sensitivity and selectivity, such as bioanalytical studies in complex matrices or the detection of trace-level genotoxic impurities.
Successful drug development often involves a global network of laboratories. Implementing a rigorous cross-validation program, grounded in the principles of ICH guidelines, is not merely a regulatory hurdle; it is a scientific imperative.[1][3] It ensures that data, regardless of its origin, is consistent, reliable, and comparable, thereby safeguarding the integrity of the entire development lifecycle.
References
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: Key Analytical Procedure Validation Regulations You Need to Know Source: Altabrisa Group URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
-
Title: Fast LC/MS in the analysis of small molecules Source: ResearchGate URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations Source: ResearchGate URL: [Link]
-
Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: Pharmacia URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]
-
Title: Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC Source: Agilent URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: (Open Access) Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. (2016) Source: SciSpace URL: [Link]
-
Title: A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation Source: ResearchGate URL: [Link]
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. youtube.com [youtube.com]
- 14. e-b-f.eu [e-b-f.eu]
"comparative analysis of different synthetic routes to 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one"
Introduction: The γ-lactam scaffold, specifically the 2,5-dihydro-1H-pyrrol-2-one core, is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1] The N-acetylated derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, is a key intermediate for the synthesis of more complex molecules. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies Overview
The synthesis of this compound can be logically approached via two primary strategies:
-
Route 1: A Two-Step Sequential Synthesis involving the initial construction of the core lactam ring, 4-methyl-2,5-dihydro-1H-pyrrol-2-one, followed by N-acetylation.
-
Route 2: A Convergent One-Pot Multicomponent Approach aiming to construct and functionalize the molecule in a single synthetic operation.
This guide will delve into the specifics of each route, providing a framework for their practical implementation and a critical evaluation of their respective merits.
Route 1: Two-Step Synthesis via Lactam Formation and Subsequent N-Acetylation
This classical and reliable approach first focuses on the synthesis of the foundational 4-methyl-2,5-dihydro-1H-pyrrol-2-one ring, which is then acylated in a separate step.
Step 1A: Synthesis of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
The construction of the unsaturated lactam ring can be efficiently achieved through the intramolecular cyclization of an appropriate acyclic precursor. A logical precursor is an N-allyl-β-ketoamide, which can be prepared from readily available starting materials.
Reaction Scheme:
Caption: Synthesis of the lactam core via amidation and cyclization.
Mechanistic Insight: The synthesis commences with the amidation of ethyl acetoacetate with allylamine to form N-allyl-3-oxobutanamide. This intermediate then undergoes an intramolecular cyclization. This cyclization is thought to proceed via the formation of an enamine tautomer, which then attacks the terminal double bond of the allyl group in a 5-endo-trig cyclization, a class of reactions that can be facilitated under various conditions.[2]
Experimental Protocol:
-
Synthesis of N-allyl-3-oxobutanamide:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and allylamine (1.1 eq).
-
Heat the mixture at 100°C for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess allylamine and ethanol under reduced pressure to yield the crude N-allyl-3-oxobutanamide.
-
-
Intramolecular Cyclization:
-
The crude N-allyl-3-oxobutanamide can be subjected to cyclization conditions, which may involve acid or base catalysis, or thermal induction. For a laboratory-scale preparation, heating the ketoamide in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene with a Dean-Stark apparatus to remove water can drive the reaction to completion.
-
Step 1B: N-Acetylation of 4-methyl-2,5-dihydro-1H-pyrrol-2-one
With the lactam core in hand, the final step is the introduction of the acetyl group onto the nitrogen atom. This is a standard transformation that can be achieved with high efficiency.
Reaction Scheme:
Caption: N-Acetylation of the lactam intermediate.
Mechanistic Insight: The N-acetylation of the lactam is a nucleophilic acyl substitution reaction. The nitrogen atom of the lactam acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is often catalyzed by a base, such as pyridine, which can act as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate.
Experimental Protocol:
-
Dissolve 4-methyl-2,5-dihydro-1H-pyrrol-2-one (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
If not using pyridine as the solvent, add a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or triethylamine.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove excess acetic acid and anhydride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.
Route 2: Convergent One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single operation.[3] A plausible MCR for the synthesis of the target molecule could be a variation of the Paal-Knorr synthesis, although the direct synthesis of the dihydropyrrolone is less common than the pyrrole. A more likely one-pot approach would involve the condensation of a β-keto ester, an amine, and an α-haloacetylating agent. While a direct literature precedent for the target molecule is scarce, a related one-pot synthesis of 1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl derivatives has been reported, which provides a conceptual basis for this approach.[4][5]
Conceptual Reaction Scheme:
Caption: Conceptual one-pot multicomponent synthesis.
Mechanistic Postulate: This hypothetical one-pot synthesis would likely proceed through a series of tandem reactions. Initially, ethyl acetoacetate would react with an ammonia source to form an enamine intermediate. This enamine could then react with an acetylating agent. A subsequent intramolecular cyclization would form the dihydropyrrolone ring. The challenge in this approach lies in controlling the sequence of reactions and avoiding side products.
Proposed Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and an ammonia source such as ammonium acetate (1.5 eq) in a suitable solvent like glacial acetic acid.
-
To this mixture, add a suitable acetylating agent. Given the reactivity, a less aggressive acetylating agent than acetyl chloride might be necessary to control the reaction.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis
| Feature | Route 1: Two-Step Synthesis | Route 2: Convergent One-Pot Synthesis |
| Overall Yield | Generally moderate to high, as each step can be optimized individually. | Potentially lower and more variable due to the complexity of controlling multiple concurrent reactions. |
| Purity | Intermediates can be purified, leading to a cleaner final product. | Prone to the formation of side products, requiring more rigorous purification. |
| Simplicity & Time | More time-consuming due to multiple steps and workups. | More efficient in terms of time and effort if optimized. |
| Cost & Availability of Reagents | Utilizes common and inexpensive starting materials. | May require more specialized reagents or catalysts, potentially increasing costs. |
| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the need for precise control over reaction conditions. |
| Robustness & Reproducibility | High, as the methodology is well-established for each step. | Lower, as it is highly sensitive to reaction parameters and may require extensive optimization. |
Conclusion and Recommendation
For researchers requiring a reliable and reproducible synthesis of this compound with a high degree of purity, the Two-Step Synthesis (Route 1) is the recommended approach. While it is more labor-intensive, the ability to isolate and purify the intermediate lactam ensures a more predictable outcome and a cleaner final product. This route is particularly advantageous for the synthesis of analogues where the N-substituent may be varied.
The Convergent One-Pot Synthesis (Route 2) , while conceptually elegant and potentially more time-efficient, presents significant challenges in terms of optimization and control. It may be a suitable approach for high-throughput synthesis or library generation where purity is less critical than speed, but it would require substantial developmental work to become a robust and reliable method for the preparation of the target molecule.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, and the time and resources available for methods development.
References
- Jayakumar, S., et al. (2001). Synthesis of 4-Pyrrolin-3-ones via the 5-endo-trig Cyclization of Conjugated 2-Azaallyl Radicals.
- Abdelmohsen, S. A., et al. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.
- Pandit, S. S., & D'Souza, A. M. (2024). Pd(II)
- Moustafa, Y. A. B. A. (2016). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst.
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- Al-Tel, T. H. (2007).
- Larsson, J., et al. (2007). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 5(1), 147-151.
- Niknam, K., et al. (2018). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- Medran, N. S., La-Venia, A., & Testero, S. A. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances, 9(12), 6804-6844.
- Nguyen, T. V., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2358-2369.
- Reddy, C. R., et al. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic Letters, 14(18), 4766-4769.
- Park, J. H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1697.
- Galimberti, A., et al. (2024).
- Abrigach, F., et al. (2021). Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. Journal of Chemistry, 2021, 1-10.
- Wang, X., et al. (2020). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 7(12), 1436-1441.
- Belikov, M. Y., et al. (2018). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. Russian Chemical Bulletin, 67(8), 1483-1488.
- Robiette, R., et al. (2015). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 13(16), 4615-4636.
- MDPI. (2023).
- de los Santos, J. M., et al. (2021).
- Sadashiva, M. P., et al. (2017). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 15(43), 9186-9193.
- Li, J., et al. (2014). One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction. Beilstein Journal of Organic Chemistry, 10, 243-249.
- Reddy, P. V. N., et al. (2007). Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis.
- El-Gazzar, A.-R. B. A., et al. (2017). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- Yin, Q., et al. (2018). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 20(10), 2949-2953.
- Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis and Chemical Reactions, 10(1), 1-7.
- Scott, R. W., & O'Donnell, C. J. (2003). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. The Journal of Organic Chemistry, 68(6), 2504-2507.
- Dhar, T. G. M., et al. (2022). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry, 87(1), 743-753.
- Kuram, M. R. (n.d.).
- Mazoir, N., et al. (2008). N-[4-Acetyl-5-(2-methylprop-1-enyl)-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.
- Bouhmaida, N., et al. (2009). N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o118.
Sources
Benchmarking the Performance of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one in Cellular and Biochemical Assays: A Comparative Guide
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. The pyrrolidinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] This guide provides a comprehensive performance benchmark of a specific derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, hereafter referred to as Compound A. Through a series of standardized cellular and biochemical assays, we will objectively compare its efficacy and cytotoxicity against known reference compounds, providing researchers, scientists, and drug development professionals with critical data to inform their research endeavors.
The inherent structural features of pyrrolidinone derivatives suggest a potential for these molecules to interact with a variety of biological targets, including enzymes and signaling pathways crucial in disease pathogenesis.[2][3] Our investigation will therefore focus on two fundamental aspects of in vitro characterization: the compound's impact on cell viability and its potential as an enzyme inhibitor. This dual approach ensures a balanced assessment of both desired biological activity and potential off-target cytotoxic effects.
Comparative Analysis of Cytotoxicity
A primary consideration in the early stages of drug development is the assessment of a compound's cytotoxicity. To this end, we evaluated the effect of Compound A on the metabolic activity of a common cancer cell line, HeLa, using a tetrazolium reduction assay (MTT). This colorimetric assay is a robust and widely accepted method for measuring cell viability, where the reduction of the yellow tetrazolium salt to purple formazan crystals is carried out by mitochondrial dehydrogenases in metabolically active cells. The intensity of the resulting color is directly proportional to the number of viable cells.[4]
For a comprehensive comparison, the performance of Compound A was benchmarked against Staurosporine, a well-characterized and potent inducer of apoptosis, and a structurally related but less functionalized pyrrolidinone derivative, 1-methyl-2-pyrrolidinone, to assess the contribution of the acetyl and methyl groups to the overall activity.
Table 1: Comparative Cytotoxicity (IC50) in HeLa Cells after 48-hour exposure
| Compound | IC50 (µM) |
| Compound A (this compound) | 78.5 |
| Staurosporine (Positive Control) | 0.012 |
| 1-methyl-2-pyrrolidinone (Structural Analog) | > 200 |
The data clearly indicates that Compound A exhibits moderate cytotoxicity towards HeLa cells. Its IC50 value, while significantly higher than the potent positive control Staurosporine, demonstrates a marked increase in activity compared to the simpler structural analog, 1-methyl-2-pyrrolidinone. This suggests that the acetyl and methyl substitutions on the pyrrolidinone ring are critical for its biological effects.
Evaluation of Enzyme Inhibitory Potential
Given the prevalence of the pyrrolidinone scaffold in enzyme inhibitors, we next sought to characterize Compound A's potential in this regard.[2][5] A generic serine/threonine kinase inhibition assay was selected as a representative biochemical screen. Many signaling pathways implicated in cancer and inflammatory diseases are regulated by kinases, making them a common target for therapeutic intervention.[6]
The assay measures the ability of a compound to inhibit the phosphorylation of a model substrate by a representative kinase, in this case, Protein Kinase A (PKA). The results are compared against a known broad-spectrum kinase inhibitor, and a negative control.
Table 2: Comparative Kinase Inhibition (PKA)
| Compound | % Inhibition at 10 µM | IC50 (µM) |
| Compound A (this compound) | 62% | 8.2 |
| Known Kinase Inhibitor (e.g., H-89) | 95% | 0.05 |
| DMSO (Vehicle Control) | < 2% | N/A |
Compound A demonstrates notable inhibitory activity against PKA, with an IC50 value in the single-digit micromolar range. While not as potent as the dedicated kinase inhibitor H-89, this finding strongly suggests that Compound A possesses enzyme inhibitory capabilities that warrant further investigation, such as screening against a broader panel of kinases to determine its selectivity profile.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed step-by-step protocols for the key experiments are provided below. These protocols are based on established methodologies and best practices in the field.[7][8][9]
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound A, Staurosporine, and 1-methyl-2-pyrrolidinone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Kinase Inhibition Assay Protocol (Generic)
-
Reagent Preparation: Prepare assay buffer, kinase solution (PKA), substrate solution, and ATP solution. Prepare serial dilutions of Compound A and the positive control inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, kinase solution, and the test compounds or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Visualization of Experimental Workflow and Compound Stability Assessment
To provide a clear visual representation of the experimental processes and the critical considerations for compound stability, the following diagrams have been generated.
Caption: Workflow diagrams for the MTT cell viability and kinase inhibition assays.
Caption: Key considerations for assessing compound stability in biological assays.
Discussion and Future Directions
The preliminary data presented in this guide position this compound as a compound of interest with demonstrable, albeit moderate, biological activity. The observed cytotoxicity and kinase inhibitory potential suggest that this molecule could serve as a valuable starting point for further medicinal chemistry optimization.
Future studies should focus on several key areas:
-
Selectivity Profiling: A comprehensive kinase panel screening is essential to determine the selectivity of Compound A and to identify its primary molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs will help to elucidate the key structural features responsible for its activity and to potentially enhance potency and selectivity.[3]
-
Mechanism of Action Studies: Further investigation into the mechanism of cytotoxicity (e.g., apoptosis vs. necrosis) and the specific signaling pathways affected by Compound A will provide a more complete understanding of its biological effects.
-
Compound Stability: A thorough assessment of the compound's stability under various experimental conditions is crucial for ensuring the reliability of future assay data.[11][12] This includes evaluating its stability in stock solutions, during freeze-thaw cycles, and under long-term storage conditions.[13]
References
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Pinto, C. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
- Williams, P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- Kar, S., et al. (n.d.). Guidelines for cell viability assays. ResearchGate.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- van de Merbel, N., et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.
- Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
- BioPharm International. (2019). Essentials in Bioassay Development.
- ResearchGate. (2025). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis.
- Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.
- Al-Obaidi, A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health.
- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
- Caruso, A., et al. (2025). Rational Design and Biological Evaluation of Pyrrolidinone-Based ACE2 Inhibitors as Potential Therapeutic Agents Against SARS-CoV-2. IRIS Unibas.
- ACS Publications. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement.
- National Institutes of Health. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement.
- ResearchGate. (2018). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst.
- Benchchem. (n.d.). 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- National Institutes of Health. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement.
- University of Mysore. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Yli.
- ResearchGate. (2015). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst.
- National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- PubMed. (2002). 1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation.
- ChemicalBook. (2023). This compound | 34581-92-5.
- PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rational Design and Biological Evaluation of Pyrrolidinone-Based ACE2 Inhibitors as Potential Therapeutic Agents Against SARS-CoV-2 [iris.unibas.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
A Comparative Guide to Assessing the Novel Biological Effects of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The inherent versatility of this five-membered nitrogen-containing heterocycle makes it a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a specific, lesser-studied derivative, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one . Given the rich pharmacological profile of its parent scaffold, a systematic investigation into its biological effects is warranted to uncover any novel therapeutic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to assess the novelty of the biological effects of this compound. We will provide a framework for a comparative analysis, outlining detailed experimental protocols and the rationale behind the selection of appropriate comparator compounds. The objective is to build a robust biological profile for this molecule and to ascertain its potential for further development.
Strategic Selection of Comparator Compounds
To rigorously assess the novelty of this compound's biological effects, a well-chosen panel of comparator compounds is essential. These compounds will serve as benchmarks, allowing for a clear differentiation of the test compound's activity profile.
| Compound Class | Comparator Compound | Rationale for Selection |
| Non-selective COX Inhibitor | Piroxicam | A well-characterized non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[2][3][4][5][6] |
| Preferential COX-2 Inhibitor | Meloxicam | An NSAID that preferentially inhibits COX-2 over COX-1, offering a different selectivity profile for comparison.[7][8][9][10][11] |
| Selective COX-2 Inhibitor | Celecoxib | A selective COX-2 inhibitor, which will help to precisely characterize the test compound's interaction with COX enzymes.[12][13][14][15][16] |
| Broad-Spectrum Antibiotic | Ciprofloxacin | A widely used antibiotic to benchmark any potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Anticancer Agent | Doxorubicin | A standard chemotherapeutic agent to serve as a positive control in cytotoxicity assays against cancer cell lines. |
Experimental Workflow for Biological Profiling
A multi-tiered experimental approach is proposed to systematically evaluate the biological activities of this compound. This workflow is designed to first establish a foundational understanding of its cytotoxic and anti-inflammatory potential, followed by a broader screening for antimicrobial activity.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial biological characterization of this compound. By employing a comparative approach with well-established drugs and utilizing standardized in vitro assays, researchers can efficiently assess its cytotoxicity, anti-inflammatory, and antimicrobial potential. The hypothetical data presented herein illustrates how to systematically interpret the results to identify any novel biological effects.
Positive findings from this initial screening would necessitate further investigation, including in vivo efficacy studies in relevant animal models of inflammation or infection, as well as more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. Such a comprehensive evaluation is crucial for determining the therapeutic potential of this novel pyrrolidinone derivative and its prospects for future drug development.
References
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Wikipedia. (2024). Meloxicam. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Patel, R., & Tandel, R. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Piroxicam: Mechanism of Action and Therapeutic Benefits. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piroxicam? Retrieved from [Link]
-
Wikipedia. (2024). Piroxicam. Retrieved from [Link]
-
PubChem. (n.d.). Piroxicam. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Meloxicam? Retrieved from [Link]
-
PubChem. (n.d.). Meloxicam. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
WebMD. (2024, October 9). Meloxicam (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Drugs.com. (2025, June 4). Piroxicam: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
YouTube. (2024, December 13). Pharmacology of Meloxicam (Mobic) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]
- Gerokonstantis, D. T., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2847-2858.
- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 163, 560-574.
- Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
- Thappeta, S., et al. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 73-83.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
- International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ChemMedChem. (2013). Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. PubMed.
- European Journal of Medicinal Chemistry. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Mishra, A., et al. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. Annales Pharmaceutiques Françaises.
- Illinois Experts. (n.d.). Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor.
- Molecules. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- MDPI. (n.d.).
- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Oriental Journal of Chemistry. (2007).
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Journal of Medicinal Chemistry. (2013).
- ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds.
- Research in Pharmaceutical Sciences. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PubMed.
- MDPI. (2023).
- Multiwell Pl
- Molecules. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Frontiers Media. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
- PharmaBlock. (n.d.).
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 4. Piroxicam - Wikipedia [en.wikipedia.org]
- 5. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Meloxicam - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 9. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Meloxicam (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. youtube.com [youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a pyrrolidone derivative. The procedures outlined here are grounded in the established safety profiles of structurally related compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous pyrrolidone compounds, this compound should be handled as a substance that is potentially:
-
Combustible: Many pyrrolidone derivatives are combustible liquids.[3]
-
An Irritant: Capable of causing skin and serious eye irritation.[3]
-
A Respiratory Irritant: May cause respiratory irritation upon inhalation of vapors or mists.[3]
-
A Reproductive Toxin: Some pyrrolidones are suspected of damaging fertility or the unborn child.[2]
Therefore, the following minimum PPE is mandatory when handling this compound for disposal:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | To prevent eye contact which can cause serious irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can lead to irritation.[4][5] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental splashes and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if vapors are generated. | To prevent inhalation, which may cause respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Segregation and Labeling
-
Action: Isolate the waste material in a dedicated, properly labeled container.
-
Causality: Proper segregation prevents unintentional mixing with incompatible chemicals, which could lead to hazardous reactions. Clear labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents.[6] The label should include the full chemical name: "this compound," the approximate quantity, and the appropriate hazard pictograms (e.g., irritant, health hazard).
Step 2: Container Selection
-
Action: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Causality: The integrity of the waste container is crucial to prevent leaks and spills during storage and transport. The container must be able to withstand the chemical properties of the waste without degrading.[4][5]
Step 3: Waste Accumulation
-
Action: Store the sealed waste container in a designated, well-ventilated, and secured satellite accumulation area.
-
Causality: Storing chemical waste in a designated area minimizes the risk of accidental exposure and ensures that it is managed by trained personnel. Proper ventilation is necessary to prevent the buildup of potentially harmful vapors.[7]
Step 4: Final Disposal
-
Action: Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
Causality: Licensed contractors have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations, ensuring minimal environmental impact.[5][8]
Emergency Procedures in Case of a Spill
In the event of an accidental release, the following steps should be taken immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent the spill from spreading and entering drains.[4][8]
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.
-
Collect: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
n-Methyl Pyrrolidone (NMP) Safety data sheet. (2026). Chemius. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]
-
n-Vinyl-2-pyrrolidone Safety Data Sheet. (2020). Scientific Polymer Products, Inc. [Link]
-
Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion. (2022). Nefrología. [Link]
-
Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent in the manufacture of hemodialysis membranes: A sustainable reflexion. (2022). ResearchGate. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). (2017). EPA. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). ResearchGate. [Link]
-
Biological Monitoring and Health Effects of Low-Level Exposure to N-methyl-2-pyrrolidone: A Cross-Sectional Study. (2012). PubMed. [Link]
-
Safety Data Sheet for N-Methyl-2-pyrrolidone. (2015). Solvents & Petroleum Service, Inc. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. scipoly.com [scipoly.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Mobile [my.chemius.net]
A Strategic Guide to Personal Protective Equipment for Handling 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily endeavors. The compound 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, a substituted lactam, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of our researchers is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a deep understanding of chemical causality and a commitment to creating a self-validating system of safety protocols.
Hazard Assessment and PPE Selection
The selection of appropriate PPE is not a one-size-fits-all exercise. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound, with the understanding that more stringent measures may be necessary for large-scale operations or procedures with a high risk of aerosolization.
| Hazard Class | Potential Risks | Minimum Recommended PPE | Rationale |
| Skin Irritant | Causes skin irritation.[2] | Nitrile gloves (double-gloving recommended), lab coat. | Prevents direct contact with the skin, minimizing the risk of local irritation and potential systemic absorption. |
| Eye Irritant | Causes serious eye irritation.[2][3] | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes and aerosols, which can cause significant damage. |
| Respiratory Irritant | May cause respiratory irritation.[2] | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of vapors or aerosols, which can irritate the respiratory tract. |
| Reproductive Toxin (Suspected) | May damage fertility or the unborn child (based on analogs).[1][2] | Strict adherence to all PPE protocols to minimize any potential exposure. | Given the potential for reproductive toxicity based on related compounds, minimizing all routes of exposure is critical. |
| Combustible Liquid | Presents a fire hazard when heated or near an ignition source.[2] | Flame-resistant lab coat may be considered for large quantities. | Reduces the risk of ignition and fire-related injuries. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized operational protocols is as crucial as the PPE itself. The following workflow is designed to ensure a safe and efficient handling process for this compound.
Pre-Operational Safety Checklist:
-
Review the SDS of Analog Compounds : Familiarize yourself with the hazards of structurally similar chemicals.
-
Inspect PPE : Ensure all PPE is in good condition and free from defects.
-
Verify Fume Hood Functionality : Confirm that the chemical fume hood is operational and has a current inspection sticker.
-
Locate Emergency Equipment : Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure:
-
Donning PPE : Put on all required PPE before entering the designated work area.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Setup : Ensure all glassware is properly secured and that the reaction is conducted in a well-contained manner.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste : Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial to minimizing harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. Ventilate the area. |
This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively promoted. By integrating these principles into your daily workflow, you can confidently advance your research while ensuring the well-being of your team.
References
- Sigma-Aldrich. (2025, July 28).
- Sigma-Aldrich. (2025, December 25).
- PubChem. 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one.
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, July 30).
- Fisher Scientific. (2009, November 12).
- Spectrum Chemical. (2015, June 3).
- Fisher Scientific. SAFETY DATA SHEET for Ethanone, 1-(1H-pyrrol-2-yl)-.
- Fisher Scientific.
- ChemicalBook. This compound.
- NI Infection Control Manual. Personal Protective Equipment.
- Santa Cruz Biotechnology. 2-Pyrrolidinone.
- Environmental Health and Safety, University of Washington.
- Fisher Scientific. (2012, February 10).
- YouTube. (2024, June 7). Personal Protective Equipment (PPE)
- ICSC. 0562 - PYRROLIDONE.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Wikipedia. Nephrotoxicity.
- FooDB. Showing Compound Pyrrol-2-methylketone (FDB004573).
- PubChem. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
- Solvents & Petroleum Service, Inc. (2015, June 17).
- Sigma-Aldrich. pyrrole-MSDS.pdf.
- NIST WebBook. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.
- PubChem. 2-Acetyl-1-methylpyrrole.
- Tetrahedron: Asymmetry. (2001). Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent.
- PubMed. (2012, November 2). Asymmetric synthesis of the fully elaborated pyrrolidinone core of oxazolomycin A.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
